molecular formula C4H11NO3 B155058 (5R)-Dinoprost tromethamine CAS No. 136760-04-8

(5R)-Dinoprost tromethamine

Cat. No.: B155058
CAS No.: 136760-04-8
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9;  pKa = 8.3 at 20 ℃;  pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.
An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals;  as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed;  Martindale, The Extra Pharmacopoeia, 30th ed, p1424)
TROMETHAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and is indicated for acidosis and has 7 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023723
Record name Tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tromethamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18432
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

219-220 °C at 10 mm Hg
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000022 [mmHg]
Record name Tromethamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18432
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Crystalline mass, WHITE, CRYSTALLINE POWDER

CAS No.

77-86-1
Record name Tris(hydroxymethyl)aminomethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tromethamine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tromethamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trometamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trometamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trometamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tromethamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171-172 °C
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (5R)-Dinoprost tromethamine, the tromethamine salt of naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent pharmacological agent with significant applications in reproductive medicine for both humans and animals.[1][2] Its primary utility lies in its ability to stimulate uterine smooth muscle contractions and to induce luteolysis (the regression of the corpus luteum).[3] This guide provides a detailed examination of its molecular mechanism of action, the associated signaling pathways, a summary of quantitative pharmacological data, and an overview of key experimental protocols used to elucidate its function.

Core Mechanism of Action

Dinoprost (B1670695) tromethamine functions as a potent agonist for the Prostaglandin F2α Receptor (FP receptor).[4] The FP receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[5] The binding of dinoprost to this receptor on target cells initiates a cascade of intracellular events that mediate its diverse physiological effects.[6]

Receptor Binding and G Protein Activation

As a synthetic analogue of PGF2α, dinoprost mimics the action of the endogenous ligand.[1][7] Upon binding to the FP receptor, it induces a conformational change in the receptor, which in turn activates associated heterotrimeric G proteins. The primary signaling pathway for the uterotonic effects of dinoprost involves the activation of the Gq/11 family of G proteins.

Intracellular Signaling Cascade

Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers:

  • Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (or endoplasmic reticulum). This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Diacylglycerol (DAG): This lipid molecule remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

The sharp increase in intracellular calcium concentration is the central event that leads to the contraction of smooth muscle cells in the myometrium.[7] Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the light chains of myosin, enabling the interaction between myosin and actin filaments and resulting in muscle contraction.[7]

Luteolytic Mechanism

In addition to its effects on smooth muscle, dinoprost is a powerful luteolytic agent, causing the functional and structural regression of the corpus luteum (CL).[1][2] This action is critical for its use in synchronizing estrus cycles in livestock.[1][6] The luteolytic process involves:

  • Inhibition of Progesterone (B1679170) Synthesis: PGF2α action on the CL inhibits steroidogenesis, leading to a rapid decline in progesterone production.[1][8]

  • Direct Cytotoxic Effects: PGF2α induces changes in blood flow to the CL and promotes apoptotic or necroptotic cell death pathways within luteal cells.[9]

  • Oxytocin (B344502) Feedback Loop: PGF2α stimulates the release of oxytocin, which in turn can further stimulate uterine PGF2α production, creating a positive feedback loop that ensures the complete regression of the CL.[8][10]

A secondary mechanism identified involves the Gα(s)-mediated regulation of the human prostaglandin transporter (hPGT).[11] Activation of the FP receptor can inhibit the intracellular import of prostaglandins, thereby increasing their availability to act on membrane receptors.[11]

Signaling Pathway Visualization

The following diagram illustrates the primary signaling cascade initiated by Dinoprost tromethamine binding to the FP receptor, leading to smooth muscle contraction and luteolysis.

Dinoprost_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_luteolysis Corpus Luteum Cell dinoprost Dinoprost Tromethamine receptor FP Receptor (GPCR) dinoprost->receptor Binds to g_protein Gαq/11 receptor->g_protein Activates luteolysis_effect Luteolysis: • ↓ Progesterone Synthesis • Apoptosis receptor->luteolysis_effect Initiates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release ca_ion ↑ [Ca²⁺]i ca_release->ca_ion ca_ion->pkc contraction Smooth Muscle Contraction ca_ion->contraction Mediates

Caption: FP Receptor signaling pathway initiated by Dinoprost.

Quantitative Pharmacological Data

The following tables summarize quantitative data from various studies investigating the effects of Dinoprost tromethamine.

Table 1: Hormonal and Physiological Responses to Dinoprost Tromethamine Administration in Dairy Cows

Parameter Dosage & Route Observation Time Point Source
PGFM Concentration 25 mg, Subcutaneous (SC) Greater than IM administration 15 to 90 min post-treatment [12]
PGFM Concentration 25 mg, Intramuscular (IM) Lower than SC administration 15 to 90 min post-treatment [12]
Progesterone (P4) Conc. 25 mg, SC vs. IM No significant difference in decline between routes During induced luteolysis [12]
Progesterone (P4) Conc. 2.5 mg, Intra-Corpus Luteum Significant decrease vs. control 0.5h & 1-4h post-injection [9]
Progesterone (P4) Conc. 5 mg, Intra-Corpus Luteum Significant decrease vs. control 0.5-0.75h & 2-4h post-injection [9]
Oxytocin (OT) Conc. 1.25 mg, Intra-Corpus Luteum Significant increase vs. control 0.25h to 0.5h post-injection [9]
Oxytocin (OT) Conc. 2.5 mg & 5 mg, Intra-CL Significant increase vs. control 0.25h to 0.75h post-injection [9]
Estrus Response Rate Recommended Dose 92.7% (Experimental Setting) Within 6 days of treatment [13]
Estrus Response Rate Recommended Dose 65.7% (Field Setting) Following treatment [13]
Pregnancy Rate Recommended Dose 55.1% (Experimental Setting) Within 6 days of treatment [13]

| Pregnancy Rate | Recommended Dose | 33.5% (Field Setting) | Within 6 days of treatment |[13] |

Table 2: Dosage Regimens in Experimental Studies

Species Application Dosage Regimen Route of Administration Source
Human Second-Trimester Abortion 30 mg at hour 0, then 25 mg at hour 8, 24, 32 if needed Intra-amniotic [14]
Bovine Luteolysis Synchronization 25 mg (single dose) Intramuscular (IM) or Subcutaneous (SC) [12]

| Bovine | Luteolysis (Experimental) | 1.25 mg, 2.5 mg, or 5 mg (single dose) | Intra-Corpus Luteum (Intra-CL) |[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols adapted from key studies on Dinoprost tromethamine.

Protocol: Evaluation of Luteal Regression in Lactating Dairy Cows

This protocol is based on a study comparing the effects of subcutaneous versus intramuscular administration of dinoprost.[12]

  • Animal Selection: Multiparous, lactating Holstein cows are synchronized using an Ovsynch protocol.

  • Catheterization: On day 6 of the protocol, cows are fitted with indwelling jugular catheters for frequent blood sampling.

  • Treatment Administration: On day 7, cows are randomly assigned to one of two treatment groups (n=6 per group):

    • Group 1 (IM): Receive 25 mg of dinoprost tromethamine via intramuscular injection in the semitendinosus muscle.

    • Group 2 (SC): Receive 25 mg of dinoprost tromethamine via subcutaneous injection in the neck.

  • Blood Sampling: Blood samples (10 mL) are collected into K2 EDTA-containing tubes at the following intervals post-treatment:

    • Every 15 minutes for the first 1.75 hours.

    • Every 2 hours for the next 46 hours.

    • Single samples at 60 and 72 hours.

  • Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.

  • Hormone Analysis: Plasma samples are analyzed for concentrations of 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), the primary metabolite of PGF2α, and progesterone (P4) using validated immunoassays.

  • Data Analysis: Hormone profiles over time are compared between the two administration routes. Luteal regression is defined as a progesterone concentration below a specific threshold (e.g., <1.0 ng/mL).

Protocol: Intra-Corpus Luteum (CL) Hormone Response Study

This protocol is adapted from a study investigating the direct effects of dinoprost on the corpus luteum in cows.[9]

  • Animal Selection: Non-lactating Polish Holstein-Friesian cows with confirmed regular estrous cycles are used. The experiment is conducted during the mid-luteal phase (days 8-12) of the estrous cycle.

  • Treatment Groups: Cows are randomly assigned to different treatment groups, including:

    • Control: Intra-CL injection of saline.

    • Intra-CL Dinoprost: Intra-CL injection of 1.25 mg, 2.5 mg, or 5 mg of dinoprost.

    • IM Dinoprost: Intramuscular injection of 25 mg of dinoprost (positive control).

  • Injection Procedure: The CL is located via transrectal ultrasonography. A needle is guided through the vaginal wall into the center of the CL for direct injection.

  • Blood Sampling: Blood samples are collected from the jugular vein (JV) at 0 (pre-treatment), 0.25, 0.5, 0.75, 1, 2, and 4 hours post-injection.

  • Sample Processing: Plasma is separated via centrifugation (1,500 x g, 15 min at 4°C) and stored at -20°C.

  • Hormone Analysis: Plasma concentrations of oxytocin (OT) and progesterone (P4) are determined using enzyme immunoassays.

  • Data Analysis: Changes in hormone concentrations from baseline are calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA with repeated measures).

Experimental Workflow Visualization

The following diagram outlines the workflow for the bovine luteal regression study described in Protocol 4.1.

Experimental_Workflow cluster_treatment Treatment Administration start Start: Select Lactating Holstein Cows sync Synchronize with Ovsynch Protocol start->sync catheter Day 6: Fit Jugular Catheters sync->catheter randomize Day 7: Randomize into Two Treatment Groups catheter->randomize group_im Group IM: 25mg Dinoprost Intramuscularly randomize->group_im n=6 group_sc Group SC: 25mg Dinoprost Subcutaneously randomize->group_sc n=6 sampling Blood Sampling Schedule: - q15min for 1.75h - q2h for 46h - Samples at 60h & 72h group_im->sampling group_sc->sampling processing Process Samples: Centrifuge & Store Plasma at -20°C sampling->processing analysis Hormone Analysis: Measure PGFM and Progesterone (P4) via Immunoassay processing->analysis data_analysis Data Analysis: Compare Hormone Profiles Between Groups analysis->data_analysis end End: Determine Effect of Administration Route data_analysis->end

Caption: Workflow for a comparative study of Dinoprost administration.

Conclusion

This compound exerts its potent physiological effects primarily through agonist activity at the prostaglandin F2α (FP) receptor. The subsequent activation of the Gq/PLC/IP3 signaling pathway elevates intracellular calcium, leading to myometrial contraction. Concurrently, its action on the corpus luteum induces luteolysis by inhibiting progesterone synthesis and promoting cell regression. Understanding these detailed mechanisms, supported by quantitative data from controlled experiments, is essential for the continued optimization of its clinical and veterinary applications and for the development of novel therapeutics targeting the prostanoid signaling axis.

References

An In-depth Technical Guide to the (5R)-Dinoprost Tromethamine Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent therapeutic agent with significant applications in reproductive medicine and veterinary practice.[1] Its biological effects are mediated through the activation of the Prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] Understanding the intricate signaling cascades initiated by the binding of this compound to the FP receptor is crucial for elucidating its mechanism of action, identifying potential therapeutic targets, and developing novel drug candidates. This technical guide provides a comprehensive overview of the core signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Signaling Pathway: FP Receptor-Gq-PLC Axis

The primary signaling mechanism initiated by this compound involves the canonical Gq protein-coupled receptor pathway. Upon binding of this compound to the FP receptor, a conformational change in the receptor activates the heterotrimeric G protein Gq. The activated α-subunit of Gq (Gαq) subsequently stimulates Phospholipase C (PLC), a key enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, in concert with DAG, activates Protein Kinase C (PKC). This cascade of events ultimately leads to various cellular responses, including smooth muscle contraction, which is a hallmark of Dinoprost (B1670695) tromethamine's physiological effects, particularly in the myometrium.[4] Stimulation of cultured rabbit endometrial cells with PGF2α resulted in a rapid, dose-dependent increase in intracellular levels of inositol phosphates, with maximal increases observed near a concentration of 10⁻⁶ M.[4]

FP_Gq_PLC_Pathway Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor Dinoprost->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

Caption: Canonical FP Receptor-Gq-PLC Signaling Pathway.

Downstream Signaling Cascades

Beyond the primary Gq-PLC pathway, the activation of the FP receptor by this compound initiates a network of downstream signaling events that contribute to its diverse physiological effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The activation of the MAPK/ERK (Extracellular signal-regulated kinase) pathway is a significant downstream consequence of FP receptor signaling. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The activation of PKC through the Gq-PLC axis can lead to the sequential phosphorylation and activation of the Raf-MEK-ERK cascade. Studies have shown that PGF2α induces a rapid and transient activation of ERK1/2.

MAPK_Pathway PKC PKC Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

Caption: MAPK/ERK Signaling Cascade Downstream of FP Receptor.
Epidermal Growth Factor Receptor (EGFR) Transactivation

A notable feature of FP receptor signaling is its ability to transactivate the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This cross-talk between a GPCR and a receptor tyrosine kinase adds another layer of complexity to the signaling network. The transactivation of EGFR can occur through intracellular signaling intermediates, such as Src kinases, which are activated downstream of Gq. Activated Src can then phosphorylate the EGFR, leading to the activation of its downstream signaling pathways, including the MAPK/ERK cascade, independent of EGFR's natural ligands.

EGFR_Transactivation FP_Receptor FP Receptor Activation Gq Gq FP_Receptor->Gq Src Src Kinase Gq->Src Activates EGFR EGFR Src->EGFR Phosphorylates (Transactivates) Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) EGFR->Downstream_Signaling

Caption: EGFR Transactivation by the FP Receptor.
β-Catenin Stabilization

Recent evidence suggests a role for FP receptor signaling in the regulation of β-catenin, a key component of the Wnt signaling pathway and a crucial molecule in cell adhesion and gene transcription. Activation of the FP receptor can lead to the stabilization of β-catenin. While the precise mechanism is still under investigation, it is thought to involve the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), the primary kinase responsible for targeting β-catenin for degradation. The accumulation of stabilized β-catenin in the cytoplasm allows for its translocation to the nucleus, where it can act as a transcriptional co-activator, influencing the expression of genes involved in cell proliferation and differentiation.

Beta_Catenin_Pathway FP_Receptor FP Receptor Activation Downstream_Signal Downstream Signaling (Details under investigation) FP_Receptor->Downstream_Signal GSK3b_Inhibition GSK-3β Inhibition Downstream_Signal->GSK3b_Inhibition Beta_Catenin_Degradation β-catenin Degradation GSK3b_Inhibition->Beta_Catenin_Degradation Prevents Beta_Catenin_Stabilization β-catenin Stabilization GSK3b_Inhibition->Beta_Catenin_Stabilization Nuclear_Translocation Nuclear Translocation Beta_Catenin_Stabilization->Nuclear_Translocation Gene_Transcription Target Gene Transcription Nuclear_Translocation->Gene_Transcription Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assays Membrane_Prep Membrane Preparation Binding_Reaction Binding Reaction Membrane_Prep->Binding_Reaction Separation_Detection Separation & Detection Binding_Reaction->Separation_Detection Kd_Bmax Kd & Bmax Determination Separation_Detection->Kd_Bmax Cell_Culture_Treatment Cell Culture & Treatment IP_Assay Inositol Phosphate (B84403) Assay Cell_Culture_Treatment->IP_Assay WB_Assay Western Blot (p-ERK, β-catenin) Cell_Culture_Treatment->WB_Assay EC50_Determination EC50 Determination IP_Assay->EC50_Determination Protein_Level_Analysis Protein Level Analysis WB_Assay->Protein_Level_Analysis

References

(5R)-Dinoprost Tromethamine: An In-Depth Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2][3] Dinoprost tromethamine is a potent agonist for the prostaglandin F (FP) receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes.[1][2] This document details the quantitative binding data, experimental protocols for its determination, and the downstream signaling pathways activated upon receptor binding.

Quantitative Receptor Binding and Functional Potency

CompoundReceptorCell LineAssay TypeValue (nM)
Dinoprost (PGF2α)FP ReceptorSwiss mouse 3T3 cells[3H]-IP accumulationEC50: 24.5[5]

Note: The EC50 value represents the concentration of the agonist that produces 50% of the maximal response in a functional assay. It is an indicator of the ligand's potency, which is related to its binding affinity. A lower EC50 value generally corresponds to a higher affinity of the ligand for its receptor.

Experimental Protocols

The binding affinity of this compound for the FP receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (Dinoprost) to displace a radiolabeled ligand, such as [3H]-PGF2α, from the FP receptor.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Source: Tissues or cells endogenously expressing the FP receptor (e.g., bovine corpus luteum) or recombinant cell lines overexpressing the human FP receptor (e.g., HEK293 or CHO cells) are used.

  • Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the FP receptors.

  • Washing and Storage: The membrane pellet is washed with fresh buffer and resuspended. The protein concentration is determined using a standard protein assay (e.g., BCA assay). The prepared membranes can be used immediately or stored at -80°C for future use.

2. Competitive Binding Assay:

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of the radioligand ([3H]-PGF2α), and varying concentrations of the unlabeled competitor ligand ((5R)-Dinoprost).

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • Specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α. Specific binding is calculated by subtracting the non-specific binding from the total binding (in the absence of a competitor).

  • IC50 Determination: The concentration of the competitor ligand ((5R)-Dinoprost) that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve.

  • Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow for Competitive Binding Assay

G Workflow for a Competitive Receptor Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/cells in cold buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membranes prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with [3H]-PGF2α and varying concentrations of (5R)-Dinoprost prep4->assay1 assay2 Separate bound and free radioligand via filtration assay1->assay2 assay3 Wash filters to remove unbound radioligand assay2->assay3 assay4 Quantify radioactivity with scintillation counter assay3->assay4 analysis1 Calculate specific binding assay4->analysis1 analysis2 Determine IC50 value from competition curve analysis1->analysis2 analysis3 Calculate Ki value using Cheng-Prusoff equation analysis2->analysis3 result result analysis3->result Binding Affinity (Ki)

Caption: Workflow for a this compound competitive receptor binding assay.

Signaling Pathway of this compound at the FP Receptor

G Signaling Pathway of this compound dinoprost (5R)-Dinoprost tromethamine fp_receptor FP Receptor (GPCR) dinoprost->fp_receptor Binds g_protein Gαq/βγ fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases response Physiological Responses (e.g., smooth muscle contraction) ca2->response pkc->response

Caption: Downstream signaling cascade following this compound binding to the FP receptor.

Conclusion

This compound is a potent agonist of the prostaglandin FP receptor. Its binding initiates a Gαq-mediated signaling cascade, leading to the activation of phospholipase C and subsequent downstream events. The affinity of this compound is typically evaluated through competitive radioligand binding assays, which provide quantitative measures of its interaction with the FP receptor. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development and pharmacology.

References

An In-depth Technical Guide to the Structure-Activity Relationship of (5R)-Dinoprost and its Analogs at the Prostaglandin F (FP) Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, the tromethamine salt of Prostaglandin (B15479496) F2α (PGF2α), is a potent, naturally occurring lipid autacoid that mediates a wide range of physiological and pathological processes. As an agonist of the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR), it is involved in uterine smooth muscle contraction, luteolysis, and the regulation of intraocular pressure (IOP). Synthetic analogs of PGF2α, such as latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075), are cornerstone therapies in the management of glaucoma and ocular hypertension, primarily by enhancing uveoscleral outflow of aqueous humor.

This technical guide provides a detailed examination of the structure-activity relationships (SAR) of Dinoprost and its analogs. We will explore the molecular determinants for binding affinity and functional potency at the FP receptor, detail the experimental protocols used to generate this data, and illustrate the key signaling pathways and experimental workflows.

FP Receptor Signaling Pathway

The FP receptor is a canonical Gq-coupled receptor. Upon agonist binding, it initiates a well-defined signaling cascade leading to an increase in intracellular calcium.

  • Agonist Binding: Dinoprost or its analogs bind to the orthosteric site of the FP receptor, inducing a conformational change.

  • Gq Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.

  • G-Protein Dissociation: The Gαq-GTP subunit dissociates from the Gβγ dimer.

  • Phospholipase C (PLC) Activation: Gαq-GTP activates Phospholipase C-beta (PLCβ).

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.

  • Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in concert with the elevated Ca2+ levels, activates Protein Kinase C (PKC), which phosphorylates downstream targets to elicit a cellular response.

FP_Signaling_Pathway cluster_cytosol Cytosol Ligand Dinoprost (Agonist) FP_Receptor FP Receptor Ligand->FP_Receptor Binds Gq Gq Protein (αβγ) FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC DAG->PKC_mem Activates Response Cellular Response PKC_mem->Response Phosphorylates Targets ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Cyto Ca²⁺ ER->Ca_Cyto Releases Ca_ER Ca²⁺ Ca_Cyto->PKC_mem Co-activates Ca_Cyto->Response Modulates Activity PKC_cyto PKC

Figure 1: FP Receptor Gq Signaling Pathway.

Structure-Activity Relationship (SAR) of FP Receptor Agonists

The core structure of PGF2α consists of a cyclopentane (B165970) ring with two hydroxyl groups, an α-chain with a terminal carboxylic acid, and an ω-chain with a terminal alkyl group and a hydroxyl group. Modifications at each of these positions significantly impact receptor binding and functional activity. The most clinically successful analogs have been developed as ocular hypotensive agents.

Data Presentation

The following tables summarize binding affinity (Ki) and functional potency (EC50) data for the active acid forms of several key PGF2α analogs at the human FP receptor. These compounds are often administered as ester prodrugs (e.g., latanoprost, travoprost) to improve corneal penetration.

Table 1: FP Receptor Binding Affinities of Prostaglandin Analogs

Compound (Active Acid Form) Modification vs. PGF2α Binding Affinity (Ki, nM) Reference
PGF2α (Dinoprost) Reference Compound 5 - 35 [1]
Travoprost Acid 17,20-isopropyl, 18-oxa, 13,14-dihydro 3.2 - 35 [1][2]
Bimatoprost Acid 17-phenyl-18,19,20-trinor, 13,14-dihydro 5.8 [2]
Latanoprost Acid 17-phenyl-18,19,20-trinor, 13,14-dihydro 54.6 [2]

| Unoprostone Acid | 13,14-dihydro, 15-keto | 306 - 1270 |[3] |

Table 2: FP Receptor Functional Potencies of Prostaglandin Analogs

Compound (Active Acid Form) Assay Type Functional Potency (EC50, nM) Reference
PGF2α (Dinoprost) Phosphoinositide Turnover ~10 [1]
Travoprost Acid Phosphoinositide Turnover 3.2 [2]
Bimatoprost Acid Phosphoinositide Turnover 5.8 [2]
Latanoprost Acid Phosphoinositide Turnover 54.6 [2]

| Unoprostone Acid | Ca²⁺ Mobilization | 306 - 1270 |[3] |

SAR Interpretation
  • α-Chain (C1-C7): The terminal carboxylic acid at C1 is critical for receptor interaction. Esterification of this group (e.g., to an isopropyl ester) creates a more lipophilic prodrug that can readily cross the cornea. Once in the eye, esterases hydrolyze the prodrug to the active free acid.

  • Cyclopentane Ring (C8-C12): The stereochemistry of the hydroxyl groups at C9 and C11 is crucial. Inversion of the configuration at either position can significantly alter potency and receptor selectivity.

  • ω-Chain (C13-C20): This region has been the primary focus of modification to improve potency and selectivity.

    • C13-C14 Double Bond: Saturation of the C13-C14 double bond, as seen in many modern analogs, can increase stability and duration of action.

    • C15 Hydroxyl: The (S)-hydroxyl group at C15 is a key hydrogen bonding site. Modification to a keto group, as in unoprostone, significantly reduces potency, rendering it a partial agonist.[4]

    • Terminal Alkyl Group: Replacing the terminal n-propyl group with a bulky aromatic ring (e.g., a phenyl group) dramatically increases potency. This is a key feature of highly potent analogs like travoprost acid, bimatoprost acid, and latanoprost acid.[5]

Key Experimental Protocols

The quantitative SAR data presented above is primarily generated using three types of in vitro assays: radioligand binding assays, calcium mobilization assays, and inositol phosphate (B84403) accumulation assays.

Radioligand Competition Binding Assay

This assay quantifies the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

Methodology:

  • Membrane Preparation: HEK293 or CHO cells stably expressing the human FP receptor are cultured, harvested, and homogenized in a cold lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined via a BCA or Bradford assay.

  • Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added:

    • Receptor membranes (e.g., 5-20 µg protein).

    • A fixed concentration of a radioligand (e.g., [³H]-PGF2α) at or below its dissociation constant (Kd).

    • Varying concentrations of the unlabeled test compound (competitor).

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter is measured using a microplate scintillation counter.

  • Data Analysis: The data is plotted as percent specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Receptor Membranes incubate 3. Incubate Membranes, Radioligand & Competitor prep_membranes->incubate prep_ligands 2. Prepare Radioligand & Competitor Dilutions prep_ligands->incubate filtrate 4. Rapid Vacuum Filtration incubate->filtrate wash 5. Wash Filters filtrate->wash detect 6. Scintillation Counting wash->detect plot 7. Plot Competition Curve detect->plot calculate 8. Calculate IC50 & Ki plot->calculate

Figure 2: Workflow for a Radioligand Competition Binding Assay.
Fluorescence-Based Calcium Mobilization Assay

This functional assay measures the potency (EC50) and efficacy of an agonist by detecting the transient increase in intracellular calcium ([Ca²⁺]i) upon receptor activation.

Methodology:

  • Cell Plating: Adherent cells expressing the FP receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight to form a confluent monolayer.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. The loading buffer often contains probenecid (B1678239) to inhibit dye efflux.

  • Incubation: The plate is incubated for approximately 1 hour at 37°C, protected from light.

  • Compound Addition & Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument equipped with an integrated liquid handler.

    • A baseline fluorescence reading is established for several seconds.

    • The instrument automatically injects the test compounds (agonists) at various concentrations into the wells.

    • Fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) is monitored kinetically in real-time, typically for 60-120 seconds, to capture the transient increase in [Ca²⁺]i.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. This data is plotted against the log concentration of the agonist, and a sigmoidal dose-response curve is fitted to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).[3][6]

Calcium_Assay_Workflow plate_cells 1. Plate Cells in Microplate load_dye 2. Load Cells with Fluo-4 AM Dye plate_cells->load_dye incubate 3. Incubate (1 hr, 37°C) load_dye->incubate measure 4. Measure Kinetic Fluorescence in FLIPR incubate->measure analyze 5. Plot Dose-Response Curve measure->analyze add_compound Inject Agonist add_compound->measure during read calculate 6. Calculate EC50 & Emax analyze->calculate

Figure 3: Workflow for a Calcium Mobilization Assay.
Inositol Monophosphate (IP1) Accumulation Assay

This functional assay provides a robust alternative to calcium assays by measuring the accumulation of IP1, a stable downstream metabolite of IP3. This is often performed using a Homogeneous Time-Resolved Fluorescence (HTRF) format.

Methodology:

  • Cell Stimulation: Cells expressing the FP receptor are plated in a microplate. They are stimulated with various concentrations of the test agonist in a stimulation buffer containing Lithium Chloride (LiCl). LiCl inhibits the enzyme inositol monophosphatase, which breaks down IP1, causing IP1 to accumulate in the cell upon receptor activation.

  • Cell Lysis: After incubation (e.g., 30-60 minutes at 37°C), a lysis buffer is added. This buffer also contains the HTRF detection reagents.

  • Competitive Immunoassay: The assay is a competitive format. The cell lysate (containing agonist-induced IP1) is mixed with:

    • An anti-IP1 antibody labeled with a FRET donor (e.g., Terbium cryptate).

    • IP1 chemically labeled with a FRET acceptor (e.g., d2).

  • Incubation: The plate is incubated at room temperature for approximately 1 hour to allow the immunoassay to reach equilibrium. The IP1 produced by the cells competes with the d2-labeled IP1 for binding to the antibody.

  • Detection: The plate is read on an HTRF-compatible reader. The reader excites the donor (e.g., at 337 nm) and measures emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm). High levels of cellular IP1 lead to less binding of the d2-labeled IP1, resulting in a low FRET signal. Conversely, low levels of cellular IP1 result in a high FRET signal.

  • Data Analysis: The ratio of the acceptor/donor emission is calculated and is inversely proportional to the concentration of IP1. A standard curve is used to quantify the IP1 produced. This data is then used to generate dose-response curves and calculate EC50 values for the agonists.[1][5]

Conclusion

The structure-activity relationship of Dinoprost and its analogs is well-defined, particularly for the development of potent and selective FP receptor agonists for glaucoma treatment. Key SAR insights indicate that the C1 carboxylic acid is essential for activity (though it can be esterified for prodrugs), the stereochemistry of the cyclopentane ring hydroxyls is critical, and modification of the ω-chain, especially with a terminal phenyl ring, is a highly effective strategy for enhancing potency. The pharmacological profiles of these compounds are reliably characterized using a suite of robust in vitro assays, including radioligand binding, calcium mobilization, and IP1 accumulation, which together provide a comprehensive understanding of both receptor affinity and functional activity. These principles continue to guide the development of next-generation FP receptor modulators.

References

In Vitro Physiological Effects of (5R)-Dinoprost Tromethamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F (FP) receptor.[1][2][3][4] Its in vitro physiological effects are primarily mediated through the activation of this G-protein coupled receptor, leading to a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, including its receptor binding affinity, functional potency, and the key signaling pathways it modulates. Detailed experimental protocols for core assays and visual representations of the signaling cascades are presented to facilitate further research and drug development efforts in areas such as reproductive health and oncology.

Quantitative Pharmacological Data

CompoundParameterValueCell Line/Assay ConditionReference
Dinoprost (PGF2α) EC50 24.5 nM Stimulation of prostanoid FP receptor-linked phosphoinositide turnover in Swiss 3T3 mouse fibroblast cells.[5]
Travoprost acidKi35 ± 5 nMCompetitive radioligand binding assay.Not specified in snippet
Latanoprost acidKi98 nMCompetitive radioligand binding assay.Not specified in snippet
Bimatoprost acidKi83 nMCompetitive radioligand binding assay.Not specified in snippet

Table 1: In Vitro Quantitative Data for Dinoprost and other FP Receptor Agonists. This table summarizes the available quantitative data for the in vitro activity of Dinoprost and other prostaglandin analogs at the FP receptor.

Core Experimental Protocols

Competitive Radioligand Binding Assay for FP Receptor

This assay is employed to determine the binding affinity (Ki) of a test compound, such as this compound, for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from tissues or cell lines endogenously or recombinantly expressing the FP receptor (e.g., HEK293-FP cells).

  • Radioligand: A high-affinity radiolabeled FP receptor ligand (e.g., [³H]-PGF2α).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well Plates.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled PGF2α.

    • Competition: Membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate the FP receptor and trigger the release of intracellular calcium, a key second messenger in the Gq signaling pathway.

Materials:

  • Cells: A cell line stably or transiently expressing the FP receptor (e.g., HEK293-FP or CHO-FP cells).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound.

  • Fluorescence Plate Reader or Microscope.

Procedure:

  • Cell Plating: Seed the FP receptor-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the test compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence, indicating a change in intracellular calcium concentration, is measured. Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 value.

Signaling Pathways

Activation of the FP receptor by this compound initiates a complex network of intracellular signaling pathways, primarily through the Gq alpha subunit of the heterotrimeric G-protein.[6] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[7][8]

Beyond this canonical pathway, FP receptor activation also engages other important signaling cascades. This includes the activation of the small GTPase Rho, which plays a crucial role in regulating cell morphology and the actin cytoskeleton.[9] Furthermore, this compound can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, through both PKC-dependent and independent mechanisms, the latter potentially involving transactivation of the epidermal growth factor receptor (EGFR).[1][10] The activation of the Ras/Raf pathway also leads to the transcriptional activation of T-cell factor (Tcf)/β-catenin, influencing gene expression.[7]

Primary Signaling Cascade

Gq_Pathway Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor Dinoprost->FP_Receptor Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Canonical Gq-coupled signaling pathway activated by this compound.

Downstream Effector Pathways

Downstream_Pathways cluster_0 FP Receptor Activation cluster_1 Intermediate Signaling cluster_2 Kinase Cascades & Transcription Factors cluster_3 Physiological Outcomes FP_Receptor FP Receptor Gq Gαq FP_Receptor->Gq Rho Rho FP_Receptor->Rho Ras_Raf Ras/Raf FP_Receptor->Ras_Raf EGFR EGFR (transactivation) FP_Receptor->EGFR transactivates PLC PLC Gq->PLC Cytoskeleton Cytoskeletal Rearrangement Rho->Cytoskeleton ERK ERK/MAPK Ras_Raf->ERK Tcf_beta_catenin Tcf/β-catenin Ras_Raf->Tcf_beta_catenin EGFR->ERK PKC PKC PLC->PKC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization PKC->ERK Gene_Expression Gene Expression ERK->Gene_Expression Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Tcf_beta_catenin->Gene_Expression

Caption: Overview of downstream signaling pathways modulated by FP receptor activation.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow start Start: In Vitro Characterization receptor_binding Receptor Binding Assay (Determine Ki) start->receptor_binding functional_assay Functional Assay (e.g., Ca²⁺ Mobilization) start->functional_assay elucidate_mechanism Elucidate Mechanism of Action receptor_binding->elucidate_mechanism determine_ec50 Determine EC50 functional_assay->determine_ec50 determine_ec50->elucidate_mechanism pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for pERK) end End: Pharmacological Profile pathway_analysis->end elucidate_mechanism->pathway_analysis

Caption: A logical workflow for the in vitro characterization of this compound.

Conclusion

This compound is a potent FP receptor agonist that elicits a range of significant physiological effects in vitro. Its primary mechanism of action involves the activation of the Gq-PLC-IP3-Ca²⁺ signaling pathway, supplemented by the engagement of the Rho and ERK/MAPK cascades. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development, enabling a deeper understanding of its molecular mechanisms and facilitating the design of future studies. Further investigation into the nuanced crosstalk between these signaling pathways will continue to illuminate the full therapeutic potential of this and other prostaglandin analogs.

References

(5R)-Dinoprost Tromethamine: An In-Depth Technical Guide to its Functions in Non-Reproductive Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is well-established for its potent luteolytic and oxytocic effects in reproductive medicine. However, a growing body of evidence reveals its significant and diverse pharmacological activities in a range of non-reproductive tissues. This technical guide provides a comprehensive overview of the mechanisms of action, signaling pathways, and physiological functions of this compound in key non-reproductive systems, including the eye, the cardiovascular system, bone, and the immune system. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and drug development in these areas.

Ocular System: Regulation of Intraocular Pressure

This compound is a cornerstone in the management of glaucoma and ocular hypertension. Its primary mechanism of action is the reduction of intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor.

Mechanism of Action and Signaling Pathway

This compound, acting as a PGF2α analogue, selectively binds to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) located in the ciliary muscle and other ocular tissues. Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM) within the ciliary muscle and sclera. This remodeling is primarily achieved through the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade components of the ECM. The resulting reduction in ECM density decreases the hydraulic resistance of the uveoscleral pathway, thereby facilitating the outflow of aqueous humor and lowering IOP.

Dinoprost (5R)-Dinoprost Tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Binds to G_protein Gq/11 Activation FP_receptor->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Gene_expression Altered Gene Expression Ca_PKC->Gene_expression MMPs Increased MMPs (e.g., MMP-1, -3, -9) Synthesis & Secretion Gene_expression->MMPs ECM_remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM_remodeling Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow IOP_reduction Reduced Intraocular Pressure Uveoscleral_outflow->IOP_reduction

Signaling pathway of Dinoprost tromethamine in the eye.
Quantitative Data

ParameterSpeciesDosageChange in Uveoscleral OutflowReference
Uveoscleral Outflow FacilityCynomolgus Monkey2 µg twice daily for 4-5 days0.04 ± 0.01 to 0.18 ± 0.04 µL/min/mm Hg (p < 0.02)[1]
Trabecular Outflow FacilityCynomolgus Monkey2 µg twice daily for 4-5 daysDecreased (ratio of treated to control: 0.22 ± 0.03, p < 0.001)[1]
Experimental Protocols

1.3.1. Measurement of Uveoscleral Outflow using Isotope Dilution Technique [1]

  • Animal Model: Cynomolgus monkeys.

  • Drug Administration: Unilateral topical administration of PGF2α-isopropylester (a prodrug of PGF2α) at a dose of 2 µg twice daily for 4 to 5 days.

  • Procedure:

    • Anesthetize the monkeys.

    • Perform a baseline measurement of intraocular pressure (IOP).

    • Infuse a radiolabeled tracer (e.g., ¹²⁵I-albumin) into the anterior chamber at a constant pressure for a defined period.

    • After the infusion, euthanize the animal and dissect the ocular tissues (uvea, sclera, etc.).

    • Quantify the amount of tracer in the dissected tissues and in the systemic circulation.

    • Calculate the uveoscleral outflow by determining the volume of anterior chamber fluid that would account for the amount of tracer recovered in the ocular tissues.

    • Trabecular outflow is calculated from the amount of tracer that entered the systemic circulation.

Cardiovascular System: Regulation of Vascular Tone

This compound exerts significant effects on the cardiovascular system, primarily by modulating the tone of vascular smooth muscle cells, which can lead to vasoconstriction and an increase in blood pressure.

Mechanism of Action and Signaling Pathway

In vascular smooth muscle cells, this compound binds to FP receptors, leading to the activation of the Gq/11 protein and subsequent stimulation of phospholipase C (PLC). This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels, along with PKC activation, lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction. PGF2α can also interact with other prostanoid receptors, such as the thromboxane (B8750289) receptor (TP) and the prostaglandin E receptor subtype 3 (EP3), which also contribute to vasoconstriction.

Dinoprost (5R)-Dinoprost Tromethamine FP_receptor FP/TP/EP3 Receptors (GPCR) Dinoprost->FP_receptor Binds to G_protein Gq/11 Activation FP_receptor->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca2+ Release from Sarcoplasmic Reticulum IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_release->MLCK PKC_activation->MLCK MLC_phos Myosin Light Chain Phosphorylation MLCK->MLC_phos Contraction Smooth Muscle Contraction MLC_phos->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction

Vasoconstrictor signaling of Dinoprost tromethamine.
Quantitative Data

ParameterTissueSpeciesEC₅₀Reference
Contractile ResponseRat Tail ArteryRat9.6 µM (for PGE₂)[2]
Experimental Protocols

2.3.1. In Vitro Vasoconstriction Assay

  • Tissue Preparation: Isolate helical muscle strips from the desired artery (e.g., rat tail artery).

  • Apparatus: Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.

  • Procedure:

    • Allow the muscle strips to equilibrate under a resting tension.

    • Induce a submaximal contraction with a standard agonist (e.g., norepinephrine (B1679862) or potassium chloride) to ensure tissue viability.

    • After washout and return to baseline, add cumulative concentrations of this compound to the organ bath.

    • Record the isometric tension generated by the muscle strips at each concentration.

    • Construct a concentration-response curve and calculate the EC₅₀ value.

Bone Metabolism: A Dual Role in Formation and Resorption

The role of PGF2α in bone metabolism is complex, with studies suggesting both anabolic and catabolic effects. The net effect appears to be dependent on the specific cellular context and experimental conditions.

Mechanism of Action and Signaling Pathway

In bone, PGF2α can influence the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). In osteoblasts, PGF2α can stimulate proliferation and differentiation, potentially leading to increased bone formation. The signaling pathways involved are not fully elucidated but may involve both G-protein coupled and other intracellular signaling cascades. In osteoclasts, the effects are more varied. Some studies suggest PGF2α can inhibit the bone-resorbing activity of mature osteoclasts, while others indicate it may indirectly promote osteoclastogenesis by acting on osteoblasts.

cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Dinoprost_OB (5R)-Dinoprost Tromethamine FP_receptor_OB FP Receptor Dinoprost_OB->FP_receptor_OB Signaling_OB Intracellular Signaling FP_receptor_OB->Signaling_OB Proliferation_OB Proliferation & Differentiation Signaling_OB->Proliferation_OB Bone_Formation Bone Formation Proliferation_OB->Bone_Formation Dinoprost_OC (5R)-Dinoprost Tromethamine FP_receptor_OC FP Receptor Dinoprost_OC->FP_receptor_OC Signaling_OC Intracellular Signaling FP_receptor_OC->Signaling_OC Activity_OC Modulation of Resorptive Activity Signaling_OC->Activity_OC Bone_Resorption Bone Resorption Activity_OC->Bone_Resorption

Dual role of Dinoprost tromethamine in bone metabolism.
Quantitative Data

Quantitative data for the direct effects of this compound on bone formation and resorption are limited and often presented in comparison to other prostaglandins (B1171923) like PGE₂. The following provides a qualitative summary from the available literature.

Cell TypeEffect of PGF2αExperimental ModelReference
OsteoblastsStimulates proliferation and differentiationCultured neonatal mouse calvariae[3]
OsteoclastsInhibits bone resorption activityMurine bone marrow-derived osteoclasts[4]
Experimental Protocols

3.3.1. Bone Formation Assay in Cultured Neonatal Mouse Calvariae [3]

  • Tissue Source: Parietal bones from neonatal mice.

  • Procedure:

    • Culture the calvariae in a suitable medium (e.g., BGJb medium) supplemented with serum.

    • Treat the cultures with varying concentrations of this compound.

    • To measure collagen synthesis (an indicator of bone formation), add [³H]proline to the culture medium.

    • After incubation, harvest the calvariae and digest them with collagenase.

    • Measure the incorporation of [³H]proline into the collagenase-digestible protein fraction using liquid scintillation counting.

3.3.2. Osteoclast Resorption Pit Assay [5][6]

  • Cell Source: Osteoclast precursors from human peripheral blood mononuclear cells (PBMCs) or murine bone marrow cells.

  • Substrate: Calcium phosphate-coated cell culture plates or dentin slices.

  • Procedure:

    • Culture osteoclast precursors on the chosen substrate in the presence of osteoclastogenic stimuli (e.g., M-CSF and RANKL).

    • Treat the cultures with this compound.

    • After a suitable incubation period (e.g., 9-14 days), remove the cells.

    • Stain the substrate to visualize the resorption pits (e.g., with 5% AgNO₃ or toluidine blue).

    • Quantify the resorbed area using image analysis software (e.g., ImageJ).

Immune System: Pro-inflammatory Modulation

This compound can act as a pro-inflammatory mediator by inducing the production of various cytokines and chemokines, which are key signaling molecules in the immune response.

Mechanism of Action and Signaling Pathway

In immune cells, such as macrophages and lymphocytes, as well as in other cell types like myometrial cells, this compound binds to the FP receptor. This interaction triggers intracellular signaling pathways, including the activation of nuclear factor-κB (NF-κB), which is a critical transcription factor for pro-inflammatory genes. The activation of these pathways leads to the increased expression and secretion of a variety of cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CCL2, CXCL8), which can recruit and activate other immune cells, thereby amplifying the inflammatory response.

Dinoprost (5R)-Dinoprost Tromethamine FP_receptor FP Receptor (on immune cells) Dinoprost->FP_receptor Binds to Signaling Intracellular Signaling (e.g., NF-κB activation) FP_receptor->Signaling Gene_expression Increased Expression of Pro-inflammatory Genes Signaling->Gene_expression Cytokine_release Release of Cytokines (IL-6, TNF-α) & Chemokines (CCL2, CXCL8) Gene_expression->Cytokine_release Inflammation Inflammatory Response Cytokine_release->Inflammation

Pro-inflammatory signaling of Dinoprost tromethamine.
Quantitative Data

Cytokine/ChemokineCell TypeTreatmentFold Increase in mRNA/ProteinReference
CCL2, CXCL8, IL-6Human Uterine Smooth Muscle Cells10⁻⁸–10⁻⁶ M PGF2α for 24hDose-dependent increase[7]
Various Chemokines & ReceptorsPorcine Corpus LuteumPGF2α (10 h)Increased mRNA expression[8]
Experimental Protocols

4.3.1. In Vitro Cytokine Release Assay [4][9]

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., RAW 264.7 macrophages).

  • Procedure:

    • Seed the cells in a multi-well plate at a determined density.

    • If necessary, stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide, LPS) to induce a baseline cytokine response.

    • Treat the cells with various concentrations of this compound.

    • Include appropriate vehicle controls.

    • Incubate the cells for a specified period (e.g., 16-24 hours).

    • Collect the cell culture supernatants.

    • Quantify the concentration of specific cytokines and chemokines in the supernatants using commercially available ELISA kits or multiplex bead-based assays.

Conclusion

While the reproductive functions of this compound are well-characterized, its roles in non-reproductive tissues are of significant and growing interest. In ophthalmology, it is a critical therapeutic agent for glaucoma, acting through a well-defined signaling pathway to reduce intraocular pressure. Its potent vasoconstrictor effects in the cardiovascular system warrant careful consideration in clinical applications. The dualistic nature of its influence on bone metabolism, potentially promoting both formation and resorption, suggests a complex regulatory role that requires further investigation. Furthermore, its pro-inflammatory activities highlight its involvement in immune responses. The detailed mechanisms and experimental frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals exploring the broader therapeutic potential and physiological significance of this compound. Further research into the nuanced signaling pathways and cell-specific effects in these non-reproductive systems will undoubtedly uncover new opportunities for therapeutic intervention.

References

A Technical Guide to the Discovery and Synthesis of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (5R)-Dinoprost tromethamine, a significant prostaglandin (B15479496) analogue. It covers its discovery, biological role, and detailed synthetic pathways, with a focus on stereochemical control. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction and Discovery

Prostaglandins (B1171923) are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Prostaglandin F2α (PGF2α), pharmaceutically known as Dinoprost (B1670695), is a naturally occurring prostaglandin used to induce labor and as an abortifacient.[1] Its stereoisomer, (5R)-Dinoprost, also known as Prostaglandin F2β (PGF2β), is a metabolite of arachidonic acid metabolism.[2] While most research has centered on PGF2α, the synthesis of specific isomers like PGF2β is of great interest for exploring structure-activity relationships and developing new therapeutic agents. The tromethamine salt of Dinoprost is utilized to enhance its solubility and stability.[3][4][5]

The primary challenge in the synthesis of prostaglandins lies in the precise stereochemical control of the multiple chiral centers on the cyclopentane (B165970) core and the two side chains.[6] Landmark work by E.J. Corey established foundational synthetic routes, many of which utilize a key intermediate known as the Corey lactone.[7][8][9][10]

Biological Activity and Signaling Pathway

(5R)-Dinoprost, like its alpha isomer, exerts its biological effects by interacting with the Prostaglandin F receptor (FP), a G protein-coupled receptor (GPCR).[11][12] The activation of the FP receptor initiates a cascade of intracellular events crucial for various physiological processes.

The binding of PGF2α or PGF2β to the FP receptor primarily activates the Gq alpha subunit of the associated G protein. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13] The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction, cell proliferation, and inflammatory responses.[11][12][13][14]

PGF2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2 (5R)-Dinoprost (PGF2β) FP_receptor FP Receptor (GPCR) PGF2->FP_receptor Binds G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Responses (e.g., Contraction, Proliferation) Ca_release->Cell_Response PKC->Cell_Response

Caption: Signaling pathway of the Prostaglandin F2 receptor (FP).

Chemical Synthesis

The total synthesis of prostaglandins is a significant challenge in organic chemistry. Modern strategies often build upon the foundational work of Corey, focusing on improving efficiency, scalability, and stereocontrol.[6][10][15]

A common retrosynthetic approach for PGF analogues disconnects the α- and ω-side chains, leading back to a highly functionalized cyclopentane core. The Corey lactone is a versatile bicyclic intermediate that contains the necessary stereocenters and functional handles for elaborating the final structure.[6][8][9][16] The synthesis of (5R)-Dinoprost (PGF2β) requires specific control over the C9 hydroxyl group, ensuring it has a β-configuration (cis to the α-chain). This is often achieved through the stereoselective reduction of a C9 ketone precursor.

Retrosynthesis PGF2b (5R)-Dinoprost (PGF2β) Wittig Wittig Olefination (α-chain installation) PGF2b->Wittig Disconnection Tromethamine_Salt (5R)-Dinoprost Tromethamine Tromethamine_Salt->PGF2b Salt Formation Reduction Stereoselective Reduction (C9-ketone) Wittig->Reduction Disconnection HW_Emmons Horner-Wadsworth-Emmons (ω-chain installation) Reduction->HW_Emmons Disconnection Corey_Aldehyde Corey Aldehyde (Lactone Aldehyde) HW_Emmons->Corey_Aldehyde Disconnection Corey_Lactone Corey Lactone Corey_Aldehyde->Corey_Lactone Oxidation Starting_Materials Simple Starting Materials Corey_Lactone->Starting_Materials Multi-step Synthesis

Caption: General retrosynthetic pathway for (5R)-Dinoprost.

A representative synthetic route starts from the well-established (-)-Corey lactone diol.[17] The key steps involve the installation of the two side chains and the crucial stereoselective reduction to form the C9 β-hydroxyl group.

  • Oxidation to Corey Aldehyde : The primary alcohol of the Corey lactone is oxidized to an aldehyde.

  • ω-Chain Installation : The ω-chain is introduced via a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate (B1237965) ylide.[18]

  • C9-Ketone Reduction : The C11 hydroxyl is protected, and the lactone is reduced to a lactol (a hemiacetal). The subsequent reduction of the C9 ketone is the critical step for establishing the desired (5R) stereochemistry. The choice of reducing agent dictates the stereochemical outcome (α vs. β).

  • α-Chain Installation : The α-chain is installed using a Wittig reaction with the lactol.[18]

  • Deprotection : Removal of protecting groups yields the final (5R)-Dinoprost molecule.

The final step is the formation of the tromethamine salt to improve the drug's physical properties. This is typically achieved by reacting the free acid form of (5R)-Dinoprost with 2-amino-2-(hydroxymethyl)-1,3-propanediol (tromethamine) in a suitable solvent system.[4][19]

The efficiency of prostaglandin synthesis has improved significantly over the years. The following table summarizes representative yields for key transformations in modern synthetic routes.

Reaction Step Description Reagents/Conditions Typical Yield (%) Reference
ω-Chain Installation Horner-Wadsworth-Emmons reaction of Corey aldehyde.Dimethyl (2-oxoheptyl)phosphonate, NaH, DME65-75%[18]
C9-Ketone Reduction Reduction of the enone intermediate.Sodium borohydride (B1222165), Methanol (B129727)85-90%[18]
α-Chain Installation Wittig reaction to install the Z-alkene.(4-carboxybutyl)triphenylphosphonium bromide, KHMDS55-82%[10][15]
Salt Formation Reaction of Dinoprost with tromethamine.Acetonitrile (B52724), Water89-93%[19]
Overall Synthesis Total synthesis from readily available materials.Multi-step sequences15-19%[10][15]

Key Experimental Protocols

This section provides detailed methodologies for critical steps in the synthesis of this compound, adapted from published procedures.[4]

  • Preparation : To a stirred suspension of 60% sodium hydride in dimethoxyethane (DME) at 0-5 °C under a nitrogen atmosphere, add a solution of dimethyl (2-oxoheptyl)phosphonate in DME dropwise.

  • Reaction : Stir the resulting mixture at 0-5 °C for 30 minutes. Add a solution of the Corey aldehyde intermediate in DME.

  • Progression : Allow the reaction to warm to ambient temperature and stir for 1.5 hours, monitoring progress by TLC.

  • Workup : Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the enone product.

Note: Achieving the 9β-hydroxy configuration of (5R)-Dinoprost often requires specific reagents that favor this isomer over the 9α-hydroxy of Dinoprost. While sodium borohydride is commonly cited for the alpha isomer, other reducing agents or substrate-controlled methods may be employed for the beta isomer.

  • Dissolution : Dissolve the enone intermediate from Protocol 4.1 in methanol at room temperature.

  • Reduction : Cool the solution to a specified temperature (e.g., -20 °C to 0 °C) to enhance selectivity. Add the chosen stereoselective reducing agent (e.g., a bulky borohydride like L-Selectride for different selectivity) portion-wise.

  • Progression : Stir the reaction for 30-60 minutes, monitoring by TLC until the starting material is consumed.

  • Workup : Quench the reaction with a proton source, such as acetic acid or saturated ammonium (B1175870) chloride solution. Remove the solvent under reduced pressure.

  • Purification : Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify via column chromatography to separate diastereomers if necessary.

  • Dissolution : Dissolve 150g of purified Dinoprost (free acid, as an oil) in approximately 5 L of acetonitrile and heat gently (43-47 °C) to ensure complete dissolution.[19]

  • Filtration : Filter the warm solution to remove any particulates.

  • Tromethamine Addition : In a separate vessel, prepare a solution of tromethamine (e.g., 49.2g) in water (e.g., 90mL) and heat to 53-57 °C.[19]

  • Crystallization : While stirring the Dinoprost-acetonitrile solution, add the warm tromethamine solution. Crystallization should begin shortly after addition.

  • Maturation : Continue stirring the mixture for 18-24 hours, allowing it to cool naturally to room temperature.[19]

  • Isolation : Collect the resulting crystals by filtration. Wash the filter cake with cold acetonitrile (3 x 100mL).[19]

  • Drying : Dry the crystals under vacuum over a desiccant (e.g., phosphorus pentoxide) to a constant weight to yield the final Dinoprost tromethamine salt.

Conclusion

The synthesis of this compound is a testament to the advancements in stereoselective organic synthesis. Building upon the foundational Corey synthesis, modern methods have enabled more efficient and scalable production of this important prostaglandin. The key to its synthesis remains the precise control of stereochemistry, particularly at the C9 position, to yield the desired β-isomer. The detailed protocols and pathways outlined in this guide highlight the critical transformations involved. Continued research in catalysis and synthetic methodology will undoubtedly lead to even more elegant and efficient routes for producing this and other complex bioactive molecules.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α, is a critical active pharmaceutical ingredient (API) utilized for its potent oxytocic and luteolytic properties. A comprehensive understanding of its chemical characteristics and stability profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a detailed overview of the chemical properties of this compound, explores its stability under various stress conditions, and outlines a robust experimental protocol for a stability-indicating high-performance liquid chromatography (HPLC) method.

Chemical Properties

This compound is a white to off-white crystalline powder. It is the salt formed between the carboxylic acid of dinoprost (B1670695) and the organic amine, tromethamine. This salt form enhances the aqueous solubility of the otherwise sparingly soluble dinoprost.

Identification and Nomenclature
ParameterValue
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]hept-5-enoic acid; 2-amino-2-(hydroxymethyl)propane-1,3-diol
Synonyms Prostaglandin F2α tromethamine, PGF2α THAM
CAS Number 38562-01-5
Chemical Formula C₂₄H₄₅NO₈
Molecular Weight 475.62 g/mol
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Melting Point 100-101 °C[1]
Solubility Water: Soluble (1 mg/mL); Ethanol: Soluble (50 mg/mL)[2]
pKa (Dinoprost) ~5Inferred from structurally similar prostaglandins
pKa (Tromethamine) 8.07[3]

Stability Profile

The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. Degradation of the molecule can lead to a loss of potency and the formation of potentially harmful impurities.

General Stability and Storage

This compound is known to be sensitive to temperature and light. For long-term storage, it is recommended to be kept in tight, light-resistant containers at a temperature of -20°C. Aqueous solutions of dinoprost tromethamine are reported to be stable for up to 30 days when stored at 2-8°C.[2]

Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance. While specific degradation products for this compound are not extensively detailed in publicly available literature, inferences can be drawn from studies on the closely related prostaglandin, dinoprostone (B10761402) (PGE₂), and general chemical principles.[3]

  • Acidic and Alkaline Hydrolysis: Prostaglandins of the F-series are generally more stable to hydrolysis than the E-series. However, under strong acidic or basic conditions, degradation can occur. Potential degradation pathways may involve dehydration of the cyclopentane (B165970) ring or epimerization of the chiral centers.

  • Oxidation: The allylic alcohol functionalities and the double bonds in the side chains are susceptible to oxidation. This can lead to the formation of ketones, epoxides, or chain-cleavage products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Dinoprost has been noted to degrade within a week when exposed to sunlight.[3] The double bonds in the structure are likely to be the primary sites of photolytic reactions, potentially leading to isomerization or cyclization reactions.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation processes mentioned above. Dinoprost has been observed to degrade over three months at 40°C.[3]

The logical workflow for a forced degradation study is outlined in the diagram below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base Alkaline (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal (e.g., 60°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS Characterize Unknowns Pathway Degradation Pathway Elucidation HPLC->Pathway Method Method Validation HPLC->Method API Dinoprost Tromethamine (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Forced degradation experimental workflow.

A potential degradation pathway for (5R)-Dinoprost under stress conditions is proposed in the following diagram.

Degradation_Pathway Dinoprost (5R)-Dinoprost Dehydrated Dehydration Products (Loss of H₂O from cyclopentane ring) Dinoprost->Dehydrated Acid/Base Heat Epimers Epimers (Change in stereochemistry) Dinoprost->Epimers Acid/Base Heat Oxidized Oxidation Products (e.g., Ketones, Epoxides) Dinoprost->Oxidized Oxidation Isomers Geometric Isomers (cis/trans isomerization) Dinoprost->Isomers Photolytic

Potential degradation pathways of (5R)-Dinoprost.

Experimental Protocols

Forced Degradation Studies

The following protocols are provided as a general guideline for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without significant secondary degradation.

3.1.1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.

3.1.2. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.

3.1.3. Alkaline Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to the target concentration.

3.1.4. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and dilute it with the mobile phase to the target concentration.

3.1.5. Thermal Degradation

  • Place a sample of the solid this compound powder in a controlled temperature oven at 60°C.

  • Expose a separate sample of the stock solution to the same temperature.

  • Analyze samples at various time points (e.g., 1, 3, 5, 7 days).

3.1.6. Photodegradation

  • Expose a sample of the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples after the exposure period.

Stability-Indicating HPLC Method

The following HPLC method is based on the principles outlined in the USP monograph for Dinoprost Tromethamine and is designed to separate the parent drug from its potential degradation products.[4]

3.2.1. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M potassium phosphate (B84403) monobasic buffer (pH adjusted to 3.5 with phosphoric acid) in a gradient elution.
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL

3.2.2. Method Validation

The stability-indicating nature of the method must be confirmed through a comprehensive validation study according to ICH Q2(R1) guidelines. This includes demonstrating specificity (peak purity analysis of the parent peak in stressed samples using a photodiode array detector), linearity, accuracy, precision, and robustness.

The logical relationship between the different phases of a stability study is depicted in the diagram below.

Stability_Study_Logic Forced_Deg Forced Degradation Method_Dev HPLC Method Development Forced_Deg->Method_Dev Provides stressed samples Specificity Specificity Method_Dev->Specificity Demonstrates separation Linearity Linearity Method_Dev->Linearity Accuracy Accuracy Method_Dev->Accuracy Precision Precision Method_Dev->Precision Robustness Robustness Method_Dev->Robustness Long_Term Long-Term Stability Linearity->Long_Term Accelerated Accelerated Stability Linearity->Accelerated Accuracy->Long_Term Accuracy->Accelerated Precision->Long_Term Precision->Accelerated Robustness->Long_Term Robustness->Accelerated

Logical flow of a stability study.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and stability of this compound. The information presented, including the physicochemical data, discussion of potential degradation pathways, and a comprehensive experimental protocol for a stability-indicating HPLC method, serves as a valuable resource for scientists and professionals involved in the development and quality control of pharmaceutical products containing this API. A thorough understanding and application of these principles are essential for ensuring the delivery of a safe and effective medication to patients.

References

A Technical Comparison of (5R)-Dinoprost Tromethamine and Endogenous Prostaglandin F2α

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract: Prostaglandin (B15479496) F2α (PGF2α) is a pivotal endogenous lipid mediator, primarily involved in reproductive and smooth muscle physiology. Its pharmaceutical counterpart, (5R)-Dinoprost, is chemically identical to the naturally occurring, biologically active isomer. To enhance its clinical utility, it is formulated as a tromethamine salt, (5R)-Dinoprost tromethamine, which significantly improves its aqueous solubility and stability. Despite the formulation difference, the pharmacologically active moiety remains dinoprost (B1670695), ensuring that its mechanism of action and physiological effects are bioequivalent to endogenous PGF2α. This technical guide provides a comprehensive comparison of the chemical properties, synthesis, mechanism of action, and experimental analysis of natural PGF2α and its pharmaceutical formulation, this compound, tailored for researchers, scientists, and drug development professionals.

Structural and Chemical Properties

The fundamental principle to understand is that the active component of this compound is dinoprost, which is structurally and stereochemically identical to natural Prostaglandin F2α.

Chemical Identity

Natural PGF2α and the pharmaceutical active ingredient dinoprost are the same molecule: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid. The designation "(5R)" is an alternative stereochemical descriptor inherent to the correct IUPAC name. The molecule features a cyclopentane (B165970) ring with two aliphatic side chains and multiple chiral centers, which are crucial for its biological activity.

The Role of the Tromethamine Salt

Prostaglandin F2α as a free acid has limited water solubility. To create a viable pharmaceutical product suitable for injection, it is combined with tromethamine (tris(hydroxymethyl)aminomethane), an organic amine, to form a salt.[1][2] This salt, this compound, readily dissolves in aqueous solutions, enhancing bioavailability and ease of formulation.[3] Once dissolved in a physiological medium, the salt dissociates, releasing the dinoprost anion, which is the active entity that binds to the target receptor.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key physicochemical properties of both the natural free acid and its tromethamine salt formulation.

PropertyProstaglandin F2α (Dinoprost)This compound
Synonyms Natural PGF2αPGF2α tris salt, Lutalyse®
Molecular Formula C₂₀H₃₄O₅C₂₄H₄₅NO₈
Molar Mass 354.49 g/mol 475.62 g/mol
CAS Number 551-11-138562-01-5
Appearance Low-melting white solid or colorless oilWhite crystalline powder
Melting Point 25-35 °C100-101 °C[1]
Aqueous Solubility LimitedH₂O: 1 mg/mL; PBS (pH 7.2): >25 mg/mL

Synthesis and Biosynthesis

The production routes for endogenous and pharmaceutical PGF2α differ significantly, with nature utilizing an enzymatic cascade and industry relying on complex organic chemistry.

Natural Biosynthesis of Prostaglandin F2α

The biosynthesis of PGF2α in the body is a multi-step enzymatic process that begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A₂ (PLA₂).[4] Arachidonic acid is then converted into the unstable intermediate Prostaglandin H₂ (PGH₂) by cyclooxygenase enzymes (COX-1 or COX-2).[4] Finally, PGH₂ is metabolized into PGF2α by aldo-keto reductases, such as prostaglandin F synthase.[4]

PGF2a Biosynthesis PL Membrane Phospholipids AA Arachidonic Acid PL->AA  Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) AA->PGH2  Cyclooxygenase  (COX-1 / COX-2) PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a  Prostaglandin F  Synthase

Caption: Enzymatic cascade for the natural biosynthesis of PGF2α.

Industrial Synthesis of this compound

The industrial synthesis of dinoprost is a significant undertaking in stereoselective organic chemistry. While early methods like Corey's were lengthy (17 steps), modern approaches have reduced the number of steps considerably.[4] A common strategy involves starting from a chiral precursor, such as (-)-Corey lactone, and sequentially building the two side chains onto the cyclopentane core through reactions like Wittig olefinations.[5][6] After the synthesis of the dinoprost molecule is complete, the final step involves its reaction with tromethamine in a suitable solvent system (e.g., acetonitrile (B52724) and water) to induce the crystallization of the stable, highly pure this compound salt.[1][7]

Industrial Synthesis Workflow Start Chiral Precursor (e.g., Corey Lactone) Synth Multi-Step Stereoselective Synthesis Start->Synth Dino Dinoprost (PGF2α Free Acid) Synth->Dino Salt Salt Formation with Tromethamine Dino->Salt Final (5R)-Dinoprost Tromethamine Salt->Final

Caption: Simplified workflow for the industrial synthesis of Dinoprost Tromethamine.

Mechanism of Action and Physiological Function

The biological effects of both endogenous PGF2α and exogenous dinoprost are mediated by the same receptor and downstream signaling pathway.

The Prostaglandin F2α (FP) Receptor

PGF2α exerts its effects by binding to the Prostaglandin F receptor (FP), a member of the G-protein coupled receptor (GPCR) superfamily.[8][9] The FP receptor is primarily coupled to the Gαq class of G-proteins.[10] Upon agonist binding, the receptor undergoes a conformational change, initiating a cascade of intracellular events.

Signaling Pathway

Activation of the FP receptor and the associated Gαq protein leads to the stimulation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[8][11] The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent pathways, ultimately leading to the specific cellular response, such as smooth muscle contraction or luteolysis.[12]

FP Receptor Signaling cluster_cell Cell Membrane cluster_cyto Cytoplasm PGF2a PGF2α / Dinoprost FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gαq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ [Ca²⁺]i ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Contraction) Ca->Response Modulates Activity PKC->Response Phosphorylates Targets

Caption: The Gαq-coupled signaling pathway of the Prostaglandin F2α receptor.

Experimental Methodologies

Characterizing and comparing the activity of PGF2α and its analogs involves a suite of standardized in vitro and in vivo assays.

Receptor Binding Assays

The affinity of a ligand for the FP receptor is typically determined using a competitive radioligand binding assay.

  • Principle: This assay measures the ability of an unlabeled ligand (e.g., dinoprost) to compete with a constant concentration of a radiolabeled ligand (e.g., [³H]-PGF2α) for binding to membranes prepared from cells expressing the FP receptor.

  • Protocol Outline:

    • Membrane Preparation: Cells overexpressing the FP receptor are cultured, harvested, and homogenized. The cell membranes are isolated by differential centrifugation.[13]

    • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of [³H]-PGF2α and varying concentrations of the unlabeled test compound (dinoprost).[13]

    • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing unbound ligand to pass through.[13]

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The data is used to calculate the IC₅₀ (concentration of unlabeled ligand that inhibits 50% of specific binding), from which the inhibition constant (Ki) is derived.

Intracellular Calcium Mobilization Assays

Functional receptor activation is often measured by quantifying the downstream release of intracellular calcium.

  • Principle: This is a fluorescence-based assay where cells expressing the FP receptor are pre-loaded with a calcium-sensitive dye (e.g., Fura-2-AM).[14][15] Upon receptor activation by an agonist, the resulting increase in intracellular calcium causes a detectable change in the dye's fluorescence intensity.

  • Protocol Outline:

    • Cell Culture and Dye Loading: Cells expressing the FP receptor are seeded in a multi-well plate and incubated with a cell-permeant calcium-sensitive fluorescent dye.[14]

    • Agonist Addition: The plate is placed in a specialized fluorometric imaging plate reader (e.g., FlexStation). The instrument's integrated fluidics system adds varying concentrations of the agonist (dinoprost) to the wells.[14][15]

    • Signal Detection: The instrument continuously monitors the fluorescence intensity before and after agonist addition. An increase in fluorescence corresponds to an increase in intracellular calcium.

    • Data Analysis: The magnitude of the fluorescence change is plotted against the agonist concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that elicits 50% of the maximal response).[16]

HPLC Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of dinoprost tromethamine and quantifying it in pharmaceutical formulations.

  • Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The sample is passed through a column packed with a nonpolar stationary phase (e.g., C18), and a polar mobile phase is used for elution.

  • Protocol Outline (based on USP monograph): [17]

    • System: A liquid chromatograph equipped with a UV detector (e.g., at 200 nm) and a C18 column (e.g., 3.9-mm × 15-cm).[17]

    • Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and phosphoric acid (e.g., 750:250:1).[17]

    • Standard and Sample Preparation: Accurately weighed amounts of USP Dinoprost Tromethamine Reference Standard and the test sample are dissolved and diluted in the mobile phase to a known concentration (e.g., 1.0 mg/mL).[17]

    • Injection and Detection: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention time and peak area of dinoprost are recorded.

    • Analysis: The purity is assessed by identifying and quantifying any impurity peaks, and the concentration is determined by comparing the peak area of the sample to that of the standard.[17]

Conclusion

This compound and natural Prostaglandin F2α are, for all functional purposes, bioequivalent. The core active molecule, dinoprost, is identical to the endogenous hormone PGF2α, ensuring that it activates the FP receptor and its associated signaling pathways in precisely the same manner. The key distinction lies in the formulation: the use of a tromethamine salt is a pharmaceutical strategy to overcome the poor aqueous solubility of the PGF2α free acid, thereby creating a stable, effective, and clinically manageable drug product. For the research and drug development professional, it is critical to recognize that in vitro and in vivo studies using this compound directly reflect the natural physiological and pathophysiological roles of Prostaglandin F2α.

References

In Vivo Metabolism of (5R)-Dinoprost Tromethamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine , the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine. Its in vivo metabolism is characterized by rapid and extensive biotransformation, primarily in the lungs and liver, leading to a very short biological half-life. This technical guide provides a comprehensive overview of the metabolic pathways, pharmacokinetic parameters, and analytical methodologies for studying the in vivo fate of dinoprost (B1670695) tromethamine, intended for researchers, scientists, and drug development professionals.

Metabolic Pathways and Metabolite Profile

The in vivo metabolism of dinoprost is a multi-step process involving enzymatic oxidation, reduction, and chain-shortening reactions. The primary metabolic pathway is consistent across various species, including humans, cattle, rats, and monkeys, although quantitative differences in the metabolite profiles exist.[1][2]

The initial and most critical steps in the deactivation of dinoprost are the rapid oxidation of the C-15 hydroxyl group to a ketone, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , followed by the reduction of the double bond at C-13 by Δ13-prostaglandin reductase . This results in the formation of the major, but transient, plasma metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM) .

Subsequent metabolism involves β-oxidation from the carboxyl terminus and ω-oxidation from the methyl terminus, leading to the formation of shorter-chain dicarboxylic acids. In humans, peroxisomal β-oxidation plays a crucial role in this chain-shortening process. While PGFM is the first major metabolite to appear in circulation, it is quickly replaced by more polar and longer-lived tetranor metabolites. Notably, 5α, 7α-dihydroxy-11-ketotetranorprostane-1,16-dioic acid has been identified as a prominent long-lived plasma metabolite and the major urinary metabolite in humans. In cattle, both PGFM and its tetranor counterpart are significant metabolites found in plasma.[3]

G Metabolic Pathway of Dinoprost Dinoprost (5R)-Dinoprost (PGF2α) PGFM 13,14-dihydro-15-keto-PGF2α (PGFM) Dinoprost->PGFM 15-PGDH & Δ13-reductase (Lungs, Liver) Tetranor_Metabolites Tetranor Metabolites (e.g., 5α, 7α-dihydroxy-11-ketotetranor- prostane-1,16-dioic acid) PGFM->Tetranor_Metabolites β-oxidation & ω-oxidation Excretion Urinary and Fecal Excretion Tetranor_Metabolites->Excretion

Metabolic pathway of (5R)-Dinoprost.

Pharmacokinetics

Dinoprost is characterized by its extremely rapid clearance from the systemic circulation, with a half-life of only a few minutes.[1][4][5] This rapid clearance is primarily due to extensive first-pass metabolism in the lungs and liver.

Quantitative Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for dinoprost and its metabolites in common laboratory species such as rats, dogs, and monkeys is not extensively available in the public domain. However, studies in large animals provide valuable insights into its disposition.

SpeciesRouteAnalyteParameterValueReference
Heifer IVDinoprostPlasma Clearance15.4 ± 2.3 L/h/kg[4]
Elimination Half-life9.0 ± 0.9 min[4]
Mare IVDinoprostPlasma Clearance3.3 ± 0.5 L/h/kg[4]
Elimination Half-life25.9 ± 5.0 min[4]
Lactating Cow IMPGFMAUC (0-90 min)1,146 ± 177 pg·h/mL[6]
Lactating Cow SCPGFMAUC (0-90 min)1,664 ± 129 pg·h/mL[6]

IM: Intramuscular, SC: Subcutaneous, IV: Intravenous, AUC: Area Under the Curve, PGFM: 13,14-dihydro-15-keto-PGF2α.

The data highlights significant species-specific differences in the pharmacokinetics of dinoprost, with mares exhibiting a much slower clearance and longer half-life compared to heifers.[4] In lactating cows, subcutaneous administration leads to a higher initial exposure to the primary metabolite, PGFM, compared to intramuscular injection.[6]

Excretion

Experimental Protocols

The analysis of dinoprost and its metabolites in biological matrices requires sensitive and specific analytical methods due to their low concentrations and complex nature.

Sample Collection and Handling

To prevent the ex vivo enzymatic formation of prostaglandins (B1171923), it is crucial to add a cyclooxygenase inhibitor, such as indomethacin (B1671933) (10-15 µM), to biological samples immediately after collection. Samples should be stored at -80°C until analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of prostaglandins from biological fluids.

Protocol for Plasma/Urine SPE:

  • Acidification: Acidify the sample (e.g., 1 mL of plasma or urine) to a pH of approximately 3.5 with 2M hydrochloric acid or 1% formic acid. This protonates the carboxylic acid group, enhancing retention on the C18 sorbent.

  • Incubation and Centrifugation: Let the acidified sample stand at 4°C for 15 minutes, then centrifuge to remove any precipitated proteins.

  • C18 Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with 10-20 mL of ethanol (B145695) followed by 10-20 mL of deionized water. Ensure the sorbent bed does not go dry.

  • Sample Loading: Apply the acidified supernatant from step 2 onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 10-20 mL of deionized water, followed by 10-20 mL of a low-percentage organic solvent (e.g., 15% ethanol or hexane) to remove interfering lipids.

  • Elution: Elute the prostaglandins from the cartridge with a more nonpolar solvent, such as methyl formate (B1220265) or ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

G Solid-Phase Extraction Workflow start Biological Sample (Plasma/Urine) acidify Acidify to pH 3.5 start->acidify centrifuge Centrifuge acidify->centrifuge load Load Supernatant centrifuge->load condition Condition C18 Cartridge (Ethanol, Water) condition->load wash1 Wash with Water load->wash1 wash2 Wash with 15% Ethanol wash1->wash2 elute Elute with Methyl Formate wash2->elute end Evaporate & Reconstitute for LC-MS/MS elute->end

Workflow for Solid-Phase Extraction.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of dinoprost and its metabolites.

General LC-MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used due to the presence of the carboxylic acid group.

  • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is employed to separate the parent drug from its various metabolites. Gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

MRM Transitions for Dinoprost and Key Metabolites (Hypothetical Examples):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dinoprost (PGF2α)353.2193.1
13,14-dihydro-15-keto-PGF2α (PGFM)353.2309.2
5α, 7α-dihydroxy-11-ketotetranorprostanoic acid313.2169.1

Note: The specific m/z values for precursor and product ions should be optimized for the specific instrument and analytical conditions.

Conclusion

The in vivo metabolism of this compound is a rapid and complex process that varies quantitatively across species. Understanding these metabolic pathways and having robust analytical methods for quantification are essential for preclinical and clinical research. This guide provides a foundational understanding of the core aspects of dinoprost metabolism, serving as a valuable resource for professionals in the field of drug development and reproductive sciences. Further research is warranted to fully elucidate the quantitative pharmacokinetic and excretion profiles of dinoprost and its metabolites in key laboratory animal species.

References

Pharmacokinetics of (5R)-Dinoprost Tromethamine in Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is widely used in veterinary medicine for its potent luteolytic and oxytocic effects. Understanding its pharmacokinetic profile across different animal species is crucial for optimizing therapeutic regimens and ensuring safety. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound in various animal models, with a primary focus on cattle, and available data for rats, dogs, and monkeys. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and describes relevant bioanalytical techniques. Additionally, it visualizes the signaling pathway of its target receptor to provide a deeper mechanistic understanding.

Introduction

(5R)-Dinoprost, the active component of dinoprost (B1670695) tromethamine, mimics the action of endogenous PGF2α, binding to the prostaglandin F2α receptor (FP receptor) to elicit its physiological effects.[1] These effects include the regression of the corpus luteum (luteolysis) and the stimulation of uterine smooth muscle contractions.[2] Its clinical applications in veterinary medicine are extensive, ranging from estrous cycle synchronization in cattle to the induction of parturition in sows.[2]

The pharmacokinetic properties of dinoprost tromethamine are characterized by rapid absorption and an extremely short biological half-life, measured in minutes, due to swift metabolic clearance.[2] This guide will delve into the available quantitative data and experimental protocols to provide a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in key animal models.

Pharmacokinetic Profiles in Animal Models

The majority of published pharmacokinetic data for dinoprost tromethamine is derived from studies in cattle, given its widespread use in this species. Data in other species, such as rats, dogs, and monkeys, is more limited and often qualitative or derived from toxicity studies.

Cattle

Pharmacokinetic studies in cattle have primarily focused on the plasma concentrations of the main metabolite of dinoprost, 13,14-dihydro-15-keto-PGF2α (PGFM), as the parent compound is cleared from the bloodstream very rapidly.[3]

Table 1: Pharmacokinetic Parameters of PGFM (Metabolite) Following a Single 25 mg Intramuscular (IM) or Subcutaneous (SC) Dose of Dinoprost Tromethamine in Lactating Holstein Cows

ParameterIntramuscular (IM) AdministrationSubcutaneous (SC) Administration
Dose 25 mg25 mg
Cmax (pg/mL) Data not explicitly providedData not explicitly provided
Tmax (min) 15-9015-90
AUC (0-90 min) (pg·h/mL) ~1146~1664
Half-life (t½) Extremely short (minutes) for parent drug[2]Extremely short (minutes) for parent drug[2]

Data compiled from studies measuring the metabolite PGFM.

Rats, Dogs, and Monkeys

Table 2: Summary of Dosing and Observations from Toxicity Studies in Rats, Dogs, and Monkeys

SpeciesRoute of AdministrationDoseDurationObservations/NOEL
Rat Intravenous (IV)3.2 mg/kg/day28 daysNo evidence of toxicity.[2]
Rat Subcutaneous (SC)32 mg/kg6 daysFirst signs of intolerance (diarrhea and depression).[2]
Dog Intravenous (IV)0.6 mg/kg/day30 daysNo signs of toxicity.[2]
Dog OralUp to 30 mg/kg/day5 daysJudged non-toxic.[2]
Monkey Continuous IV Infusion15 mg/kg/day2 weeksConsidered non-toxic.[2]
Monkey Oral8 mg/kg90 daysToxicological No-Observed-Effect Level (NOEL).[2]

Metabolism studies using tritium-labeled dinoprost have indicated that the metabolic pathways are qualitatively similar in rats and monkeys.[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of pharmacokinetic studies. The following sections outline methodologies cited in the literature.

Pharmacokinetic Study in Lactating Holstein Cows
  • Objective: To compare the plasma profiles of PGFM after intramuscular versus subcutaneous administration of dinoprost tromethamine.[3]

  • Animals: Multiparous lactating Holstein cows.

  • Dosage and Administration: A single 25 mg dose of dinoprost tromethamine was administered either intramuscularly (IM) in the semitendinosus muscle or subcutaneously (SC) in the neck.[3]

  • Blood Sampling: Blood samples were collected from the jugular vein at the following time points: -24, -2, -1, and 0 hours (baseline), and then at 15, 30, 45, 60, 75, 90, and 105 minutes post-administration, followed by collections every 2 hours for an additional 46 hours, and final samples at 60 and 72 hours.[3]

  • Sample Processing: Blood was collected into tubes containing K2EDTA. Plasma was separated by centrifugation and stored at -20°C until analysis.[3]

  • Analytical Method: Plasma concentrations of PGFM were determined using a competitive enzyme-linked immunosorbent assay (ELISA).[3]

Bioequivalence Study in Cattle
  • Objective: To assess the bioequivalence of two different concentrations of a dinoprost tromethamine injectable solution.[5]

  • Animals: 24 young, estrous-cycling, non-lactating dairy heifers.[5]

  • Study Design: A randomized, two-period, two-treatment, single-dose crossover study with a 48-hour washout period between doses.[5]

  • Dosage and Administration: A single 25 mg dose was administered intramuscularly.[5]

  • Blood Sampling: Blood samples were collected pre-dose and for up to 12 hours post-dosing.[5]

General Protocol for Radiolabeled ADME Studies

While a specific protocol for radiolabeled this compound was not found, a general workflow for such studies in animal models is as follows:

ADME_Workflow cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Analysis Analysis Dose Administer [14C]-Dinoprost Tromethamine (IV or Oral) Blood Serial Blood Sampling Dose->Blood Urine Urine Collection Dose->Urine Feces Feces Collection Dose->Feces Plasma_PK Plasma PK Analysis (Parent & Metabolites) Blood->Plasma_PK Metabolite Metabolite Profiling (Urine, Feces, Plasma) Urine->Metabolite Excretion Excretion Balance (Urine & Feces) Urine->Excretion Feces->Metabolite Feces->Excretion Plasma_PK->Metabolite

General workflow for a radiolabeled ADME study.

Bioanalytical Methods

The accurate quantification of dinoprost and its metabolites in biological matrices is critical for pharmacokinetic analysis. Due to its rapid metabolism, methods often target the more stable metabolite, PGFM.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA has been utilized for the quantification of PGFM in bovine plasma. This method offers a sensitive and high-throughput option for analysis.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the direct quantification of dinoprost and its metabolites, LC-MS/MS is the method of choice due to its high selectivity and sensitivity. A validated LC-MS/MS method would typically involve the following steps:

    • Sample Preparation: Protein precipitation or liquid-liquid extraction of the plasma sample to remove interfering substances.

    • Chromatographic Separation: Separation of the analyte from other matrix components using a reverse-phase HPLC or UPLC column.

    • Mass Spectrometric Detection: Ionization of the analyte (e.g., using electrospray ionization) and detection using multiple reaction monitoring (MRM) for specific quantification.

Signaling Pathway

This compound exerts its effects by acting as an agonist for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a cascade of intracellular signaling events.

FP_Receptor_Signaling Dinoprost (5R)-Dinoprost FP_Receptor FP Receptor Dinoprost->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., muscle contraction) Ca_release->Downstream PKC->Downstream

Simplified signaling pathway of the Prostaglandin F2α (FP) Receptor.

Upon binding of dinoprost, the FP receptor activates the Gq alpha subunit of its associated G protein.[1] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction.

Conclusion

The pharmacokinetics of this compound are characterized by rapid absorption and elimination, with an extremely short half-life of the parent compound. While detailed quantitative data is available for its primary metabolite in cattle, there is a notable lack of comprehensive pharmacokinetic studies for the parent drug and its metabolites in other key animal models such as rats, dogs, and monkeys. The experimental protocols and bioanalytical methods described herein provide a foundation for future research in this area. A deeper understanding of the species-specific pharmacokinetic profiles will undoubtedly contribute to the more effective and safer use of this important veterinary drug. Further studies are warranted to fill the existing data gaps, particularly in non-bovine species.

References

An In-depth Technical Guide to (5R)-Dinoprost Tromethamine for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent bioactive lipid involved in a wide array of physiological and pathological processes. In the context of cell culture, it serves as an invaluable tool for investigating cellular signaling, proliferation, differentiation, and apoptosis. As a selective agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR), its application in in vitro studies allows for the precise dissection of the FP receptor-mediated signaling cascades and their downstream cellular consequences.

This guide provides a comprehensive overview of the use of this compound in cell culture, with a focus on its mechanism of action, key signaling pathways, quantitative data on its cellular effects, and detailed experimental protocols for its application.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to and activating the FP receptor. The FP receptor primarily couples to the Gq alpha subunit of heterotrimeric G proteins, initiating a canonical signaling cascade. Furthermore, evidence suggests that the FP receptor can also engage in crosstalk with other signaling pathways, such as the transactivation of the Epidermal Growth Factor Receptor (EGFR).

The Canonical Gq Signaling Pathway

The primary signaling pathway activated by the FP receptor is the Gq pathway.[1] Upon agonist binding, the Gq protein activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1] The subsequent rise in cytosolic Ca2+ levels, in conjunction with DAG, activates Protein Kinase C (PKC).[1] Activated PKC can then phosphorylate a multitude of downstream target proteins, leading to various cellular responses, including cell proliferation.[2][3]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation) PKC->Cellular_Response Phosphorylates targets leading to

Caption: Canonical Gq signaling pathway activated by this compound.
EGFR Transactivation and MAPK/ERK Signaling

In addition to the classical Gq pathway, this compound can induce the transactivation of the Epidermal Growth Factor Receptor (EGFR).[3][4] This process can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway.[3][4] The activation of the MAPK/ERK pathway is a critical event in the regulation of cell proliferation.[3] Studies have shown that PGF2α-induced phosphorylation of EGFR and subsequent MAPK signaling contribute to the proliferation of certain cell types, such as endometrial adenocarcinoma cells.[4] The inactivation of PLC, EGFR kinase, or MAPK kinase with specific inhibitors has been shown to abolish PGF2α-induced cell proliferation, indicating the importance of this pathway.[3][4]

EGFR_Transactivation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor Dinoprost->FP_Receptor PLC PLC FP_Receptor->PLC Activates EGFR EGFR MAPK_Cascade MAPK/ERK Cascade (Ras/Raf/MEK/ERK) EGFR->MAPK_Cascade Activates PLC->EGFR Transactivates ERK_P p-ERK MAPK_Cascade->ERK_P Phosphorylates Transcription_Factors Transcription Factors ERK_P->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation) Transcription_Factors->Gene_Expression Regulates Experimental_Workflow_ERK_Blot Start Start Cell_Seeding Seed cells in 6-well plates Start->Cell_Seeding Serum_Starvation Serum starve cells (4-12 hours) Cell_Seeding->Serum_Starvation Treatment Treat with (5R)-Dinoprost Tromethamine Serum_Starvation->Treatment Lysis Lyse cells and extract proteins Treatment->Lysis Quantification Quantify protein (BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE and protein transfer Quantification->SDS_PAGE Blocking Block membrane SDS_PAGE->Blocking Primary_Ab_pERK Incubate with anti-p-ERK antibody Blocking->Primary_Ab_pERK Secondary_Ab Incubate with HRP-secondary antibody Primary_Ab_pERK->Secondary_Ab Detection_pERK Detect p-ERK signal Secondary_Ab->Detection_pERK Stripping Strip membrane Detection_pERK->Stripping Reblocking Re-block membrane Stripping->Reblocking Primary_Ab_tERK Incubate with anti-total-ERK antibody Reblocking->Primary_Ab_tERK Secondary_Ab2 Incubate with HRP-secondary antibody Primary_Ab_tERK->Secondary_Ab2 Detection_tERK Detect total ERK signal Secondary_Ab2->Detection_tERK Analysis Data analysis and quantification Detection_tERK->Analysis

References

An In-depth Technical Guide on (5R)-Dinoprost Tromethamine and its Role in Luteolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent of significant interest in reproductive biology and veterinary medicine.[1] Its primary pharmacological action is the induction of luteolysis, the process of corpus luteum (CL) regression, which is essential for the regulation of the estrous cycle and the initiation of a new cycle in the absence of pregnancy.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action in inducing luteolysis, detailed experimental protocols for its study, and quantitative data from key research findings.

Chemical and Physical Properties of this compound

This compound is a synthetic analog of the naturally occurring prostaglandin F2α.[1] Its chemical structure is characterized by a cyclopentane (B165970) ring with two hydroxyl groups and two side chains.[2] The tromethamine salt enhances its solubility in water.[3]

PropertyValueReference
Molecular Formula C₂₄H₄₅NO₈[4][5]
Molecular Weight 475.62 g/mol [5]
Melting Point 100-101 °C[4]
Solubility Water: 1 mg/mL[4][6]
Appearance White powder[6]
IUPAC Name 2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid[2]
InChIKey IYGXEHDCSOYNKY-RZHHZEQLSA-N[2]
CAS Number 38562-01-5[2]

Mechanism of Action in Luteolysis

The luteolytic action of this compound is a multifaceted process involving both functional and structural regression of the corpus luteum. It primarily acts by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor, initiating a cascade of intracellular signaling events.

Signaling Pathways

The binding of Dinoprost to the FP receptor activates several downstream signaling pathways, leading to the demise of the corpus luteum.

Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor Dinoprost->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release ER_Stress ER Stress Ca_release->ER_Stress Progesterone_inhibition Inhibition of Progesterone (B1679170) Synthesis PKC->Progesterone_inhibition Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy->Apoptosis modulates Apoptosis->Progesterone_inhibition

Figure 1: Signaling cascade of this compound in luteal cells.

Quantitative Data on Luteolytic Efficacy

The following tables summarize quantitative data from various studies on the efficacy of Dinoprost tromethamine in inducing luteolysis.

SpeciesDoseRoute of AdministrationEffect on Progesterone LevelsTime to LuteolysisReference
Beef Cows 25 mgIntramuscularSignificant decrease48-50 hours[7]
Dairy Heifers 500 µg (Cloprostenol)IntramuscularSignificant decrease-[8]
Mares 0.1 mgIntralutealReduction to <10% of pretreatment2 days
Ewes 20 µ g/min/h (infusion)Systemic40% declineMimics natural luteolysis[9]
In Vitro ModelTreatment ConcentrationOutcome MeasureResultReference
Bovine Luteal Cells 1 µM PGF2αInsP3 productionMaximal increase[10]
Bovine Luteal Cells 0.01-1.0 µM PGF2αCytoskeletal disruptionConcentration-dependent[11]
Pig Luteal Cells -PGF2α receptor affinity (Kd)High affinity: 19-64 nM[12]
Human Luteal Cells -PGF2α receptor affinity (Kd)High affinity: 55 nM[13]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound-induced luteolysis are provided below.

Primary Culture of Bovine Luteal Cells

This protocol describes the isolation and culture of luteal cells from bovine corpora lutea, providing a robust in vitro model to study the direct effects of Dinoprost tromethamine.

Start Collect Bovine Ovaries with CL Dissect Dissect CL from Ovary Start->Dissect Mince Mince CL Tissue Dissect->Mince Digest Enzymatic Digestion (Collagenase) Mince->Digest Filter Filter through Cell Strainer Digest->Filter Wash Wash and Centrifuge Cells Filter->Wash Resuspend Resuspend in Culture Medium Wash->Resuspend Plate Plate Cells in Culture Dishes Resuspend->Plate Incubate Incubate at 37°C, 5% CO₂ Plate->Incubate End Luteal Cell Culture Ready for Experiments Incubate->End

Figure 2: Workflow for primary culture of bovine luteal cells.

Materials:

  • Bovine ovaries with a mid-stage corpus luteum

  • DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Collagenase type I

  • DNase I

  • Cell strainer (70 µm)

  • Culture plates

Procedure:

  • Aseptically collect bovine ovaries with a visible mid-stage corpus luteum.[14]

  • Dissect the CL from the surrounding ovarian tissue and remove the connective tissue capsule.[14]

  • Mince the luteal tissue into small pieces (approximately 1-2 mm³).[14]

  • Incubate the minced tissue in DMEM/F12 containing collagenase (2 mg/mL) and DNase I (25 µg/mL) in a shaking water bath at 37°C for 45 minutes. Repeat this step once.[14]

  • Filter the dispersed cells through a 70 µm cell strainer to remove undigested tissue.[14]

  • Wash the filtered cells three times with culture medium by centrifugation.[14]

  • Resuspend the cell pellet in fresh culture medium and determine cell viability using trypan blue exclusion.

  • Plate the cells at a desired density in culture plates and incubate at 37°C in a humidified atmosphere of 5% CO₂.[15]

  • The medium should be changed every 2-3 days.[15]

Progesterone Radioimmunoassay (RIA)

This protocol outlines a competitive binding assay for the quantitative measurement of progesterone in serum or culture media.

Materials:

  • Progesterone-specific antibody

  • ¹²⁵I-labeled progesterone

  • Progesterone standards

  • Sample (serum or culture medium)

  • Assay buffer

  • Gamma counter

Procedure:

  • Label duplicate tubes for total counts, non-specific binding, standards, controls, and samples.[16]

  • Pipette standards, controls, and samples into the appropriately labeled tubes.[16]

  • Add ¹²⁵I-labeled progesterone to all tubes except the total count tubes.

  • Add progesterone-specific antibody to all tubes except the total count and non-specific binding tubes.

  • Vortex all tubes and incubate for 2 hours at room temperature.[16]

  • Separate the antibody-bound progesterone from the free progesterone. This can be achieved using a second antibody or magnetic separation.[16]

  • Centrifuge the tubes and aspirate the supernatant.[16]

  • Measure the radioactivity in the pellet of all tubes using a gamma counter.[16]

  • Calculate the progesterone concentration in the samples by comparing their radioactivity to the standard curve.[16]

Western Blot Analysis for Steroidogenic Enzymes

This protocol details the detection and quantification of specific proteins, such as steroidogenic enzymes, in luteal tissue lysates.

Start Luteal Tissue Homogenization Protein_Extraction Protein Extraction and Quantification Start->Protein_Extraction SDS_PAGE SDS-PAGE Electrophoresis Protein_Extraction->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking Non-specific Binding Sites Transfer->Blocking Primary_Ab Incubation with Primary Antibody Blocking->Primary_Ab Wash1 Washing Primary_Ab->Wash1 Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Washing Secondary_Ab->Wash2 Detection Chemiluminescent Detection Wash2->Detection Imaging Imaging and Analysis Detection->Imaging End Protein Quantification Imaging->End

Figure 3: Standard workflow for Western blot analysis.

Materials:

  • Luteal tissue or cell lysate

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from luteal tissue or cultured cells and determine the protein concentration.[10]

  • Separate the proteins by size using SDS-PAGE.[10]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[10]

TUNEL Assay for Apoptosis Detection in Ovarian Tissue

This protocol describes the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of apoptosis, in paraffin-embedded ovarian tissue sections.

Materials:

  • Paraffin-embedded ovarian tissue sections

  • Xylene and graded ethanol (B145695) series

  • Proteinase K

  • TUNEL reaction mixture (containing TdT and labeled dUTP)

  • Converter-POD (anti-fluorescein antibody conjugated to horseradish peroxidase)

  • DAB substrate

  • Methyl green counterstain

Procedure:

  • Deparaffinize and rehydrate the paraffin-embedded tissue sections using xylene and a graded ethanol series.[17]

  • Incubate the sections with Proteinase K solution to retrieve antigenic sites.[17]

  • Inactivate endogenous peroxidases by incubating the sections in 3% H₂O₂ in methanol.

  • Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C for 60 minutes.[17]

  • Wash the sections with PBS.

  • Apply the Converter-POD solution and incubate in a humidified chamber at 37°C for 30 minutes.[17]

  • Wash the sections with PBS.

  • Add the DAB substrate and incubate until a brown color develops.

  • Counterstain the sections with methyl green.

  • Dehydrate the sections and mount with a coverslip for microscopic analysis.

Conclusion

This compound is a critical tool for understanding and manipulating the reproductive cycle. Its potent luteolytic activity, mediated through a complex network of signaling pathways, leads to the functional and structural demise of the corpus luteum. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the mechanisms of luteolysis and to develop novel therapeutic and reproductive management strategies. Continued research in this area will undoubtedly uncover further intricacies of this fundamental biological process.

References

Cellular Response to (5R)-Dinoprost Tromethamine Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cellular and molecular responses initiated by (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It is intended to serve as a resource for researchers and professionals involved in drug development and cellular signaling research. This document details the primary signaling cascades, offers quantitative data from relevant studies, and provides detailed protocols for key experimental assays.

Introduction to this compound and its Cellular Target

This compound, a potent synthetic agonist of the prostaglandin F receptor (FP receptor), mimics the action of the endogenous ligand PGF2α.[1][2] The FP receptor is a member of the G protein-coupled receptor (GPCR) superfamily, which upon activation, initiates a cascade of intracellular events that regulate a wide array of physiological processes.[3] Understanding the cellular response to this compound is crucial for its therapeutic applications and for the development of novel drugs targeting the PGF2α signaling pathway.

Primary Signaling Pathway: Gq-Mediated Phospholipase C Activation and Calcium Mobilization

The canonical signaling pathway activated by this compound upon binding to the FP receptor is the Gq protein pathway.[4][5] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][7] The subsequent increase in cytosolic Ca2+ concentration is a critical event that mediates many of the physiological effects of PGF2α, including smooth muscle contraction.[2]

FP_receptor_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Dinoprost (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates Cellular_response Cellular Response (e.g., muscle contraction) Ca2_cyto->Cellular_response mediates PKC->Cellular_response phosphorylates targets

Figure 1: Gq-mediated signaling pathway of the FP receptor.

Secondary Signaling Pathway: EGFR Transactivation and MAPK/ERK Activation

In addition to the primary Gq pathway, the FP receptor can also induce the transactivation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[8][9] This transactivation can occur through multiple mechanisms, including the activation of matrix metalloproteinases (MMPs) that cleave membrane-bound pro-EGF, releasing mature EGF to activate the EGFR in an autocrine or paracrine manner.[3][10] Another mechanism involves intracellular signaling cross-talk, where G protein subunits or other downstream effectors of the FP receptor activate Src family kinases, which in turn phosphorylate and activate the EGFR.[9][11]

Activated EGFR initiates the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[11] This involves the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Phosphorylated ERK1/2 can then translocate to the nucleus to regulate gene expression, influencing cellular processes such as proliferation and differentiation.

EGFR_transactivation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FP_receptor FP Receptor G_protein G protein subunits FP_receptor->G_protein activates MMP MMP G_protein->MMP activates Src Src Kinase G_protein->Src activates pro_EGF pro-EGF MMP->pro_EGF cleaves EGF EGF pro_EGF->EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras activates Src->EGFR phosphorylates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 ERK->pERK Transcription_factors Transcription Factors pERK->Transcription_factors activates Gene_expression Gene Expression (Proliferation, Differentiation) Transcription_factors->Gene_expression regulates Calcium_Assay_Workflow start Start: Cell Culture plate_cells 1. Plate cells in a black-walled, clear-bottom 96-well plate start->plate_cells incubate1 2. Incubate overnight (37°C, 5% CO2) plate_cells->incubate1 load_dye 3. Load cells with Ca2+ indicator dye (e.g., Fluo-8 AM) in assay buffer incubate1->load_dye incubate2 4. Incubate for 1 hour at 37°C and 30 min at room temperature load_dye->incubate2 prepare_compounds 5. Prepare serial dilutions of This compound incubate2->prepare_compounds read_plate 6. Measure baseline fluorescence in a kinetic plate reader (e.g., FLIPR) incubate2->read_plate add_compound 7. Add this compound and immediately measure fluorescence change prepare_compounds->add_compound read_plate->add_compound analyze 8. Analyze data to determine dose-response curves and EC50 add_compound->analyze end End: Quantitative Data analyze->end ERK_Assay_Workflow start Start: Cell Culture plate_cells 1. Plate cells in 6-well plates and grow to 70-80% confluency start->plate_cells starve_cells 2. Serum-starve cells overnight to reduce basal ERK phosphorylation plate_cells->starve_cells treat_cells 3. Treat cells with (5R)-Dinoprost tromethamine for various times starve_cells->treat_cells lyse_cells 4. Lyse cells in RIPA buffer with phosphatase and protease inhibitors treat_cells->lyse_cells quantify_protein 5. Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page 6. Separate proteins by SDS-PAGE quantify_protein->sds_page transfer 7. Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block 8. Block the membrane with 5% BSA or non-fat milk in TBST transfer->block primary_ab 9. Incubate with primary antibody (anti-phospho-ERK1/2) block->primary_ab secondary_ab 10. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect 11. Detect chemiluminescence secondary_ab->detect strip_reprobe 12. Strip membrane and re-probe with anti-total-ERK1/2 antibody detect->strip_reprobe analyze 13. Analyze band intensities to determine the ratio of p-ERK to total ERK strip_reprobe->analyze end End: Quantitative Data analyze->end

References

Methodological & Application

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F2α receptor (FP receptor).[1] Prostaglandins are lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, cardiovascular homeostasis, and reproductive functions.[2] In the context of cancer research, particularly in endometrial adenocarcinoma, the PGF2α-FP receptor signaling pathway has been shown to play a significant role in promoting tumorigenesis by influencing cell proliferation, migration, and the tumor microenvironment.[3][4] These application notes provide detailed experimental protocols for studying the effects of this compound on cell viability, proliferation, apoptosis, and gene expression in a relevant cell culture model.

Mechanism of Action

This compound exerts its biological effects by binding to and activating the FP receptor, a Gq protein-coupled receptor.[3] Upon activation, the FP receptor stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade can subsequently lead to the transactivation of the epidermal growth factor receptor (EGFR) and the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing cellular processes such as proliferation and gene expression.[2][3]

Signaling Pathway of this compound

Dinoprost_Signaling Dinoprost (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Gq Gq protein FP_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes EGFR EGFR (transactivation) PLC->EGFR activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG MAPK_pathway MAPK Pathway (ERK1/2) EGFR->MAPK_pathway Cellular_responses Cellular Responses: - Proliferation - Gene Expression MAPK_pathway->Cellular_responses

Caption: Signaling cascade initiated by this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on the human endometrial adenocarcinoma cell line, Ishikawa.

Table 1: Effect of this compound on Ishikawa Cell Proliferation

Concentration (nM)Incubation Time (hours)Proliferation Increase (%)Citation
1-10024Concentration-dependent[2]
1002430.4 ± 2.1[1]

Table 2: Effect of this compound on Gene Expression in Ishikawa Cells

GeneConcentration (nM)Incubation Time (hours)Fold Change in mRNA ExpressionCitation
CXCL1100891.5 ± 8.4[4]

Table 3: Effect of this compound on Apoptosis in Ishikawa Cells

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_culture 1. Ishikawa Cell Culture Treatment 2. Treatment with This compound Cell_culture->Treatment Viability 3a. Cell Viability Assay (MTT) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Annexin V) Treatment->Apoptosis Gene_expression 3c. Gene Expression Analysis (qRT-PCR) Treatment->Gene_expression Data_viability 4a. Analyze Viability Data Viability->Data_viability Data_apoptosis 4b. Analyze Apoptosis Data Apoptosis->Data_apoptosis Data_gene 4c. Analyze Gene Expression Data Gene_expression->Data_gene

Caption: Overview of the experimental workflow.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of Ishikawa cells.

Materials:

  • Ishikawa human endometrial adenocarcinoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture Ishikawa cells in complete medium at 37°C in a 5% CO₂ incubator.

    • Trypsinize and resuspend the cells.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 1 nM to 1000 nM. Include a vehicle control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment solutions.

    • Incubate the plate for 24 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in Ishikawa cells treated with this compound using flow cytometry.

Materials:

  • Ishikawa cells

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ Ishikawa cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) and a vehicle control for 24 to 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol outlines the steps to quantify changes in the expression of target genes, such as CXCL1, in Ishikawa cells following treatment with this compound.

Materials:

  • Ishikawa cells

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for the target gene (e.g., CXCL1) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5 x 10⁵ Ishikawa cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with 100 nM this compound or a vehicle control for a specified time (e.g., 8 hours for CXCL1).[4]

  • RNA Extraction and cDNA Synthesis:

    • After treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess the quantity and quality of the extracted RNA.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and cDNA template.

    • Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.

    • Include no-template controls for each primer set.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is typically calculated as 2-ΔΔCt.

Conclusion

The provided protocols and data serve as a comprehensive guide for investigating the cellular effects of this compound. Researchers can adapt these methodologies to explore its role in various cell types and disease models, contributing to a deeper understanding of prostaglandin signaling in health and disease. It is recommended to perform dose-response and time-course experiments for each new cell line and experimental condition to ensure optimal and reproducible results.

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to synchronize estrus and manage reproductive cycles in livestock.[1][2] Beyond its reproductive applications, dinoprost (B1670695) and its parent compound, PGF2α, exhibit a range of physiological activities that are of significant interest in various fields of in vivo research, including inflammation, glaucoma, neuroscience, and oncology.[3][4][5][6] As an autocrine hormone present in many mammalian tissues, PGF2α and its analogs interact with the prostaglandin F receptor (FP receptor) to elicit cellular responses.[1] This document provides detailed application notes and protocols for the use of this compound in in vivo research settings, with a focus on dosage, administration routes, and experimental design.

Physicochemical Properties

Dinoprost tromethamine is a white to slightly off-white crystalline powder that is readily soluble in water.[7][8] This high water solubility facilitates its preparation in aqueous solutions for various administration routes. Commercial veterinary preparations are typically sterile solutions containing 5 mg of dinoprost per mL.[7][8]

Data Presentation: Dosage and Administration

The following tables summarize reported dosages of this compound and PGF2α across various species and research applications. It is crucial to note that optimal dosage can vary significantly based on the animal model, research question, and specific experimental conditions. Therefore, these tables should serve as a starting point for dose-ranging studies.

Table 1: Dosages in Large Animal Models (Veterinary Applications)
SpeciesApplicationDosageRoute of AdministrationReference
CowEstrus Synchronization/Luteolysis25 mgIntramuscular (IM), Subcutaneous (SC)[1]
SowParturition Induction10 mgIntramuscular (IM)[1]
MareEstrus Synchronization5 mgIntramuscular (IM), Subcutaneous (SC)[1]
Table 2: Dosages in Laboratory Animal Models (Research Applications)
SpeciesResearch AreaDosageRoute of AdministrationReference
RatReproductive Studies (termination of pregnancy)2 mg/day for 3 daysSubcutaneous (SC)[9]
RabbitReproductive Studies (nidation blocking)5 mg/kg/day for 5 daysSubcutaneous (SC)[9]
HamsterReproductive Studies (pregnancy termination)ED50: 22.2 µg (single injection)Subcutaneous (SC)[10]
MouseNeuroscience (Allodynia induction)0.1 pg - 2.5 µ g/mouse Intrathecal[6]
HumanGlaucoma100 µgTopical (ocular)[4]
Table 3: Toxicological Data (No Observed Adverse Effect Level - NOAEL and Lethal Dose - LD50)
SpeciesStudy TypeDosageRoute of AdministrationEffectReference
Rat28-day repeat dose3.2 mg/kg/dayIntravenous (IV)No evidence of toxicity[1]
Rat6-day repeat dose32 mg/kgSubcutaneous (SC)First signs of intolerance (diarrhea, depression)[1]
Dog30-day repeat dose0.6 mg/kg/dayIntravenous (IV)No signs of toxicity[1]
Monkey14-day continuous infusion15 mg/kg/dayIntravenous (IV)Non-toxic[1]
Monkey90-day oral study8 mg/kgOralToxicological NOEL[1]
MouseAcute toxicityLD50: 1300 mg/kg (male), 1550 mg/kg (female)OralLethal dose[1]
RatAcute toxicityLD50: 1170 mg/kg (male), 1210 mg/kg (female)OralLethal dose[1]
MouseAcute toxicity402 mg/kgIntravenous (IV)Non-lethal[1]

Experimental Protocols

Protocol 1: Preparation of Dinoprost Tromethamine for In Vivo Administration

Objective: To prepare a sterile solution of this compound for parenteral administration.

Materials:

  • This compound powder

  • Sterile saline (0.9% sodium chloride) or phosphate-buffered saline (PBS)

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, weigh the desired amount of this compound powder using aseptic technique.

  • Dissolve the powder in a sterile vehicle (e.g., sterile saline or PBS). Dinoprost tromethamine is readily soluble in water.[7][8]

  • Gently vortex or swirl the vial to ensure complete dissolution.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution at the recommended temperature (typically 2-8°C) and protect from light. Check the manufacturer's instructions for stability information.

Protocol 2: Subcutaneous (SC) Administration in Rodents

Objective: To administer this compound subcutaneously to a mouse or rat.

Materials:

  • Prepared sterile solution of Dinoprost tromethamine

  • Appropriate size sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Animal restrainer (optional)

Procedure:

  • Gently restrain the animal. For mice, scruff the back of the neck. For rats, they can be gently wrapped in a towel.

  • Create a "tent" of loose skin over the shoulders or flank area.

  • Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Inject the solution slowly.

  • Withdraw the needle and gently massage the injection site.

  • Monitor the animal for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Administration in Mice

Objective: To administer this compound via intraperitoneal injection to a mouse.

Materials:

  • Prepared sterile solution of Dinoprost tromethamine

  • Appropriate size sterile syringe and needle (e.g., 25-27 gauge)

Procedure:

  • Securely restrain the mouse, typically by scruffing the neck and securing the tail.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert the needle, bevel up, into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The angle of insertion should be approximately 30 degrees.

  • Aspirate to ensure the needle has not entered the bladder or intestines.

  • Inject the solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor for any signs of distress.

Signaling Pathways and Experimental Workflows

Prostaglandin F2α Signaling Pathway

PGF2alpha_Signaling PGF2a Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq_protein Gq protein FP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, luteolysis) Ca_release->Downstream PKC->Downstream

Caption: PGF2α signaling via the FP receptor.

General In Vivo Experimental Workflow

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Baseline Baseline Measurements Animal_Acclimatization->Baseline Drug_Prep Dinoprost Solution Preparation Administration Dinoprost Administration (e.g., SC, IP, IV) Drug_Prep->Administration Baseline->Administration Monitoring Post-administration Monitoring Administration->Monitoring Data_Collection Data/Sample Collection (e.g., blood, tissue) Monitoring->Data_Collection Analysis Biochemical/Histological Analysis Data_Collection->Analysis Stats Statistical Analysis Analysis->Stats Conclusion Conclusion Stats->Conclusion

Caption: General workflow for in vivo studies.

Logical Relationship in Reproductive Research

Luteolysis_Logic Dinoprost Dinoprost Administration Luteolysis Corpus Luteum Regression (Luteolysis) Dinoprost->Luteolysis Progesterone_Drop Decreased Progesterone Production Luteolysis->Progesterone_Drop Estrus Return to Estrus Progesterone_Drop->Estrus Ovulation Ovulation Estrus->Ovulation

Caption: Dinoprost's role in the estrous cycle.

References

Application Notes and Protocols: (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine is the tromethamine salt of Dinoprost (B1670695), a synthetic analogue of the naturally occurring Prostaglandin (B15479496) F2α (PGF2α).[1] It functions as a potent and selective agonist for the Prostaglandin F (FP) receptor, which is a G-protein coupled receptor.[2][3] Its primary pharmacological actions include stimulating myometrial contractions, inducing luteolysis by acting on the corpus luteum, and relaxing the cervix.[1] These properties make it a critical compound in reproductive medicine for both human and veterinary applications, including the induction of labor and synchronization of estrus.[4][5]

Due to its potency and hygroscopic nature, proper handling, solution preparation, and storage are paramount to ensure experimental reproducibility and therapeutic efficacy.[6] This document provides detailed protocols and data for the effective use of this compound in a research setting.

Physicochemical and Solubility Data

Accurate preparation of solutions begins with understanding the fundamental properties of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₄H₄₅NO₈[4][6]
Molar Mass 475.62 g/mol [1][6]
Appearance White powder[4][6]
Melting Point 100-101°C[2][6]
Stability Hygroscopic[4][6]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Water 1 mg/mL to 95 mg/mL[1][4][6]
Ethanol 50 mg/mL to 95 mg/mL[1][4]
DMSO 95 mg/mL (~199.73 mM)[1]
Saline (0.9% NaCl) 95 mg/mL[5]

*Note: Solubility values can vary between suppliers and batches. It is recommended to perform small-scale solubility tests. For DMSO, use a fresh, anhydrous grade as absorbed moisture can reduce solubility.[1]

Solution Preparation and Handling

3.1. Safety Precautions

  • Handling: Great care should be taken to prevent inhaling particles and exposing skin to the compound.[1] Dinoprost tromethamine can be readily absorbed through the skin; any accidental spillage should be washed off immediately with soap and water.[7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles with side shields when handling the solid compound and its solutions.[2]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[2]

3.2. Protocol for Preparing a 10 mg/mL Stock Solution in Saline

This protocol provides a general guideline for preparing an aqueous stock solution.

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prepare a sterile solution for cell-based assays or in vivo studies.

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Solvent Addition: Add the appropriate volume of sterile saline (0.9% NaCl) to the powder. For a 10 mg/mL concentration, add 1 mL of saline.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution.

  • Sterilization (Optional): If required for the application, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the solution as recommended in Section 4. For immediate use, keep on ice.

G

Caption: General Workflow for Stock Solution Preparation

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound. The compound is hygroscopic and its solutions have defined stability periods.

Table 3: Recommended Storage Conditions

FormTemperatureDurationRecommendations & NotesReference(s)
Solid Powder -20°CUp to 3 yearsPreserve in a tight, light-resistant container. Protect from moisture.[1][4][6][8]
Aqueous Solution 2°C to 8°CUp to 30 daysStore in a sterile, sealed container.[4][6]
Aqueous Solution -20°C (Frozen)Several monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles .[4][6]
Solution in Solvent -20°CUp to 1 monthApplies to solutions prepared in organic solvents like DMSO or ethanol.[8]
Solution in Solvent -80°CUp to 1 yearFor long-term storage. Aliquot into single-use vials.[8]

Mechanism of Action & Signaling Pathway

This compound acts as an agonist on the prostaglandin F2α receptor (FP receptor).[3] The FP receptor is coupled to the Gq/11 family of G-proteins.[2][8] Ligand binding initiates a signaling cascade that is fundamental to its physiological effects.

  • Activation: Dinoprost binds to the FP receptor on the cell surface.

  • G-Protein Coupling: The activated receptor stimulates the Gq protein.

  • PLC Activation: Gq activates Phospholipase C (PLC).

  • Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2][9]

  • Calcium Mobilization: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[2][6]

  • Cellular Response: The resulting increase in cytosolic Ca²⁺ concentration leads to the activation of various downstream pathways, ultimately causing smooth muscle contraction.[6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol DT Dinoprost Tromethamine (PGF2α Analogue) FP_Receptor FP Receptor (GPCR) DT->FP_Receptor Binds & Activates Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ (Calcium) ER->Ca Releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response Triggers

Experimental Protocols

6.1. In Vivo Luteolysis Induction and Pharmacokinetic Study (Example)

This protocol is adapted from studies investigating the effects of Dinoprost tromethamine administration in lactating Holstein cows. [10]

  • Animal Preparation: Lactating, multiparous Holstein cows are synchronized using an Ovsynch protocol. On day 6 post-GnRH treatment, indwelling jugular catheters are fitted for blood sampling. [10]2. Treatment Administration: On day 7, a 25 mg dose of Dinoprost tromethamine is administered. This can be given intramuscularly (IM) in the semitendinosus muscle or subcutaneously (SC) in the neck. [10]3. Blood Sampling Schedule:

    • Baseline: Collect samples 24, 2, and 1 hour before treatment to establish baseline progesterone (B1679170) (P4) levels.

    • G

Caption: In Vivo Experimental Workflow

6.2. Quality Control: Chromatographic Purity Assay

This protocol is a summary of the methodology described in the United States Pharmacopeia (USP) for assessing the purity of Dinoprost Tromethamine. [1]

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid (750:250:1). [1]2. Standard Solution Preparation (1.0 mg/mL): Accurately weigh and dissolve USP Dinoprost Tromethamine Reference Standard (RS) in the Mobile Phase to obtain a final concentration of about 1.0 mg/mL. [1]3. Test Solution Preparation (1.0 mg/mL): Accurately weigh about 25.0 mg of the Dinoprost Tromethamine sample, transfer to a 25-mL volumetric flask, and dissolve in and dilute with the Mobile Phase to volume. [1]4. Chromatographic System: Use a suitable HPLC system equipped with a UV detector. The system must achieve a resolution (R) of not less than 1.0 between the dinoprost tromethamine peak and any adjacent impurity peak. [1]5. Procedure:

    • Separately inject equal volumes (e.g., 10 µL) of the Standard Solution and the Test Solution into the chromatograph. [1] * Record the chromatograms and measure the peak responses.

    • G

Caption: Workflow for Chromatographic Purity QC

References

Application Notes and Protocols for the Analytical Quantification of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2 alpha, is a potent luteolytic agent used in veterinary and human medicine.[1] Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for quality control, pharmacokinetic studies, and formulation development. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Analytical Methods Overview

A variety of analytical methods are employed for the quantification of Dinoprost tromethamine. The choice of method often depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control versus bioanalysis). The most common techniques are HPLC with UV detection and LC-MS/MS.[2][3][4]

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the assay of Dinoprost tromethamine in pharmaceutical formulations.[3] It offers good precision and accuracy for quantifying the bulk drug and its related substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for quantifying low concentrations of Dinoprost and its metabolites in complex biological matrices such as plasma and urine.[5][6][7][8] UHPLC-MS/MS methods further enhance throughput and resolution.[2][4]

The following sections provide detailed protocols and quantitative data for these methods.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters for the HPLC and UHPLC-MS/MS methods for the analysis of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterUSP Assay Method
Column L1 packing (e.g., C18), 3.9 mm x 15 cm
Mobile Phase Acetonitrile (B52724), Monobasic potassium phosphate (B84403) buffer, pH adjusted
Flow Rate ~2 mL/min
Detector UV at 200 nm[3]
Injection Volume ~10 µL[3]
Standard Concentration ~1.0 mg/mL[3]
Assay Preparation ~25.0 mg of Dinoprost Tromethamine in a 25-mL volumetric flask

Table 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Parameters

ParameterPublished Method for Prostaglandins[2][4]
Column Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7-µm)[9]
Mobile Phase A: 0.1% formic acid in water; B: Acetonitrile[9]
Gradient Elution Detailed gradient profile provided in the protocol section
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL[2]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Detection Multiple Reaction Monitoring (MRM)[2][4]
Linearity Range 0.1 to 10 µg/mL[2][4]
Internal Standard PGF2α-d4[2]

Experimental Protocols

This section provides detailed, step-by-step protocols for the quantification of this compound.

Protocol 1: HPLC-UV Assay for Bulk Drug Substance

This protocol is adapted from the USP monograph for Dinoprost Tromethamine and is suitable for determining the purity and concentration of the bulk drug.[3]

3.1.1. Materials and Reagents

  • This compound Reference Standard (RS)

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Monobasic potassium phosphate

  • Phosphoric acid

  • Water (HPLC grade)

3.1.2. Equipment

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks (25 mL, 50 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

3.1.3. Chromatographic Conditions

  • Column: L1 packing (e.g., C18), 3.9 mm x 15 cm

  • Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 2 mL/min

  • Detection Wavelength: 200 nm[3]

  • Injection Volume: 10 µL[3]

  • Column Temperature: Ambient

3.1.4. Preparation of Solutions

  • Standard Preparation (1.0 mg/mL): Accurately weigh about 25 mg of USP Dinoprost Tromethamine RS, transfer to a 25-mL volumetric flask, dissolve in and dilute with Mobile Phase to volume, and mix.[3]

  • Assay Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the Dinoprost Tromethamine sample, transfer to a 25-mL volumetric flask, dissolve in and dilute with Mobile Phase to volume, and mix.[3]

3.1.5. Procedure

  • Separately inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.[3]

  • Record the chromatograms for a run time sufficient to elute the main peak and any impurities.

  • Measure the peak area responses for the major peaks.

  • Calculate the percentage of (C₂₀H₃₄O₅·C₄H₁₁NO₃) in the portion of Dinoprost Tromethamine taken by the formula:

    % Assay = (Peak Area_Assay / Peak Area_Standard) × (Concentration_Standard / Concentration_Assay) × 100

Protocol 2: UHPLC-MS/MS Quantification in Pharmaceutical Samples

This protocol is based on a published method for the analysis of prostaglandins (B1171923) and is suitable for the sensitive and selective quantification of Dinoprost.[2][4]

3.2.1. Materials and Reagents

  • This compound standard

  • PGF2α-d4 (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3.2.2. Equipment

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Centrifuge

3.2.3. Chromatographic and Mass Spectrometric Conditions

  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7-µm)[9]

  • Mobile Phase A: 0.1% formic acid in water[9]

  • Mobile Phase B: Acetonitrile[9]

  • Gradient Program:

    • 0-0.5 min: 90% A

    • 0.5-1.0 min: Linear gradient to 10% A

    • 1.0-1.4 min: Hold at 10% A

    • 1.4-1.5 min: Linear gradient to 90% A

    • 1.5-2.0 min: Hold at 90% A[9]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL[2]

  • Column Temperature: 40°C[9]

  • Ionization: Electrospray Ionization (ESI), positive or negative mode (optimization required)

  • MRM Transitions: To be determined by infusing standard solutions of Dinoprost and PGF2α-d4.

3.2.4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Dinoprost tromethamine in methanol.

  • Working Standard Solutions (0.1 to 10 µg/mL): Prepare a series of dilutions from the stock solution with methanol.[2]

  • Internal Standard Working Solution (1 µg/mL): Prepare a solution of PGF2α-d4 in methanol.[2]

  • Calibration Standards: To 10 µL of each working standard solution, add 80 µL of methanol and 10 µL of the IS working solution. Centrifuge at 13,500 rpm for 1 min before injection.[2]

3.2.5. Procedure

  • Inject 2.0 µL of each calibration standard into the UHPLC-MS/MS system.

  • Acquire data in MRM mode.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • For sample analysis, prepare the sample in a similar manner to the calibration standards and inject it into the system.

  • Quantify the amount of Dinoprost in the sample using the calibration curve.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the analytical quantification of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample and Standard dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 200 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report LCMSMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing start Prepare Stock Solutions dilutions Create Serial Dilutions start->dilutions add_is Add Internal Standard dilutions->add_is centrifuge Centrifuge Samples add_is->centrifuge inject Inject into UHPLC centrifuge->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection MRM Detection ionization->detection peak_integration Integrate Peak Areas detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α, is a potent luteolytic agent used in veterinary medicine to synchronize estrous cycles and for therapeutic abortion. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, ensuring specificity, accuracy, and precision. The method is based on reversed-phase chromatography with UV detection, a widely used and reliable technique in pharmaceutical analysis.[1][2]

Quantitative Data Summary

The following table summarizes the key chromatographic parameters and system suitability test (SST) results for the HPLC analysis of this compound.

ParameterSpecification
Chromatographic Conditions
ColumnL1 packing, 3.9 mm x 15 cm
Mobile PhaseFiltered and degassed mixture of water, acetonitrile, and phosphoric acid (750:250:1)[3]
Flow RateApproximately 2 mL per minute[3]
Injection VolumeAbout 10 µL
Detector Wavelength200 nm[3]
System Suitability
Column EfficiencyNot less than 6000 theoretical plates[3]
Relative Standard Deviation (RSD)Not more than 2.0% for replicate injections[3]
Resolution (R)Not less than 1.0 between dinoprost (B1670695) tromethamine and any adjacent peak[3]

Experimental Protocol

This protocol provides a step-by-step procedure for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Sample containing this compound

2. Instrument and Equipment

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Chromatographic column with L1 packing (e.g., C18).[3]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Filtration apparatus for mobile phase and sample preparation.

3. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid in the ratio of 750:250:1.[3]

  • Standard Preparation: Accurately weigh a quantity of USP Dinoprost Tromethamine RS and dissolve it in the Mobile Phase. Dilute quantitatively and, if necessary, stepwise with the Mobile Phase to obtain a solution with a known concentration of about 1.0 mg per mL.[3]

  • Assay Preparation (Sample): Accurately weigh about 25.0 mg of Dinoprost Tromethamine, transfer it to a 25-mL volumetric flask, dissolve in and dilute with the Mobile Phase to volume, and mix.[3]

4. Chromatographic Procedure

  • Set up the HPLC system with the specified column and chromatographic conditions.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform replicate injections of the Standard preparation to check for system suitability. The column efficiency should be not less than 6000 theoretical plates, and the relative standard deviation for replicate injections should not be more than 2.0%.[3]

  • Inject the Standard solution and the Test solution into the chromatograph.

  • Record the chromatograms and measure the peak responses.

5. Data Analysis

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the peak areas obtained from the standard and sample injections.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (Water:ACN:H3PO4 750:250:1) D System Equilibration A->D B Standard Solution Preparation (approx. 1.0 mg/mL) E System Suitability Test (Replicate Standard Injections) B->E C Sample Solution Preparation (approx. 1.0 mg/mL) F Sample Injection C->F D->E Equilibrated System E->F SST Passed G Chromatogram Acquisition F->G H Peak Integration & Identification G->H I Quantification H->I

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols for the LC-MS/MS Analysis of (5R)-Dinoprost Tromethamine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost, the tromethamine salt of Prostaglandin (B15479496) F2α (PGF2α), is a naturally occurring prostaglandin utilized in medicine for labor induction and as an abortifacient.[1][2] Accurate quantification of Dinoprost (B1670695) and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. This document provides detailed application notes and protocols for the analysis of (5R)-Dinoprost tromethamine and its primary metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the bioanalysis of prostaglandins (B1171923).[6][7]

Metabolic Pathway of (5R)-Dinoprost

The primary metabolic pathway of (5R)-Dinoprost involves the oxidation of the hydroxyl group at carbon 15 and the reduction of the double bond at C13-C14. This biotransformation is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase (PGR), respectively, resulting in the formation of PGFM.[2][8]

Metabolic Pathway of (5R)-Dinoprost Dinoprost (5R)-Dinoprost (PGF2α) PGFM 13,14-dihydro-15-keto-PGF2α (PGFM) Dinoprost->PGFM 15-PGDH, PGR

Figure 1: Metabolic Pathway of (5R)-Dinoprost.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted from established methods for prostaglandin extraction from plasma.[1][6][9]

Materials:

  • Human or animal plasma

  • Internal Standard (IS) solution (e.g., PGF2α-d4)

  • 0.1 M Formic Acid

  • Ethyl Acetate (B1210297)

  • Hexane

  • Nitrogen gas supply

  • Centrifuge

  • Vortex mixer

Procedure:

  • To 500 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard solution.

  • Acidify the sample by adding 50 µL of 0.1 M formic acid.

  • Add 2 mL of a hexane:ethyl acetate (1:1, v/v) solution.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) two more times and pool the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Sample Preparation Workflow (LLE) cluster_sample_prep Liquid-Liquid Extraction A Plasma Sample (500 µL) B Add Internal Standard & Acidify A->B C Add Hexane: Ethyl Acetate (1:1) B->C D Vortex & Centrifuge C->D E Collect Organic Layer D->E F Repeat Extraction (2x) E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I

Figure 2: Sample Preparation Workflow.
LC-MS/MS Analysis

The following parameters provide a starting point for method development and are based on typical conditions for prostaglandin analysis.[10][11][12]

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 30% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(5R)-Dinoprost353.2193.125
PGFM351.2333.220
PGF2α-d4 (IS)357.2197.125

Note: These MRM parameters should be optimized for the specific instrument being used.

LC-MS/MS Analytical Workflow cluster_workflow Analytical Process A Reconstituted Sample B LC Separation (C18 Column) A->B C ESI Ionization (Negative Mode) B->C D Mass Spectrometry (MRM) C->D E Data Acquisition & Processing D->E F Quantification E->F

Figure 3: LC-MS/MS Analytical Workflow.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of prostaglandins using LC-MS/MS. These values should be established for each specific assay.[1][6][10][13]

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)
(5R)-Dinoprost0.1 - 100> 0.995
PGFM0.1 - 100> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
(5R)-DinoprostLLOQ0.1< 15< 1585 - 115
Low0.3< 15< 1585 - 115
Mid10< 15< 1585 - 115
High80< 15< 1585 - 115
PGFMLLOQ0.1< 15< 1585 - 115
Low0.3< 15< 1585 - 115
Mid10< 15< 1585 - 115
High80< 15< 1585 - 115

Table 3: Lower Limits of Quantification and Detection

AnalyteLLOQ (ng/mL)LOD (ng/mL)
(5R)-Dinoprost0.10.05
PGFM0.10.05

Conclusion

The protocols and data presented provide a comprehensive framework for the LC-MS/MS analysis of this compound and its primary metabolite, PGFM. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable researchers to obtain accurate and precise quantitative data for pharmacokinetic and other drug development studies. The high selectivity and sensitivity of this LC-MS/MS method make it a robust tool for the bioanalysis of this important prostaglandin.

References

(5R)-Dinoprost tromethamine ELISA kit for biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool for researchers in reproductive biology, pharmacology, and veterinary medicine, the (5R)-Dinoprost tromethamine ELISA kit offers a highly sensitive and specific method for quantifying this synthetic prostaglandin (B15479496) F2α (PGF2α) analog in various biological samples.[1][2] Dinoprost (B1670695) is widely used in veterinary medicine for the synchronization of estrus and induction of labor.[3][4] This competitive enzyme-linked immunosorbent assay provides a robust platform for pharmacokinetic studies, dose-response analyses, and research into the physiological effects of Dinoprost.

Assay Principle

This kit employs a competitive ELISA (Enzyme-Linked Immunosorbent Assay) format for the quantitative determination of this compound.[5][6] This technique is particularly well-suited for the detection of small molecules like Dinoprost.[6] The core principle involves a competition between the Dinoprost present in the sample and a fixed amount of horseradish peroxidase (HRP) labeled Dinoprost for a limited number of binding sites on a specific antibody coated onto the microplate wells.

During the incubation period, the Dinoprost from the sample and the HRP-conjugated Dinoprost bind to the antibody. The amount of HRP-conjugated Dinoprost that binds to the antibody is inversely proportional to the concentration of Dinoprost in the sample. After a wash step to remove unbound substances, a substrate solution is added. The resulting color development, catalyzed by the bound HRP, is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of Dinoprost in the sample; a high concentration of Dinoprost in the sample will lead to a low signal, and vice versa.[7][8]

ELISA_Workflow cluster_plate Microplate Well cluster_binding Competitive Binding cluster_detection Detection Ab Anti-Dinoprost Antibody Coated on Well Binding Competition for Antibody Binding Sites Sample_D Sample Dinoprost (Analyte) Sample_D->Binding HRP_D HRP-Conjugated Dinoprost (Tracer) HRP_D->Binding Wash Wash Step (Removes unbound molecules) Binding->Wash Incubate Substrate Add TMB Substrate Wash->Substrate Color Color Development (Blue) Substrate->Color Stop Add Stop Solution Color->Stop Read Read Absorbance at 450 nm (Yellow) Stop->Read

Caption: Workflow of the competitive ELISA for Dinoprost detection.

Materials

Materials Provided
ComponentQuantityStorage
Anti-Dinoprost Antibody Coated Microplate (96 wells)1 plate4°C
This compound Standard1 vial-20°C
HRP-Conjugated Dinoprost1 vial4°C
Standard and Sample Diluent1 bottle4°C
Wash Buffer Concentrate (20x)1 bottle4°C
TMB Substrate1 bottle4°C
Stop Solution1 bottle4°C
Plate Sealer2 sheetsRoom Temperature
Materials Required but Not Provided
Item
Deionized or distilled water
Precision pipettes and disposable tips
Graduated cylinders
A 37°C incubator
Absorbent paper
96-well microplate reader capable of measuring absorbance at 450 nm
Vortex mixer

Experimental Protocols

Reagent Preparation
  • Wash Buffer (1x): Dilute the 20x Wash Buffer Concentrate with deionized water at a 1:20 ratio. For the entire plate, add 20 mL of 20x concentrate to 380 mL of water. Store at 4°C.

  • This compound Standard: Reconstitute the lyophilized standard with the provided Standard and Sample Diluent to create a stock solution. Allow it to sit for 10-15 minutes and mix gently. Prepare a dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25 pg/mL) using the Standard and Sample Diluent. The diluent serves as the zero standard (0 pg/mL).

  • HRP-Conjugated Dinoprost: Dilute the concentrated HRP-conjugate with the Standard and Sample Diluent according to the instructions on the vial label. Prepare this solution immediately before use.

Sample Preparation

The suitability of this kit for various biological samples requires validation by the end-user. The following are general guidelines:

  • Plasma: Collect blood using EDTA as an anticoagulant.[9] Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[9] Assay the supernatant immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Serum: Allow blood to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g. Collect the serum and store as described for plasma.

  • Urine: Aseptically collect a urine sample. Centrifuge to remove particulates. Assay immediately or store at -20°C.

  • Cell Culture Supernatants: Centrifuge cell culture media at 1500 x g for 10 minutes to remove cells and debris. Assay the supernatant immediately or store at -20°C.

Note: Samples may require dilution with the Standard and Sample Diluent to fall within the assay's standard curve range.

Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • Determine the number of wells to be used and secure the plate sealer on the unused wells.

  • Add Standards and Samples: Add 50 µL of the prepared standards and samples to the appropriate wells.

  • Add HRP-Conjugated Dinoprost: Add 50 µL of the diluted HRP-Conjugated Dinoprost to each well.

  • Incubate: Cover the plate with a new plate sealer and incubate for 1 hour at 37°C.

  • Wash: Aspirate the liquid from each well. Add 300 µL of 1x Wash Buffer to each well and let it sit for 1-2 minutes. Aspirate the buffer. Repeat the wash process four more times for a total of five washes. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining buffer.

  • Add Substrate: Add 90 µL of TMB Substrate to each well.

  • Incubate: Incubate the plate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the optical density (OD) at 450 nm within 10 minutes of adding the Stop Solution.

Data Presentation and Analysis

Calculation of Results

The concentration of Dinoprost is calculated based on a standard curve.

  • Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • The percentage of binding can be calculated as: %B/B₀ = (Mean OD of Sample or Standard / Mean OD of Zero Standard) x 100

  • Plot %B/B₀ (y-axis) against the standard concentrations (x-axis).

  • Determine the concentration of Dinoprost in the samples by interpolating their mean absorbance or %B/B₀ values from the standard curve.

Typical Performance Characteristics

The following data are for demonstration purposes only and may not reflect the performance of a specific lot.

ParameterSpecification
Sensitivity < 10 pg/mL
Assay Range 31.25 - 1000 pg/mL
Specificity High specificity for this compound. Low cross-reactivity with other prostaglandins.
Intra-Assay Precision (CV%) < 10%[9]
Inter-Assay Precision (CV%) < 15%[9]
Recovery 85-115% for spiked samples

Biological Context: Dinoprost Signaling Pathway

This compound mimics the action of endogenous Prostaglandin F2α (PGF2α).[4][10] It binds to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][10] This binding initiates a signaling cascade that is crucial for its physiological effects, such as smooth muscle contraction.

The activation of the FP receptor by Dinoprost leads to the coupling and activation of the Gq alpha subunit of a heterotrimeric G-protein.[11] Activated Gαq stimulates the enzyme Phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored calcium (Ca²⁺) into the cytoplasm.[11][12] The elevated intracellular Ca²⁺ concentration is a key event that leads to the contraction of smooth muscle cells, a primary mechanism of action for Dinoprost.[10]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dinoprost Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Binds to receptor Ca ↑ [Ca²⁺]i ER->Ca Releases Ca²⁺ Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response Triggers

Caption: Simplified signaling pathway of Dinoprost (PGF2α).

References

Application Note and Protocol: Laboratory-Scale Synthesis and Purification of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis and purification of (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α).[1][2][3] The synthesis is based on the well-established Corey lactone approach, utilizing key reactions such as the Horner-Wadsworth-Emmons olefination to construct the carbon skeleton.[4][5][6] Purification of the final compound is achieved through silica (B1680970) gel column chromatography followed by crystallization of the tromethamine salt to yield a high-purity active pharmaceutical ingredient.[2][7][8] This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Dinoprost (B1670695), also known as Prostaglandin F2α (PGF2α), is a naturally occurring lipid autacoid involved in various physiological processes, including the inflammatory response and uterine muscle contraction.[9][10][11] Its tromethamine salt form, Dinoprost tromethamine, is a water-soluble, stable formulation used pharmaceutically to induce labor and as an abortifacient.[1][12][13] The stereocontrolled total synthesis of prostaglandins (B1171923) is a significant challenge in organic chemistry. The Corey synthesis, which employs a key bicyclic lactone intermediate (Corey lactone), provides an elegant and efficient pathway to PGF2α and its analogs.[5][14][15][16]

This application note details a multi-step synthesis starting from the (-)-Corey lactone diol, followed by purification and salt formation to obtain high-purity this compound.

Synthesis of (5R)-Dinoprost

The synthesis of (5R)-Dinoprost is accomplished via a convergent strategy starting from the commercially available (-)-Corey lactone diol. The overall workflow involves the sequential installation of the lower (ω) and upper (α) side chains onto the cyclopentane (B165970) core.

Synthesis Workflow

Synthesis_Workflow cluster_0 A (-)-Corey Lactone Diol B Corey Lactone Aldehyde A->B Oxidation (e.g., PCC or Swern) C Enone Intermediate B->C Horner-Wadsworth-Emmons Rxn (ω-chain phosphonate) D Diol Intermediate C->D Ketone Reduction (e.g., NaBH4, L-Selectride) E Protected Diol Lactol D->E Lactone Reduction (e.g., DIBAL-H) F Dinoprost (Free Acid) E->F Wittig Reaction (α-chain ylide)

Caption: Synthetic workflow for (5R)-Dinoprost from (-)-Corey Lactone Diol.

Experimental Protocols

Step 1: Oxidation of (-)-Corey Lactone Diol to Corey Lactone Aldehyde

  • Dissolve (-)-Corey lactone diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) to the solution in portions while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Corey lactone aldehyde, which can be used in the next step without further purification.

Step 2: Horner-Wadsworth-Emmons (HWE) Reaction to form the Enone Intermediate

  • In a separate flask, prepare the phosphonate (B1237965) ylide. Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add dimethyl (2-oxoheptyl)phosphonate (the ω-chain phosphonate, 1.2 equivalents) dropwise at 0 °C.

  • Stir the mixture for 30-60 minutes at room temperature until the evolution of hydrogen gas ceases.

  • Cool the ylide solution back to 0 °C and add a solution of the Corey lactone aldehyde (from Step 1, 1 equivalent) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.[13]

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • The crude enone intermediate can be purified by flash column chromatography on silica gel.

Step 3: Stereoselective Reduction of the Enone

  • Dissolve the purified enone intermediate (1 equivalent) in methanol (B129727) or ethanol (B145695) at -78 °C.

  • Add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) portion-wise. The use of a sterically hindered reducing agent like L-Selectride can improve the stereoselectivity for the desired 15(S)-alcohol.

  • Stir the reaction at -78 °C for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.[13]

  • Quench the reaction by adding acetone, followed by a saturated NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the diol intermediate.

Step 4: Reduction of the Lactone to a Lactol

  • Dissolve the diol intermediate (1 equivalent) in anhydrous toluene (B28343) or DCM under an inert atmosphere and cool to -78 °C.

  • Add diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents, 1.0 M solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction carefully by TLC to avoid over-reduction.

  • Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic phases, dry over Na₂SO₄, and concentrate to give the crude lactol.

Step 5: Wittig Reaction to form Dinoprost (Free Acid)

  • Prepare the Wittig ylide by suspending (4-carboxybutyl)triphenylphosphonium bromide (the α-chain phosphonium (B103445) salt, 2.0 equivalents) in anhydrous THF.

  • Add a strong base, such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide, at 0 °C and stir for 1 hour at room temperature to form the deep red ylide.

  • Cool the ylide solution to -20 °C and add the crude lactol (from Step 4, 1 equivalent) dissolved in THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Quench the reaction with water and adjust the pH to ~4 with a dilute acid (e.g., 1 M HCl).

  • Extract the Dinoprost free acid with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Purification and Salt Formation

Purification Workflow

Purification_Workflow cluster_1 Crude Crude Dinoprost (Free Acid) Purified_Acid Purified Dinoprost (Free Acid) Crude->Purified_Acid Silica Gel Column Chromatography Salt_Formation Tromethamine Salt Formation Purified_Acid->Salt_Formation Dissolve in Acetonitrile (B52724), Add Tromethamine Solution Final_Product (5R)-Dinoprost Tromethamine Salt_Formation->Final_Product Crystallization & Filtration

Caption: Workflow for the purification and tromethamine salt formation of Dinoprost.

Experimental Protocols

Step 6: Chromatographic Purification of Dinoprost Free Acid

  • Prepare a silica gel column using a suitable solvent system. A gradient elution of methanol in dichloromethane (e.g., 3% to 9% methanol) is often effective.[8]

  • Dissolve the crude Dinoprost from Step 5 in a minimal amount of the mobile phase.

  • Load the sample onto the column and elute with the solvent gradient.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain purified Dinoprost free acid as an oil.

Step 7: Formation and Crystallization of Dinoprost Tromethamine

  • Dissolve the purified Dinoprost oil (1 equivalent, e.g., 150 g) in acetonitrile (e.g., 5 L) and heat gently (43-47 °C) to ensure complete dissolution.[7]

  • In a separate vessel, prepare a solution of tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol) (1.1 equivalents, e.g., 49.2 g) in water (e.g., 90 mL), heating to 53-57 °C.[7]

  • Add the hot tromethamine solution to the stirred Dinoprost-acetonitrile solution.

  • Stir the mixture. Crystallization should begin to occur.

  • Allow the mixture to cool slowly to room temperature and continue stirring for 18-24 hours to maximize crystal growth.[7]

  • Collect the crystals by filtration under nitrogen.[2]

  • Wash the filter cake with cold acetonitrile (3x).[7]

  • Dry the crystals under vacuum over a desiccant (e.g., phosphorus pentoxide) to a constant weight.[7] The expected yield is typically high (e.g., 89-92%).[7]

Data Presentation and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical Specifications
ParameterMethodSpecificationReference
Appearance Visual InspectionWhite to off-white crystalline solid[1][2]
Identity IR AbsorptionConforms to the reference spectrum of USP Dinoprost Tromethamine RS[17]
Purity (Assay) HPLC95.0% - 105.0% (calculated on dried basis)[17]
Specific Rotation Polarimetry+19° to +26° (20 mg/mL in alcohol)[17]
Melting Point Melting Point Apparatus100-101 °C[2]
Loss on Drying Vacuum DryingNot more than 1.0%[17]
Chromatographic Purity HPLCImpurities within specified limits (e.g., no single impurity > 2.0%)[17]
HPLC Method for Purity Analysis
ParameterCondition
Column C18 (L1 packing), e.g., 3.9 mm x 15 cm
Mobile Phase Water:Acetonitrile:Phosphoric Acid (750:250:1)
Flow Rate ~2 mL/min
Detector UV at 200 nm
Injection Volume 10 µL
Standard Concentration ~1.0 mg/mL in Mobile Phase
Sample Concentration ~1.0 mg/mL in Mobile Phase
This method is adapted from the USP monograph for Dinoprost Tromethamine.[17]

Prostaglandin F2α Signaling Pathway

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade.

Signaling_Pathway PGF2a Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Leads to Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: Simplified signaling pathway of Prostaglandin F2α (Dinoprost).

References

Application Notes and Protocols: (5R)-Dinoprost Tromethamine in Animal Models of Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (5R)-Dinoprost tromethamine, the tromethamine salt of Prostaglandin (B15479496) F2-alpha (PGF2α), is a potent ocular hypotensive agent. It and its analogs are a first-line treatment for glaucoma in humans.[1] In preclinical research, Dinoprost and its analogs are widely used in various animal models of glaucoma to study disease mechanisms and evaluate the efficacy of novel therapeutics.[2] The primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[3][4][5] This is achieved through the activation of prostaglandin F (FP) receptors in the ciliary muscle, which leads to the remodeling of the extracellular matrix.[3][6]

Data Presentation: Efficacy in Animal Models

The efficacy of Dinoprost and its widely studied analog, latanoprost (B1674536), varies across different species. The following tables summarize the quantitative effects on intraocular pressure (IOP) in common animal models of glaucoma.

Table 1: Summary of IOP Reduction with Prostaglandin F2α Analogs in Various Animal Models

Animal ModelSpeciesCompoundDosing RegimenPeak IOP ReductionReference
Inherited Primary Congenital GlaucomaCatLatanoprost 0.005%Single Dose63% (at 3 hours)[7]
Inherited Primary Open-Angle GlaucomaDog (Beagle)Latanoprost 0.005%Twice DailySignificant decrease; mean diurnal change of ~20 mmHg[8]
NormotensiveCynomolgus MonkeyPGF2α Tromethamine SaltTwice Daily (4 days)40-50%[5]
NormotensiveDog (Beagle)Latanoprost 0.005%Twice Daily (14 days)Significant IOP reduction observed after the first dose[9]
Microbead-Induced Ocular HypertensionMouse (C57BL/6J)LatanoprostNot specifiedNo decrease in IOP [10][11]

Note: The microbead-induced ocular hypertension model in mice specifically obstructs the aqueous humor outflow facility. Therefore, drugs like PGF2α analogs that work by increasing outflow are not effective in this model, making it suitable for screening compounds that suppress aqueous humor production.[10][11]

Table 2: Overview of Common Animal Models for Glaucoma Research

Model TypeMethod of InductionCommon SpeciesKey FeaturesReference
Inherited Glaucoma Genetic predisposition (e.g., mutation in ADAMTS10)Dog (Beagle)Mimics primary open-angle glaucoma; gradual IOP increase.[8]
Genetic predisposition (pigment dispersion)Mouse (DBA/2J)Age-dependent, inherited high IOP with similarities to human pigmentary glaucoma.[12]
Induced Ocular Hypertension Intracameral injection of microbeadsMouse, RatBlocks trabecular meshwork, leading to sustained IOP elevation and retinal ganglion cell degeneration.[10][13]
Laser photocoagulation of the trabecular meshworkMonkey, RabbitInduces scarring of the trabecular meshwork to impede aqueous outflow, resulting in IOP elevation.[13]
Episcleral vein injection/cauterizationRat, MouseIncreases resistance to aqueous humor drainage by targeting episcleral veins.[12][13]

Experimental Protocols

Protocol 1: Induction of Ocular Hypertension in a Rodent Model (Microbead Method)

This protocol describes a common method for inducing sustained ocular hypertension (OHT) in mice or rats to simulate glaucomatous conditions.

Materials:

  • Adult C57BL/6J mice or Wistar rats.[10][13]

  • Sterile polystyrene microbeads (e.g., 15 µm diameter).

  • Sterile Phosphate-Buffered Saline (PBS).

  • Anesthesia (e.g., Ketamine/Xylazine cocktail).

  • Topical proparacaine (B1679620) hydrochloride (anesthetic).

  • 33-gauge needle connected to a Hamilton syringe.

  • Surgical microscope.

  • Tonometer suitable for rodents (e.g., TonoLab).

Procedure:

  • Animal Preparation: Anesthetize the animal via intraperitoneal injection. Place the animal under a surgical microscope. Apply one drop of topical proparacaine to the operative eye.

  • Microbead Preparation: Suspend sterile microbeads in sterile PBS to a desired concentration. Vortex the suspension thoroughly before drawing it into the Hamilton syringe to ensure a uniform distribution.

  • Intracameral Injection: Using the 33-gauge needle, create a small paracentesis through the cornea into the anterior chamber, being careful to avoid the iris and lens.

  • Bead Delivery: Slowly inject a small volume (e.g., 2 µL) of the microbead suspension into the anterior chamber. The microbeads will obstruct the trabecular meshwork.[10]

  • Post-Procedure: Withdraw the needle slowly to minimize aqueous humor leakage. Apply a topical antibiotic ointment. Allow the animal to recover on a warming pad.

  • IOP Monitoring: Measure baseline IOP before the procedure. After the procedure, monitor IOP regularly (e.g., daily for the first week, then weekly) using a tonometer to confirm sustained elevation.[14]

Protocol 2: Topical Administration and Efficacy Evaluation of this compound

This protocol outlines the procedure for applying Dinoprost tromethamine topically and assessing its effect on IOP in an established animal model of glaucoma (e.g., glaucomatous Beagle or laser-induced OHT monkey).

Materials:

  • This compound sterile ophthalmic solution (formulated at the desired concentration, e.g., 0.005%).

  • Vehicle control solution (e.g., the formulation buffer without the active compound).

  • Calibrated tonometer appropriate for the species (e.g., applanation tonometer).

  • Animal model with stable ocular hypertension.

Procedure:

  • Baseline Measurement: Acclimatize the animal to the measurement procedure. Record the baseline IOP of both eyes at several time points before treatment begins to establish a diurnal curve.

  • Drug Administration: For a twice-daily dosing study, instill one drop (typically 30-50 µL) of the Dinoprost tromethamine solution onto the cornea of the treated eye in the morning (e.g., 8 AM) and evening (e.g., 8 PM).[8]

  • Control Administration: Instill one drop of the vehicle solution into the contralateral eye to serve as a control.

  • IOP Measurement During Treatment: On specified days (e.g., Day 1, Day 7, Day 14), measure IOP at multiple time points throughout the day (e.g., hourly for the first 8 hours post-dose) to assess the acute and sustained drug effect.[7][8]

  • Data Analysis: Calculate the mean IOP reduction from baseline for the treated eye compared to the control eye. Analyze the duration of the hypotensive effect. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed effects.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Ciliary Muscle Cell cluster_ecm Extracellular Matrix (ECM) cluster_outflow Physiological Effect PGF2a Dinoprost (PGF2α) FP_Receptor FP Receptor (Gq-coupled) PGF2a->FP_Receptor Binds PLC Phospholipase C (PLC) FP_Receptor->PLC IP3 IP3 & DAG Formation PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) Activation IP3->PKC MAPK MAP Kinase Pathway PKC->MAPK MMPs ↑ MMPs Synthesis (MMP-1, -3, -9) MAPK->MMPs ECM_Degradation ECM Degradation & Remodeling MMPs->ECM_Degradation Catalyzes Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Degradation->Uveoscleral_Outflow Leads to IOP_Reduction ↓ Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction Results in

Caption: PGF2α signaling pathway in ciliary muscle cells.

Experimental Workflow

G cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Animal_Selection Select Animal Model (e.g., Beagle, Monkey, Rat) Induction Induce Ocular Hypertension (OHT) (if not inherited model) Animal_Selection->Induction Stabilization Allow IOP to Stabilize & Confirm OHT Induction->Stabilization Baseline Measure Baseline IOP (Diurnal Curve) Stabilization->Baseline Proceed to Treatment Grouping Randomize into Groups (Vehicle vs. Dinoprost) Baseline->Grouping Dosing Administer Compound (e.g., Topical, Twice Daily) Grouping->Dosing IOP_Monitoring Monitor IOP at Multiple Time Points Dosing->IOP_Monitoring Begin Monitoring Data_Analysis Calculate IOP Reduction vs. Vehicle Control IOP_Monitoring->Data_Analysis Endpoint Final Analysis & Histopathology (optional) Data_Analysis->Endpoint

Caption: Preclinical experimental workflow for glaucoma drug testing.

References

Application Notes and Protocols: A Comparative Analysis of Intramuscular and Subcutaneous Administration for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of intramuscular (IM) and subcutaneous (SC) administration routes for preclinical and clinical research. This document outlines the key differences in pharmacokinetics, pharmacodynamics, immunogenicity, and formulation considerations. Detailed experimental protocols are provided to guide researchers in designing studies to evaluate and compare these two common parenteral routes of administration.

Introduction

Intramuscular (IM) and subcutaneous (SC) injections are primary methods for the parenteral administration of therapeutics, each with distinct advantages and disadvantages. The choice between these routes can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and safety profile.[1][2][3] IM injections deliver substances deep into the muscle tissue, which is highly vascularized, leading to rapid absorption.[1][3] In contrast, SC injections deliver substances into the fatty tissue layer beneath the skin, which has lower blood flow, resulting in slower and more sustained absorption.[4][5]

Understanding the fundamental differences between these two routes is critical for researchers in drug development to optimize drug delivery, ensure therapeutic efficacy, and minimize adverse effects.

Comparative Analysis of Intramuscular vs. Subcutaneous Administration

The selection of an administration route is governed by the physicochemical properties of the drug, the desired therapeutic outcome, and patient-related factors.[2] Below is a summary of the key characteristics of each route.

FeatureIntramuscular (IM) AdministrationSubcutaneous (SC) Administration
Absorption Rate Faster and more predictable due to higher vascularity of muscle tissue.[1][3][5]Slower and more gradual, which can be advantageous for medications requiring steady-state levels.[4][5]
Injection Volume Can accommodate larger volumes, typically 2-5 mL.[4][6]Generally restricted to smaller volumes, typically 1-2 mL.[4]
Pain and Tolerance Generally more painful due to deeper needle penetration and muscle tissue disruption.[5][7]Less painful due to shallower injection and fewer pain receptors in subcutaneous tissue.[3][5]
Local Tissue Reactions Higher risk of nerve injury, hematoma formation, and muscle damage.[5][8]Generally safer with fewer serious complications, though local reactions like erythema and induration can occur.[5][9]
Immunogenicity Generally considered less immunogenic than the SC route.[10][11]Potentially higher immunogenicity due to the presence of antigen-presenting cells in the skin layers.[12][13]
Bioavailability Often higher and more consistent.Can be more variable and sometimes lower due to local degradation or binding.[14]

Data Presentation: Pharmacokinetic and Formulation Parameters

Table 1: Comparative Pharmacokinetic Parameters

This table summarizes typical pharmacokinetic profiles observed for drugs administered via IM and SC routes. Note that these are generalized values and can vary significantly based on the specific drug and formulation.

ParameterIntramuscular (IM)Subcutaneous (SC)
Time to Peak Concentration (Tmax) ShorterLonger[14]
Peak Plasma Concentration (Cmax) Higher[5]Lower[5]
Bioavailability (%F) Generally high and less variableCan be high but more variable; may be lower for some molecules.[14]
Absorption Half-life (t½ abs) ShorterLonger
Elimination Half-life (t½ elim) Generally similar to IV for systemically cleared drugsCan be prolonged (flip-flop kinetics) if absorption is the rate-limiting step.[14]
Table 2: Formulation and Administration Considerations
ParameterIntramuscular (IM)Subcutaneous (SC)
Acceptable pH Range pH 2–11[15][16]pH 4–9[15][16]
Maximum Injection Volume 2-5 mL[4][6]1-2 mL (can be higher with specific devices)[4]
Needle Gauge 22-25 gauge[5]23-25 gauge[5]
Needle Length 1-1.5 inches[5]5/8 inch[5]
Injection Angle 90 degrees[5]45-90 degrees
Common Excipients Buffers, viscosity modifiers, preservatives.[4]Buffers, viscosity modifiers, preservatives.[4]

Experimental Protocols

Protocol 1: Comparative Pharmacokinetic Study of a Novel Therapeutic in a Rodent Model

Objective: To determine and compare the pharmacokinetic profiles of a therapeutic agent administered via the intramuscular and subcutaneous routes in rats.

Materials:

  • Test therapeutic agent formulated for injection.

  • Male Sprague-Dawley rats (8-10 weeks old).

  • Sterile syringes and needles (25-27G for SC, 25-26G for IM).[17]

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge.

  • Analytical equipment for drug quantification (e.g., LC-MS/MS).

Methodology:

  • Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the study.

  • Dosing and Grouping:

    • Randomly assign animals to two groups: IM administration and SC administration (n=5 per group).

    • Calculate the dose of the therapeutic agent based on the body weight of each animal.

  • Intramuscular (IM) Injection:

    • Anesthetize the rat.

    • Administer the injection into the quadriceps muscle of the hind limb at a 90-degree angle.[18]

    • The maximum volume should not exceed 0.05 mL per site in mice and 0.1 mL in rats.[17][19]

  • Subcutaneous (SC) Injection:

    • Anesthetize the rat.

    • Lift the skin between the shoulder blades to form a tent.

    • Insert the needle at a 45-degree angle into the base of the skin tent.[20]

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-injection.

    • Process blood samples to separate plasma and store at -80°C until analysis.

  • Drug Quantification:

    • Analyze plasma samples to determine the concentration of the therapeutic agent using a validated analytical method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each group using appropriate software.

    • Perform statistical analysis to compare the parameters between the IM and SC groups.

Protocol 2: Evaluation of Local Tissue Reaction

Objective: To assess and compare the local tissue reactions following IM and SC administration of a test formulation.

Materials:

  • Test formulation.

  • Control vehicle.

  • Rabbits or pigs (due to skin homology with humans).

  • Calipers for measuring injection site reactions.

  • Histopathology supplies (formalin, slides, staining reagents).

Methodology:

  • Dosing:

    • Administer the test formulation and control vehicle at distinct sites on the back of each animal via both IM and SC routes.

  • Macroscopic Evaluation:

    • Observe and score the injection sites for erythema, edema, and other signs of local reaction at 24, 48, and 72 hours post-injection.

    • Measure the size of any reaction using calipers.

  • Histopathological Analysis:

    • At the end of the observation period, euthanize the animals and collect tissue samples from the injection sites.

    • Fix the tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, hemorrhage, and fibrosis.

  • Data Analysis:

    • Compare the macroscopic scores and histopathological findings between the IM and SC injection sites for both the test formulation and the control vehicle.

Visualizations

Drug Absorption Pathways

G cluster_IM Intramuscular (IM) Space cluster_SC Subcutaneous (SC) Space IM_Drug Drug Depot (Muscle) Blood_Capillaries Blood Capillaries IM_Drug->Blood_Capillaries Rapid Absorption (High Perfusion) Lymphatic_Capillaries Lymphatic Capillaries IM_Drug->Lymphatic_Capillaries For Large Molecules (>20 kDa) SC_Drug Drug Depot (Adipose Tissue) SC_Drug->Blood_Capillaries Slower Absorption (Low Perfusion) SC_Drug->Lymphatic_Capillaries For Large Molecules (>16 kDa) Systemic_Circulation Systemic Circulation Blood_Capillaries->Systemic_Circulation Lymphatic_Capillaries->Systemic_Circulation Via Thoracic Duct

Caption: Drug absorption pathways for IM and SC routes.

Experimental Workflow for Comparative Study

G cluster_IM IM Group cluster_SC SC Group Start Study Initiation Animal_Prep Animal Acclimatization & Baseline Measurements Start->Animal_Prep Grouping Randomization into IM and SC Groups Animal_Prep->Grouping IM_Inject Intramuscular Injection Grouping->IM_Inject SC_Inject Subcutaneous Injection Grouping->SC_Inject IM_Sample Blood/Tissue Sampling IM_Inject->IM_Sample Analysis Sample Analysis (e.g., LC-MS/MS) IM_Sample->Analysis SC_Sample Blood/Tissue Sampling SC_Inject->SC_Sample SC_Sample->Analysis Data_Analysis Pharmacokinetic & Statistical Analysis Analysis->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for comparing IM and SC administration.

Factors Influencing Route Selection

G cluster_Drug Drug Properties cluster_Therapeutic Therapeutic Need cluster_Patient Patient Factors Choice Choice of Administration Route (IM vs. SC) Volume Volume Viscosity Viscosity pH pH & Irritancy MW Molecular Weight Onset Required Onset of Action Duration Desired Duration of Effect Immunogenicity Immunogenicity Risk SelfAdmin Self-Administration Tolerance Pain Tolerance IM_Node Favors IM Volume->IM_Node Large SC_Node Favors SC Volume->SC_Node Small pH->IM_Node Irritating Onset->IM_Node Rapid Onset->SC_Node Sustained Duration->SC_Node Prolonged Immunogenicity->IM_Node High Risk Drug SelfAdmin->SC_Node Yes Tolerance->SC_Node Low

Caption: Factors influencing the choice between IM and SC.

Conclusion

The decision to use intramuscular or subcutaneous administration in research and drug development is a critical step that influences the entire preclinical and clinical evaluation of a therapeutic agent. IM administration is generally preferred for larger volumes and when a rapid onset of action is desired, while SC administration is advantageous for self-administration, chronic therapies requiring sustained release, and formulations that are less irritating.[2][5] The protocols and comparative data presented in these application notes provide a framework for researchers to make informed decisions and design robust studies to evaluate the optimal route of administration for their specific therapeutic candidates.

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent and smooth muscle stimulant.[1][2] In reproductive biology research, it serves as a valuable tool for the synchronized induction of parturition in various animal models. Its primary mechanism of action involves binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1] This binding event initiates a signaling cascade that leads to a decrease in progesterone (B1679170) levels and an increase in myometrial contractility, ultimately culminating in parturition.[3] These application notes provide detailed protocols for the use of this compound to induce parturition in common research animals, with a focus on swine, rats, and mice.

Mechanism of Action

Dinoprost tromethamine mimics the endogenous PGF2α, which plays a critical role in the initiation of labor.[3] The binding of Dinoprost to the FP receptor on uterine smooth muscle cells activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to increased intracellular calcium concentrations and subsequent myometrial contraction. This signaling pathway is central to the uterotonic effects of PGF2α.

Signaling Pathway Diagram

PGF2a_Signaling_Pathway Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Myometrial Contraction Ca2_release->Contraction Induces

Caption: PGF2α signaling pathway in uterine smooth muscle cells.

Data Presentation: Parturition Induction in Research Animals

The following tables summarize quantitative data on the use of Dinoprost tromethamine for inducing parturition in various research animal models.

Table 1: Swine (Sows and Gilts)

ParameterValueReference
Dosage 10 mg[4]
Route of Administration Intramuscular (IM)[4]
Timing of Administration Within 3 days of predicted farrowing[4]
Induction to Parturition Interval Approximately 30 hours (mean)[4]
Success Rate High, but variable by individual[4]

Table 2: Rats

ParameterValueReference
Dosage >5 µ g/hour (continuous infusion)[1]
Route of Administration Intra-aortic infusion[1]
Timing of Administration From day 18 of gestation[1]
Induction to Parturition Interval 40-41 hours[1]
Success Rate Invariably occurred at doses >5 µg/h[1]
Alternative Protocol Subcutaneous (SC) injections on days 19 and 20 of pregnancy resulted in delivery on day 21. Specific dosage not provided in abstract.

Note: Data for rats using standard injection routes (SC, IP) for parturition induction is limited in the reviewed literature. The intra-aortic infusion model provides proof-of-concept but is not a routine procedure.

Table 3: Mice

ParameterValueReference
Dosage 2.5 µg (absolute dose)
Route of Administration Not specified in abstract
Timing of Administration Morning of day 19.5 of gestation
Induction to Parturition Interval If delivery did not occur within 8 hours, a second dose was given.
Success Rate Effective for inducing labor in COX-1 knockout mice.

Note: Detailed, standardized protocols for inducing parturition in mice with Dinoprost tromethamine are not widely published. The provided data is from a study on a specific genetic mouse model and may require optimization for other strains.

Experimental Protocols

Protocol 1: Induction of Parturition in Swine

Materials:

  • This compound sterile solution (e.g., Lutalyse®, 5 mg/mL)

  • Sterile syringes and needles

  • Animal restraining equipment

  • Farrowing monitoring equipment

Procedure:

  • Animal Selection: Select healthy, pregnant sows or gilts with a known breeding date, within 3 days of their predicted farrowing date.

  • Dosage Calculation: Prepare a 10 mg dose of Dinoprost tromethamine. For a 5 mg/mL solution, this corresponds to 2 mL.

  • Administration:

    • Restrain the animal appropriately.

    • Administer the 10 mg dose via deep intramuscular injection in the neck region behind the ear.

  • Monitoring:

    • Closely monitor the animal for signs of impending parturition (e.g., restlessness, nesting behavior).

    • Record the time from injection to the onset of farrowing.

    • Provide appropriate assistance during farrowing as needed.

Protocol 2: Experimental Induction of Parturition in Rats (Based on available literature)

Materials:

  • This compound

  • Sterile saline for dilution

  • Sterile syringes and needles (for SC injection) or infusion pump and catheters (for intra-aortic infusion)

  • Animal handling and restraining devices

  • Parturition monitoring system (e.g., video recording, direct observation)

Procedure (Subcutaneous Injection - Extrapolated):

  • Animal Selection: Use time-mated pregnant rats (e.g., Sprague-Dawley, Wistar) at day 19 of gestation.

  • Dosage Preparation: Prepare a solution of Dinoprost tromethamine in sterile saline. Dosage will likely require optimization, starting with a range informed by safety studies (e.g., 0.5-1.0 mg/kg) and adjusted based on pilot experiments.

  • Administration:

    • Gently restrain the rat.

    • Administer the calculated dose via subcutaneous injection in the dorsal neck or flank area on day 19 and day 20 of gestation.

  • Monitoring:

    • House animals individually and monitor for signs of parturition (e.g., nesting, uterine contractions, presence of pups).

    • Record the latency from the first injection to the delivery of the first pup.

    • Monitor the duration of labor and the number and viability of pups.

Protocol 3: Experimental Induction of Parturition in Mice (Based on available literature)

Materials:

  • This compound

  • Sterile saline or PBS for dilution

  • Sterile syringes and needles for injection

  • Animal handling and restraining devices

  • Parturition monitoring system

Procedure:

  • Animal Selection: Use time-mated pregnant mice (e.g., C57BL/6, CD-1) at day 19.5 of gestation.

  • Dosage Preparation: Prepare a 2.5 µg dose of PGF2α in a suitable vehicle like PBS. This is an absolute dose and may need to be adjusted based on the mouse strain and body weight.

  • Administration:

    • Gently restrain the mouse.

    • Administer the 2.5 µg dose via a suitable route (e.g., subcutaneous or intraperitoneal injection, which are common in mouse research).

  • Monitoring:

    • Monitor the mice continuously for the onset of labor.

    • If delivery does not commence within 8 hours, a second dose may be administered.

    • Record the time to delivery, litter size, and pup viability.

Experimental Workflow Diagram

Parturition_Induction_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_outcome Outcome Animal_Selection Animal Selection (Known Gestational Age) Dose_Prep Dose Preparation (Dinoprost tromethamine) Animal_Selection->Dose_Prep Administration Drug Administration (e.g., IM, SC, IP) Dose_Prep->Administration Behavioral_Obs Behavioral Observation (Nesting, Restlessness) Administration->Behavioral_Obs Parturition Parturition Behavioral_Obs->Parturition Time_to_Parturition Record Time to Parturition Litter_Data Collect Litter Data (Size, Viability) Parturition->Time_to_Parturition Parturition->Litter_Data

Caption: General experimental workflow for parturition induction.

Conclusion

This compound is an effective agent for inducing parturition in various research animal models. The provided protocols for swine are well-established, while those for rodents are based on available literature and may require further optimization depending on the specific research context, animal strain, and experimental goals. Careful monitoring of the animals post-administration is crucial for both animal welfare and the collection of accurate scientific data. Researchers should always consult relevant institutional animal care and use committee (IACUC) guidelines before conducting such experiments.

References

Application Notes and Protocols for Estrus Synchronization in Lab Animals Using (5R)-Dinoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrus synchronization is a critical procedure in laboratory animal research, enabling timed breeding and the generation of age-matched cohorts for experimental studies. This technique minimizes variability and improves the efficiency of breeding programs. (5R)-Dinoprost, the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent that induces the regression of the corpus luteum, thereby controlling the onset of estrus. These application notes provide a comprehensive overview and detailed protocols for the use of (5R)-Dinoprost in estrus synchronization of laboratory animals, with a primary focus on rodents.

Disclaimer: Limited specific data exists for the use of (5R)-Dinoprost for estrus synchronization in mice and rats. The protocols and data presented here are based on the established mechanism of action of PGF2α and available data for its analogues, such as cloprostenol (B1669231). Researchers should consider these as starting points and may need to optimize dosages and timings for their specific animal models and experimental conditions.

Mechanism of Action

(5R)-Dinoprost induces luteolysis by binding to the prostaglandin F2α receptor (FP receptor) on the luteal cells of the corpus luteum. This binding initiates a signaling cascade that leads to the regression of the corpus luteum and a subsequent decline in progesterone (B1679170) levels. The decrease in progesterone removes the negative feedback on the hypothalamus and pituitary gland, allowing for an increase in Gonadotropin-Releasing Hormone (GnRH) and subsequently Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) secretion. This hormonal cascade promotes follicular development, ovulation, and the onset of estrus.[1][2]

Data Presentation

The following tables summarize quantitative data related to the use of PGF2α and its analogues for estrus synchronization in laboratory animals.

Table 1: Recommended Dosages of PGF2α and its Analogues for Estrus Synchronization in Rodents

Animal ModelCompoundDosageRoute of AdministrationReference(s)
MouseCloprostenol0.5 µ g/mouse Intraperitoneal (IP)[3]
RatDinoprost5 mg/kgNot specified[4]
RatCloprostenolNot specifiedIntramuscular (IM)[5]

Note: The dosage for Dinoprost in rats is derived from a study on luteolysis and may require optimization for estrus synchronization.

Table 2: Efficacy of Estrus Synchronization Protocols Using PGF2α Analogues in Rodents

Animal ModelProtocolEstrus Response RateConception RateReference(s)
MouseTwo IP injections of 0.5 µg cloprostenol three days apart, plus a single SC dose of 3 µg progesterone with the first cloprostenol injection.Nearly 100% within 48 hours100% after programmed mating[6]
RatCombination of cloprostenol and progesterone injections.-100% within the first day after the last injection[7]

Experimental Protocols

Protocol 1: Estrus Synchronization in Mice Using a PGF2α Analogue (Cloprostenol) and Progesterone

This protocol is adapted from a study demonstrating high efficacy in mice and can serve as a template for using (5R)-Dinoprost, with the caveat that dose optimization may be necessary.[6]

Materials:

  • (5R)-Dinoprost or Cloprostenol solution

  • Progesterone solution

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal handling equipment

  • Vaginal lavage supplies (pipette, sterile saline, microscope slides, stain)

Procedure:

  • Animal Selection: Select healthy, sexually mature female mice with regular estrous cycles. House animals under controlled lighting conditions (e.g., 12:12 light-dark cycle).

  • Hormone Administration (Day 0):

    • Administer a single subcutaneous (SC) injection of Progesterone (e.g., 3 µ g/mouse ).

    • Concurrently, administer the first intraperitoneal (IP) injection of the PGF2α analogue (e.g., 0.5 µg Cloprostenol/mouse). If using (5R)-Dinoprost, a starting dose based on literature for other applications (e.g., 1 µ g/mouse ) could be tested.[8]

  • Second PGF2α Administration (Day 3):

    • Administer a second IP injection of the PGF2α analogue at the same dosage as Day 0.

  • Estrus Monitoring (Day 4 onwards):

    • Beginning 24 hours after the second PGF2α injection, monitor for signs of estrus.

    • Visual Inspection: Observe for physical signs of estrus, such as a swollen, pinkish vulva and lordosis behavior when a male is introduced.

    • Vaginal Cytology: Perform vaginal lavage daily to examine the cellular composition. The estrus stage is characterized by a predominance of cornified epithelial cells.[9]

  • Mating:

    • Once estrus is confirmed, pair females with males for breeding. Timed mating can be performed approximately 48 hours after the second PGF2α injection.

Protocol 2: Estrus Synchronization in Rats Using PGF2α

This protocol is a general guideline based on the known luteolytic dose of PGF2α in rats.[4] Optimization of the timing and number of injections is recommended.

Materials:

  • (5R)-Dinoprost solution

  • Sterile syringes and needles

  • Animal handling equipment

  • Vaginal lavage supplies

Procedure:

  • Animal Selection: Select healthy, sexually mature female rats with regular estrous cycles.

  • Hormone Administration:

    • Administer a single injection of (5R)-Dinoprost. A starting dose of 5 mg/kg can be used, based on luteolysis studies.[4] The route of administration (e.g., subcutaneous or intramuscular) should be consistent.

    • Alternatively, a two-injection protocol, with injections spaced 10-12 days apart, similar to protocols in larger animals, could be tested to synchronize a higher percentage of animals.

  • Estrus Monitoring:

    • Begin monitoring for estrus 24 to 48 hours after the (final) Dinoprost injection.

    • Visual Inspection and Behavioral Observation: Look for signs of proestrus (e.g., ear wiggling, darting movements) and estrus (lordosis).

    • Vaginal Cytology: Perform daily vaginal smears to confirm the stage of the estrous cycle. Estrus is indicated by a high percentage of cornified cells.

  • Mating:

    • Pair females with males upon confirmation of estrus.

Mandatory Visualization

Signaling Pathway of (5R)-Dinoprost Induced Luteolysis

Dinoprost_Signaling_Pathway Dinoprost (5R)-Dinoprost (PGF2α) FP_Receptor Prostaglandin F2α Receptor (FP Receptor) Dinoprost->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Luteolytic_Effects Luteolytic Effects: - Decreased Progesterone Synthesis - Apoptosis Ca_release->Luteolytic_Effects PKC->Luteolytic_Effects

Caption: Signaling pathway of (5R)-Dinoprost leading to luteolysis.

Experimental Workflow for Estrus Synchronization

Estrus_Sync_Workflow start Start: Select Healthy Female Lab Animals hormone_admin Hormone Administration (e.g., (5R)-Dinoprost +/- Progesterone) start->hormone_admin wait Waiting Period (24-72 hours) hormone_admin->wait estrus_monitoring Estrus Monitoring wait->estrus_monitoring visual_inspection Visual Inspection (Vulva, Behavior) estrus_monitoring->visual_inspection Methods vaginal_cytology Vaginal Cytology (Microscopy) estrus_monitoring->vaginal_cytology Methods estrus_confirmed Estrus Confirmed? visual_inspection->estrus_confirmed vaginal_cytology->estrus_confirmed estrus_confirmed->estrus_monitoring No mating Timed Mating estrus_confirmed->mating Yes end End: Timed Pregnancy for Experimental Cohort mating->end

Caption: General experimental workflow for estrus synchronization.

References

Application Notes and Protocols: (5R)-Dinoprost Tromethamine in Reproductive Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in reproductive biology research and veterinary medicine.[1][2] Its primary mechanism of action involves mimicking endogenous PGF2α to induce regression of the corpus luteum (luteolysis) and stimulate uterine smooth muscle contractions.[2] These physiological effects make it an invaluable tool for synchronizing estrous cycles, inducing parturition, and treating various reproductive disorders in livestock.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in effectively using this compound in their studies.

Mechanism of Action

This compound exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein-coupled receptor (GPCR) located on the surface of target cells, such as those in the uterine smooth muscle and corpus luteum.[2][3] This binding initiates a downstream signaling cascade that leads to an increase in intracellular calcium levels, ultimately resulting in cellular responses like smooth muscle contraction and the structural and functional regression of the corpus luteum.[2]

Signaling Pathway of this compound

The binding of this compound to the FP receptor activates Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium, along with DAG-activated Protein Kinase C (PKC), triggers a cascade of events, including the activation of the ERK1/2 and mTOR pathways, which are involved in cell proliferation and other physiological responses.[3]

Dinoprost_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dinoprost (B1670695) (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Responses (e.g., Contraction, Luteolysis) Ca->Response ERK ERK1/2 PKC->ERK Activates mTOR mTOR ERK->mTOR Activates mTOR->Response

Caption: Signaling pathway of this compound.

Applications in Reproductive Biology

This compound has several key applications in reproductive biology research:

  • Estrus Synchronization: By inducing luteolysis, it allows for the controlled timing of estrus in a group of animals, facilitating artificial insemination (AI) and other breeding technologies.[4][5]

  • Induction of Luteolysis: It is used to study the mechanisms of corpus luteum regression and its impact on the estrous cycle.

  • Uterine Contractility Studies: It serves as a tool to investigate the physiology of uterine smooth muscle contraction and to screen for novel tocolytic or uterotonic agents.[6][7]

  • Treatment of Reproductive Disorders: In veterinary medicine, it is used to treat conditions like pyometra (uterine infection) and to induce abortion.[1]

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from studies utilizing this compound.

Table 1: Efficacy of this compound for Estrus Synchronization in Cattle

ParameterSingle Injection ProtocolTwo Injection ProtocolReference
Dosage 25 mg dinoprost tromethamine, IM25 mg dinoprost tromethamine, IM, 10-12 days apart
Estrus Response Rate 83.3%Not specified in this study[8]
Conception Rate 73.0%Not specified in this study[8]
Time to Estrus 2 to 5 days post-injectionAfter the second injection

Table 2: Luteolytic Effects of this compound in Mares

DosageEffect on Luteal PhaseTime to EstrusReference
1.25 mg Shortened3 to 4 days[9]
2.5 mg Shortened3 to 4 days[9]
5.0 mg Shortened3 to 4 days[9]
10.0 mg Shortened3 to 4 days[9]

Experimental Protocols

Protocol 1: Estrus Synchronization in Cattle using a Single Injection of this compound

This protocol is designed for estrus synchronization in cycling cattle with a functional corpus luteum.

Estrus_Sync_Workflow Start Day 0: Animal Selection Palpation Rectal Palpation to confirm Corpus Luteum Start->Palpation Injection Administer 25 mg (5 mL) This compound IM Palpation->Injection Estrus_Detection Days 2-5: Estrus Detection (visual observation, tail paint, etc.) Injection->Estrus_Detection AI Perform Artificial Insemination 12 hours after observed estrus Estrus_Detection->AI End End of Protocol AI->End

Caption: Workflow for single-injection estrus synchronization.

Materials:

  • This compound sterile solution (5 mg/mL)

  • Sterile syringes and needles

  • Estrus detection aids (e.g., tail paint, heat detection patches)

  • Artificial insemination equipment

Procedure:

  • Animal Selection: Select healthy, cycling cows that are at least 5 days post-estrus to ensure the presence of a responsive corpus luteum.

  • Corpus Luteum Confirmation: Perform rectal palpation or ultrasonography to confirm the presence of a mature corpus luteum.

  • Administration: Administer a single intramuscular (IM) injection of 25 mg (5 mL) of this compound.[5]

  • Estrus Detection: Beginning 48 hours after the injection, closely monitor the animals for signs of estrus (e.g., standing to be mounted, restlessness, clear mucus discharge) for the next 3-4 days.

  • Artificial Insemination: Artificially inseminate the animals approximately 12 hours after the onset of standing estrus.

Protocol 2: In Vitro Uterine Smooth Muscle Contractility Assay

This protocol allows for the investigation of the effects of this compound on uterine smooth muscle contractility.

Materials:

  • Fresh uterine tissue samples

  • Physiological Saline Solution (PSS), pre-warmed to 37°C and bubbled with 95% O2/5% CO2

  • Organ bath system with force transducers

  • This compound stock solution

  • Data acquisition system

Procedure:

  • Tissue Preparation: Obtain fresh myometrial tissue biopsies. Dissect fine, longitudinal strips of myometrium (approximately 2 mm x 10 mm) in cold PSS.[6]

  • Mounting: Mount the muscle strips in organ baths containing pre-warmed and aerated PSS. Attach one end of the strip to a fixed hook and the other to a force transducer.[6]

  • Equilibration: Allow the strips to equilibrate for at least 60-90 minutes under a resting tension of 1-2 g, during which spontaneous contractions should develop. Replace the PSS every 15-20 minutes.

  • Baseline Recording: Once stable spontaneous contractions are established, record a baseline period of at least 30 minutes.

  • Drug Administration: Add this compound to the organ bath in a cumulative concentration-dependent manner. Allow the tissue to respond to each concentration for a set period (e.g., 15-20 minutes) before adding the next concentration.

  • Data Analysis: Analyze the recorded data for changes in the frequency, amplitude, and duration of contractions in response to this compound.

Conclusion

This compound is a versatile and effective tool for manipulating and studying the reproductive processes in various species. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments in the field of reproductive biology. Adherence to proper techniques and dosages is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and safety precautions, along with experimental protocols, for the use of (5R)-Dinoprost tromethamine in a research setting. This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and is a potent agonist of the prostaglandin F2α receptor (FP receptor).[1][2] It is crucial to handle this compound with care due to its potent biological activity.

Section 1: Safety and Handling

This compound is classified as a reproductive toxin and is harmful if swallowed.[3] Extreme caution should be exercised during handling, as it can be readily absorbed through the skin.[4]

Hazard Identification and GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3]
Reproductive Toxicity1BH360: May damage fertility or the unborn child[3][5]

Signal Word: Danger[3][5]

Hazard Pictograms:

  • Health Hazard (GHS08)[5]

  • Exclamation Mark (GHS07)

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece RespiratorPAPR is recommended for operations with a high risk of aerosol or dust generation. For lower-risk activities, a half or full-facepiece respirator with appropriate particulate filters (P100/FFP3) should be used.[6]
Hand Protection Double Gloving with Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals (e.g., every 30-60 minutes).[7][8]
Body Protection Disposable Coveralls or Dedicated Lab CoatWear a disposable gown or coveralls resistant to permeability by hazardous drugs. Gowns should be long-sleeved with closed fronts and knit or elastic cuffs.[7][9]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection against splashes.[6][9]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[7]
First Aid Measures

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10][11][12]
Skin Contact Promptly wash the contaminated skin with soap and water for at least 15 minutes. Remove contaminated clothing immediately. If irritation persists, seek medical attention.[5][10][11][12]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][5][10]
Storage and Disposal

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

AspectProcedure
Storage Store in a tightly closed, light-resistant container in a dry, cool, and well-ventilated place.[5] Store locked up and away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]
Disposal Dispose of contents and container in accordance with local, regional, and national regulations. All disposable PPE and contaminated materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5] Consult with your institution's environmental health and safety department for specific disposal guidelines.

Section 2: Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₀H₃₄O₅·C₄H₁₁NO₃[1]
Molecular Weight 475.62 g/mol [1][13]
Solubility Readily soluble in water (≥200 mg/mL at room temperature)[14]
Appearance White or slightly off-white crystalline powder[14]
Pharmacological Data
ParameterDescription
Mechanism of Action Agonist of the Prostaglandin F2α (FP) receptor, a Gq-protein coupled receptor.[4]
Biological Effects Stimulates myometrial contractions, induces luteolysis, and can cause bronchoconstriction.[1]
Signaling Pathway Activation of the FP receptor leads to the activation of phospholipase C, generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[4]

Section 3: Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Prostaglandin F2α Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the FP receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the FP receptor

  • [³H]-PGF2α (radioligand)

  • Unlabeled PGF2α (for non-specific binding)

  • This compound (test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (e.g., cold Assay Buffer)

  • 96-well microplate

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation: Homogenize receptor-containing tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in Assay Buffer. Determine the protein concentration.[4]

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Assay Buffer, membrane preparation, and [³H]-PGF2α.[4]

    • Non-specific Binding: Assay Buffer, membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).[4]

    • Competition Binding: Assay Buffer, membrane preparation, [³H]-PGF2α, and serial dilutions of this compound.[4]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold Wash Buffer to remove unbound radioligand.[4]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[4]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC₅₀ value.[4]

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium concentration following stimulation with this compound.

Materials:

  • Cells expressing the FP receptor (e.g., MC3T3-E1 osteoblast-like cells)[15]

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM)[16]

  • Cell Loading Medium (e.g., RPMI with 2% FCS and 25 mM HEPES)[16]

  • This compound

  • Ionomycin (B1663694) (positive control)[16]

  • EGTA (negative control/calcium chelator)[16]

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Culture cells expressing the FP receptor to an appropriate density.

  • Dye Loading: Resuspend cells in Cell Loading Medium and add the calcium-sensitive dye (e.g., Indo-1 AM at a final concentration of 1-10 µM). Incubate in the dark at 37°C for 30-60 minutes.[16]

  • Washing: Wash the cells twice with a suitable buffer (e.g., DMEM with 2% FCS) to remove extracellular dye.[16]

  • Resuspension: Gently resuspend the cells in Cell Loading Medium.[16]

  • Equilibration: Allow the cells to equilibrate at 37°C in the dark for 30-60 minutes.[16]

  • Measurement:

    • Establish a baseline fluorescence reading of the untreated cells.

    • Add a solution of this compound at various concentrations and record the change in fluorescence over time.

    • Use ionomycin as a positive control to elicit a maximal calcium flux and EGTA as a negative control to chelate extracellular calcium.[16]

  • Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Indo-1) is proportional to the change in intracellular calcium concentration.

Section 4: Visualized Pathways and Workflows

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Dinoprost_Signaling_Pathway Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (Gq-coupled) Dinoprost->FP_Receptor binds PLC Phospholipase C (PLC) FP_Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffers, Compound Dilutions) assay_setup Set up Assay Plate (Controls & Test Compound) reagent_prep->assay_setup cell_culture Culture & Prepare Cells cell_culture->assay_setup incubation Incubate assay_setup->incubation measurement Measure Response (e.g., Fluorescence, Radioactivity) incubation->measurement data_processing Process Raw Data measurement->data_processing curve_fitting Generate Dose-Response Curve data_processing->curve_fitting parameter_calc Calculate IC₅₀ / EC₅₀ curve_fitting->parameter_calc

Caption: General experimental workflow for in vitro assays.

References

Troubleshooting & Optimization

(5R)-Dinoprost tromethamine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5R)-Dinoprost tromethamine. The information addresses common challenges, particularly concerning its solubility in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered poorly soluble in water?

A1: No, quite the opposite. This compound is the tromethamine salt of Dinoprost (Prostaglandin F2α), a modification that significantly increases its aqueous solubility. It is described as a white or slightly off-white crystalline powder that is readily soluble in water at room temperature, with concentrations of at least 200 mg/mL being achievable.[1][2] If you are experiencing what appears to be poor solubility, it is likely due to other factors in your experimental setup.

Q2: I'm observing precipitation when preparing my this compound solution. What could be the cause?

A2: Precipitation is often not a result of inherent insolubility but can be caused by several factors:

  • Incorrect pH: this compound's stability and solubility can be pH-dependent. Below a pH of approximately 6, the compound may become unstable and precipitate.

  • Interaction with other components: If your formulation includes preservatives, such as benzyl (B1604629) alcohol, the order of mixing is critical. Adding benzyl alcohol directly to a concentrated aqueous solution of this compound can cause the drug to precipitate.

  • Low Temperature: While aqueous solutions are stable at 2-8°C, preparing a highly concentrated solution at a low temperature might reduce the dissolution rate.

Q3: What is the recommended pH range for aqueous solutions of this compound?

A3: To ensure stability and prevent precipitation, it is recommended to maintain the pH of the aqueous solution between 5.5 and 7.5. A preferred range is between 6.0 and 7.0.

Q4: How should I store my aqueous stock solution of this compound?

A4: Aqueous solutions of this compound can be stable for up to 30 days when stored at 2-8°C.[3][4] For longer-term storage, it is advisable to prepare single-use aliquots and store them frozen at -20°C for several months.[3][4] It is important to avoid repeated freeze-thaw cycles.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when preparing aqueous solutions of this compound.

Diagram: Troubleshooting Workflow for Solubility Issues

troubleshooting_workflow start Start: Solubility Issue Observed (Precipitation/Incomplete Dissolution) check_ph 1. Verify Solution pH start->check_ph ph_in_range Is pH between 6.0 and 7.5? check_ph->ph_in_range adjust_ph Adjust pH to 6.0-7.5 using dilute HCl or NaOH ph_in_range->adjust_ph No check_mixing 2. Review Formulation & Mixing Order ph_in_range->check_mixing Yes adjust_ph->check_mixing preservative_present Does the formulation contain preservatives (e.g., benzyl alcohol)? check_mixing->preservative_present correct_mixing_protocol Follow the correct mixing protocol (dissolve components separately) preservative_present->correct_mixing_protocol Yes check_temp 3. Assess Temperature Conditions preservative_present->check_temp No correct_mixing_protocol->check_temp temp_adequate Is the solvent at room temperature during dissolution? check_temp->temp_adequate warm_solvent Warm solvent to room temperature. Gentle warming or sonication may aid dissolution. temp_adequate->warm_solvent No consult_sds 4. Review Material Purity & Age temp_adequate->consult_sds Yes warm_solvent->consult_sds resolved Issue Resolved consult_sds->resolved

Caption: Troubleshooting workflow for this compound solubility.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various aqueous and organic solvents.

SolventpHTemperatureSolubility
WaterNot SpecifiedRoom Temperature≥ 200 mg/mL[1]
WaterNot SpecifiedNot Specified> 95 mg/mL[5]
H₂ONot SpecifiedNot Specified1 mg/mL (stable solution)[3][4]
PBS7.2Not Specified> 25 mg/mL[6]
PBSNot SpecifiedNot Specified50 mg/mL[7]
EthanolNot SpecifiedNot Specified> 50 mg/mL[6]
MethanolNot SpecifiedNot Specified> 100 mg/mL[6]
DMSONot SpecifiedNot Specified> 50 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a Basic Aqueous Stock Solution

This protocol is for preparing a simple aqueous solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the powder to a sterile container with the required volume of high-purity water or a suitable buffer (e.g., PBS, pH 7.2) at room temperature.

  • Dissolution: Gently agitate or vortex the solution until the powder is completely dissolved. For higher concentrations, gentle warming or sonication may be applied to facilitate dissolution.

  • pH Verification (Optional but Recommended): Check the pH of the final solution and adjust to between 6.0 and 7.5 if necessary, using dilute HCl or NaOH.

  • Sterilization (Optional): If a sterile solution is required, filter it through a 0.22 µm sterile filter.

  • Storage: Store the solution at 2-8°C for short-term use (up to 30 days) or in single-use aliquots at -20°C for long-term storage.

Protocol 2: Preparation of an Aqueous Solution with a Preservative (e.g., Benzyl Alcohol)

This protocol is adapted for formulations that require a preservative and is designed to prevent precipitation.

  • Prepare Two Vessels:

    • Vessel A: Add the accurately weighed this compound to approximately 20-25% of the final required volume of water and mix until dissolved.

    • Vessel B: In a separate vessel, add the required amount of benzyl alcohol to approximately 70-75% of the final volume of water and mix until it is fully dissolved.

  • Combine Solutions: Slowly transfer the contents of Vessel A into Vessel B while continuously mixing.

  • pH Adjustment: Adjust the pH of the combined solution to the desired level (e.g., 6.5-7.0) using a dilute solution of hydrochloric acid or sodium hydroxide.

  • Final Volume: Add water to reach the final desired volume and mix thoroughly.

  • Sterilization and Storage: Follow steps 5 and 6 from Protocol 1.

Signaling Pathway

This compound is an agonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. The binding of this compound to the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various physiological effects, primarily smooth muscle contraction.

Diagram: this compound Signaling Pathway

signaling_pathway dinoprost This compound (PGF2α Agonist) fp_receptor FP Receptor (GPCR) dinoprost->fp_receptor Binds to gq_protein Gq Protein Activation fp_receptor->gq_protein plc Phospholipase C (PLC) Activation gq_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Acts on pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca²⁺ Release er->ca_release muscle_contraction Smooth Muscle Contraction ca_release->muscle_contraction Leads to pkc->muscle_contraction Contributes to

Caption: Simplified signaling pathway of this compound.

References

How to improve the stability of (5R)-Dinoprost tromethamine solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5R)-Dinoprost tromethamine solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of your experimental solutions and to troubleshoot common issues encountered during their use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is the tromethamine salt of Dinoprost, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α). It is a potent luteolytic agent used in various research applications. The Dinoprost molecule is sensitive to several environmental factors, including pH, temperature, and light, which can lead to its degradation and a subsequent loss of biological activity. Ensuring the stability of your solutions is critical for obtaining accurate and reproducible experimental results. The tromethamine salt is used to improve the solubility and stability of Dinoprost, acting as a buffering agent to maintain a more favorable pH in solution.[1]

Q2: What are the primary degradation pathways for Dinoprost?

A2: The primary degradation pathways for prostaglandins (B1171923) of the E and F series involve dehydration and oxidation. For Dinoprost (PGF2α), degradation can occur through oxidation of the hydroxyl groups and isomerization. Under acidic conditions, dehydration is a common degradation route for related prostaglandins. It is crucial to control the storage and handling conditions to minimize these degradation processes.

Q3: How does pH affect the stability of Dinoprost tromethamine solutions?

A3: Dinoprost is most stable in slightly acidic to neutral pH conditions (pH 3-7). In alkaline conditions (pH > 7), the rate of degradation increases significantly. The tromethamine in the salt form acts as a buffer, helping to maintain the pH of the solution in a more stable range. However, for long-term storage or when diluted in other buffers, it is essential to verify and maintain the optimal pH.

Q4: What is the recommended solvent for preparing stock solutions?

A4: For preparing stock solutions, organic solvents such as absolute ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are recommended. Dinoprost tromethamine is readily soluble in these solvents, and they offer better stability for long-term storage at low temperatures. For aqueous experimental systems, the stock solution should be diluted into the aqueous buffer immediately before use.

Q5: How should I store my this compound solutions?

A5: For optimal stability, stock solutions in organic solvents should be stored at -20°C or -80°C in tightly sealed, light-resistant containers. When stored at -20°C as a powder, it can be stable for up to 3 years. In solvent, it is recommended to be stored at -80°C for up to one year and at -20°C for one month. Aqueous solutions are much less stable and should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 24-30 days. Avoid repeated freeze-thaw cycles as this can lead to degradation and precipitation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in the solution upon thawing or dilution. 1. The solubility limit has been exceeded in the aqueous buffer. 2. The solution was not properly mixed upon dilution. 3. Freeze-thaw cycles have caused the compound to come out of solution.1. Ensure the final concentration is within the solubility limits of your buffer system. You may need to prepare a more dilute stock solution. 2. When diluting the organic stock solution into an aqueous buffer, add the stock solution dropwise while vortexing the buffer to ensure rapid and complete mixing. 3. Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. If a precipitate is observed after thawing, gentle warming and vortexing may help to redissolve the compound.
Loss of biological activity or inconsistent experimental results. 1. Degradation of Dinoprost due to improper storage (temperature, light exposure). 2. Degradation in aqueous solution due to inappropriate pH or prolonged storage. 3. Interaction with other components in the experimental medium.1. Review your storage procedures. Ensure solutions are stored at the correct temperature and protected from light. Prepare fresh stock solutions if degradation is suspected. 2. Always prepare fresh aqueous dilutions from your stock solution for each experiment. Verify the pH of your final working solution. 3. Check for potential incompatibilities between Dinoprost tromethamine and other reagents in your assay.
Difficulty dissolving the compound. 1. Use of an inappropriate solvent. 2. Low temperature of the solvent.1. Refer to the solubility data. For aqueous solutions, first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol, and then dilute with the aqueous buffer. 2. Ensure your solvent is at room temperature before dissolving. Gentle warming or sonication can aid dissolution, but avoid excessive heat.
Inconsistent results in cell-based assays (e.g., luteolysis studies). 1. Variability in cell passage number or confluency. 2. Presence of serum in the culture medium which may contain binding proteins or enzymes that metabolize prostaglandins. 3. Mycoplasma contamination affecting cellular responses.1. Use cells within a consistent passage number range and ensure a standardized cell seeding density. 2. Consider reducing the serum concentration or using a serum-free medium during the treatment period. 3. Regularly test your cell lines for mycoplasma contamination.

Data Presentation

Table 1: Stability of Dinoprost Solutions Under Different pH and Temperature Conditions

pHTemperature (°C)Time for 10% Loss
3-425133 hours
62553 hours
82542 hours
9254.2 hours
10250.42 hours (25 min)

Data is for Prostaglandin E2, which has similar stability characteristics to PGF2α.

Table 2: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureRecommended Duration
PowderN/A-20°CUp to 3 years
Stock SolutionDMSO, Ethanol-80°CUp to 1 year
Stock SolutionDMSO, Ethanol-20°CUp to 1 month
Aqueous SolutionAqueous Buffer2-8°CPrepare fresh; use within 24 hours

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound powder

    • Anhydrous ethanol or DMSO

    • Sterile, light-resistant vials

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of powder in a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, light-resistant vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Objective: To quantify the amount of intact this compound and its degradation products in a solution.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • This compound reference standard

    • Sample solutions to be tested

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 200 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B

      • 15-20 min: 70% B

      • 20-21 min: 70% to 30% B

      • 21-25 min: 30% B (re-equilibration)

  • Procedure:

    • Prepare a standard curve using the this compound reference standard with known concentrations.

    • Inject the standards and the sample solutions into the HPLC system.

    • Identify the peak corresponding to intact Dinoprost tromethamine based on the retention time of the reference standard.

    • Quantify the amount of Dinoprost tromethamine in the samples by comparing the peak area to the standard curve.

    • Degradation products will appear as additional peaks in the chromatogram. The percentage of degradation can be calculated by comparing the peak area of the intact drug to the total peak area of all related substances.

Protocol 3: Forced Degradation Study
  • Objective: To evaluate the stability of this compound solutions under various stress conditions.

  • Materials:

    • This compound solution (e.g., 1 mg/mL in a suitable solvent)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Water bath or incubator

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Mix an equal volume of the drug solution with 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with an equimolar amount of NaOH.

    • Base Hydrolysis: Mix an equal volume of the drug solution with 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with an equimolar amount of HCl.

    • Oxidative Degradation: Mix an equal volume of the drug solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the drug solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the drug solution to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Control Sample: Store a vial of the drug solution under recommended storage conditions (-20°C, protected from light).

    • After the specified time points, analyze all samples (stressed and control) using the stability-indicating HPLC method (Protocol 2) to determine the percentage of degradation.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare (5R)-Dinoprost tromethamine solution acid Acid Hydrolysis prep->acid Expose to stress conditions base Base Hydrolysis prep->base Expose to stress conditions oxidation Oxidation prep->oxidation Expose to stress conditions thermal Thermal Stress prep->thermal Expose to stress conditions photo Photolytic Stress prep->photo Expose to stress conditions hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data Quantify Degradation

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a (5R)-Dinoprost (PGF2α) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Luteolysis, Smooth Muscle Contraction) Ca2->Cellular_Response MAPK_cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_cascade Activates Transcription Gene Transcription (e.g., c-fos) MAPK_cascade->Transcription Regulates Transcription->Cellular_Response

Caption: Simplified signaling pathway of (5R)-Dinoprost (PGF2α) via the FP receptor.[1][2][3][4][5]

References

Technical Support Center: (5R)-Dinoprost Tromethamine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common degradation products of (5R)-Dinoprost tromethamine. The information is designed to assist researchers in identifying, understanding, and mitigating degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a prostaglandin (B15479496) F2α analogue, is susceptible to degradation through several pathways, primarily driven by pH, oxidizing agents, and light. The main degradation pathways include:

  • Hydrolysis (Acidic and Basic): Under acidic or basic conditions, Dinoprost can undergo dehydration and isomerization.

  • Oxidation: The allylic alcohol groups and the cyclopentane (B165970) ring are susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to isomerization and other complex reactions.

Q2: What are the common degradation products of this compound observed under stress conditions?

A2: Forced degradation studies, which subject the drug substance to extreme conditions, help identify potential degradation products. While specific quantitative data for this compound is not extensively published in publicly available literature, based on the degradation of similar prostaglandins (B1171923) like Dinoprostone (PGE2), the following are likely degradation products:

  • Under Acidic Conditions: Dehydration of the cyclopentyl ring can lead to the formation of Prostaglandin A₂ (PGA₂) and subsequently Prostaglandin B₂ (PGB₂) analogues. Epimerization at various chiral centers is also possible.

  • Under Basic Conditions: Similar to acidic conditions, dehydration and isomerization can occur, leading to PGA₂ and PGB₂ analogues. Epimerization, particularly at the C-15 position, is also a possibility.

  • Under Oxidative Conditions: Oxidation of the secondary alcohol groups can lead to the formation of ketone derivatives. The double bonds are also susceptible to oxidative cleavage.

  • Under Photolytic Conditions: Isomerization of the double bonds (e.g., formation of 5-trans isomers) and other complex rearrangements can occur upon exposure to light.

Known Impurities of Dinoprost Tromethamine: The following related substances are recognized as potential impurities:

  • 15-Epi-prostaglandin F2α

  • 11-Epi-prostaglandin F2α

  • 5-trans-prostaglandin F2α[1]

Troubleshooting Guide for Stability Studies

This guide addresses common issues encountered during the analysis of this compound and its degradation products, particularly using High-Performance Liquid Chromatography (HPLC).

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Column degradation.1. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of the analyte and its degradation products. 2. Reduce the sample concentration or injection volume. 3. Use a mobile phase with a competing base or acid, or switch to a different column chemistry. 4. Replace the column.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction.1. Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each run. 4. Check the pump for leaks and ensure consistent flow rate.
Ghost Peaks 1. Contamination in the mobile phase, injector, or column. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly. 2. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
Poor Resolution Between Parent Drug and Degradation Products 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Inadequate method development.1. Optimize the organic modifier percentage, buffer concentration, and pH of the mobile phase. Consider using a gradient elution. 2. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity. 3. Systematically develop the method using a design of experiments (DoE) approach to identify optimal separation conditions.
Loss of Sensitivity 1. Detector lamp aging. 2. Contamination of the detector flow cell. 3. Degradation of the sample in the autosampler.1. Replace the detector lamp. 2. Flush the flow cell with an appropriate solvent. 3. Use a cooled autosampler and ensure the sample diluent is appropriate to maintain stability.

Experimental Protocols

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2-8 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1-4 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or ICH-compliant photostability conditions (1.2 million lux hours and 200 watt hours/square meter) for a defined period.

Stability-Indicating HPLC Method (Example)

This is a starting point and requires optimization and validation.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 30% B

    • 31-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

Visualizing Degradation Pathways and Workflows

Logical Flow for Investigating Degradation Products

degradation_investigation_workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_output Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Method Development Acid->HPLC Sample Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Sample Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Sample Analysis Photolysis Photolysis (UV/Visible Light) Photolysis->HPLC Sample Analysis LCMS LC-MS/MS for Identification HPLC->LCMS Peak Identification Method Validated Stability- Indicating Method HPLC->Method Isolation Preparative HPLC for Isolation LCMS->Isolation For Unknowns Pathway Degradation Pathway Elucidation LCMS->Pathway NMR NMR for Structure Elucidation Isolation->NMR Structure Confirmation NMR->Pathway Dinoprost This compound Dinoprost->Acid Stress Application Dinoprost->Base Stress Application Dinoprost->Oxidation Stress Application Dinoprost->Photolysis Stress Application

Caption: Workflow for forced degradation studies and analysis.

Potential Degradation Pathway of this compound

degradation_pathway Dinoprost (5R)-Dinoprost (PGF2α) PGA2 PGA2 Analogue Dinoprost->PGA2 Acid/Base Dehydration Epimers Epimers (e.g., 15-epi-PGF2α) Dinoprost->Epimers Acid/Base Oxidized Oxidized Products (Ketone Derivatives) Dinoprost->Oxidized Oxidation Isomers Photo-isomers (e.g., 5-trans-PGF2α) Dinoprost->Isomers Photolysis PGB2 PGB2 Analogue PGA2->PGB2 Isomerization

Caption: Potential degradation pathways for (5R)-Dinoprost.

References

Technical Support Center: Optimizing (5R)-Dinoprost Tromethamine for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (5R)-Dinoprost tromethamine in cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α). It functions as a potent agonist for the Prostaglandin F (FP) receptor, which is a G-protein coupled receptor (GPCR).[1] Upon binding, it primarily activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[2][3]

Q2: What are the common cell-based assays used to study the effects of this compound?

Common assays to measure the functional response to this compound include:

  • Calcium Mobilization Assays: To measure the transient increase in intracellular calcium concentration following FP receptor activation.[2][4]

  • ERK Phosphorylation Assays: To quantify the activation of the MAPK/ERK signaling pathway downstream of FP receptor activation.[5][6]

  • Cell Proliferation and Cytotoxicity Assays: To determine the effect of the compound on cell viability and growth.

  • Reporter Gene Assays: To measure the transcriptional activity regulated by the FP receptor signaling pathway.[7]

Q3: What is a recommended starting concentration range for this compound in cell-based assays?

The optimal concentration is highly cell-type and assay-dependent. However, based on the activity of its natural analog, PGF2α, a good starting point for a dose-response experiment is a broad range from 1 nM to 10 µM. PGF2α shows physiological activity in the 50-100 nM range, with maximal myometrial contraction observed around 125 nM in vitro.[8] For specific assays like inducing apoptosis, concentrations up to 1 µM have been used.[1]

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO, ethanol, and water.[9] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][9] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is non-toxic, typically ≤ 0.1%.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No or low cellular response Insufficient receptor expression in the chosen cell line.Verify FP receptor expression using RT-qPCR or Western blot. Consider using a cell line known to express the FP receptor or a recombinant cell line overexpressing the receptor (e.g., HEK293T-FP).
Inactive compound.Use a fresh stock of this compound. Confirm the activity of the compound with a positive control cell line or assay.
Suboptimal assay conditions.Optimize incubation time and temperature. Ensure the assay buffer conditions are appropriate for cellular health and signaling.
High background signal Autofluorescence from the compound or cells.Run a control with the compound in the absence of cells to check for compound autofluorescence. Use a cell line with low intrinsic autofluorescence.
Non-specific binding.Include a blocking step with a protein like Bovine Serum Albumin (BSA) in your assay protocol.[10]
Contaminated reagents.Use fresh, sterile reagents for all steps of the experiment.
Inconsistent results between experiments Variability in cell health and passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. Avoid over-confluency.
Inconsistent compound dilutions.Prepare fresh serial dilutions for each experiment. Ensure accurate pipetting.
Presence of ligands in serum.For sensitive assays like GPCR activation, serum-starve the cells for 4-24 hours before the experiment to reduce basal signaling.[10][11]
Observed Cytotoxicity Compound concentration is too high.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.
High solvent concentration.Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%).

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium upon FP receptor activation.

Materials:

  • HEK293T cells stably expressing the human FP receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (B1678239) (optional, to prevent dye extrusion).

  • This compound.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Plating: Seed the FP receptor-expressing cells into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading: Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and optionally 2.5 mM probenecid in assay buffer.

  • Aspirate the culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.

  • Inject the this compound dilutions into the wells and continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Plot the ΔF against the log of the compound concentration to determine the EC50 value.

Protocol 2: ERK Phosphorylation Assay

This cell-based ELISA measures the phosphorylation of ERK1/2 as a downstream indicator of FP receptor activation.

Materials:

  • Cells expressing the FP receptor (e.g., endometrial adenocarcinoma cells or recombinant cell lines).

  • Cell culture medium.

  • Serum-free medium for starvation.

  • This compound.

  • Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 antibody pairs for ELISA.

  • Fixing and permeabilization buffers.

  • Detection reagents (e.g., HRP-conjugated secondary antibody and substrate).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in a 96-well plate. Once attached, replace the medium with serum-free medium and incubate for at least 16 hours.[5]

  • Compound Treatment: Prepare dilutions of this compound in serum-free medium and add to the cells. Include a vehicle control. Incubate for a predetermined optimal time (e.g., 5-15 minutes).

  • Fixation and Permeabilization: Aspirate the medium and fix the cells (e.g., with 4% formaldehyde). Permeabilize the cells (e.g., with 0.1% Triton X-100) to allow antibody entry.

  • Immunostaining: Block non-specific binding sites. Incubate with a primary antibody against phospho-ERK1/2.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.

  • Normalization (Optional but Recommended): In parallel wells, stain for total ERK1/2 to normalize the phospho-ERK signal to the total amount of ERK protein.

  • Data Analysis: Plot the normalized phospho-ERK signal against the log of the this compound concentration to generate a dose-response curve.

Visualizations

Signaling Pathway of this compound

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca2->Cellular_Response RAF RAF PKC->RAF activates PKC->Cellular_Response MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (e.g., COX-2) ERK->Gene_Expression regulates

Caption: FP Receptor signaling cascade initiated by this compound.

Experimental Workflow for Concentration Optimization

Concentration_Optimization_Workflow Start Start: Define Cell Line and Assay Endpoint Cytotoxicity 1. Determine Cytotoxicity Profile (e.g., MTT Assay) Start->Cytotoxicity Analyze1 Analyze Data: Identify non-toxic concentration range Cytotoxicity->Analyze1 DoseResponse 2. Broad Dose-Response Experiment (e.g., 1 nM to 10 µM) Analyze2 Analyze Data: Determine preliminary EC50/IC50 DoseResponse->Analyze2 Analyze1->DoseResponse Proceed with non-toxic range NarrowDose 3. Narrow Dose-Response Experiment (around preliminary EC50/IC50) Analyze2->NarrowDose Refine dose range Analyze3 Analyze Data: Confirm optimal concentration NarrowDose->Analyze3 End End: Use Optimal Concentration for Further Experiments Analyze3->End

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: No or Low Cellular Response CheckReceptor Is FP receptor expression confirmed in your cell line? Start->CheckReceptor CheckCompound Is the compound stock fresh and properly stored? CheckReceptor->CheckCompound Yes Sol_Receptor Solution: - Verify receptor expression (RT-qPCR/WB). - Use a positive control cell line. CheckReceptor->Sol_Receptor No CheckAssay Are assay conditions (time, temp, buffer) optimal? CheckCompound->CheckAssay Yes Sol_Compound Solution: - Use a fresh aliquot. - Test on a positive control system. CheckCompound->Sol_Compound No Sol_Assay Solution: - Perform time-course & temp optimization. - Check buffer pH and components. CheckAssay->Sol_Assay No Sol_Further Solution: - Consult literature for cell-specific protocols. - Re-evaluate assay choice. CheckAssay->Sol_Further Yes

Caption: Decision tree for troubleshooting low cellular response.

References

Unexpected off-target effects of (5R)-Dinoprost tromethamine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5R)-Dinoprost tromethamine. The information addresses potential unexpected off-target effects and provides guidance for interpreting anomalous experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). Its primary mechanism of action is the activation of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2][3] Activation of the FP receptor initiates a signaling cascade that leads to the contraction of smooth muscle, particularly in the uterus and blood vessels. This is why it is clinically used for the induction of labor and control of the estrous cycle in veterinary medicine.[3]

Q2: What are the known signaling pathways activated by the FP receptor?

Upon binding of Dinoprost (B1670695) tromethamine, the FP receptor, primarily coupled to Gq/11, activates Phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events are central to initiating smooth muscle contraction. Additionally, FP receptor activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and the Rho/ROCK pathway, which is involved in cell adhesion and morphology changes.[2][4]

Q3: Are there any known off-target effects of this compound?

Q4: What are the common side effects observed with Dinoprost tromethamine administration?

Commonly reported side effects are generally related to its on-target effects on smooth muscle and include gastrointestinal disturbances (diarrhea, vomiting), respiratory effects (bronchoconstriction), and cardiovascular changes (alterations in blood pressure and heart rate).[5] While often dose-dependent, the severity of these effects can sometimes be unexpected.

Troubleshooting Guide for Unexpected Experimental Results

Researchers may encounter unexpected results when using this compound. This guide provides potential explanations and troubleshooting steps for common issues.

Issue 1: Observed cellular response is inconsistent with canonical FP receptor signaling.

Potential Cause 1: Cross-reactivity with other prostanoid receptors. Dinoprost has been shown to interact with other prostanoid receptors, such as EP1, EP3, and TP receptors, albeit with lower affinity than for the FP receptor.[6] If your experimental system expresses high levels of these receptors, the observed effect could be a composite of signaling through multiple receptor types.

Troubleshooting Steps:

  • Receptor Expression Profiling: Characterize the expression levels of all prostanoid receptors (FP, EP1-4, DP1-2, IP, TP) in your cell line or tissue model using techniques like qPCR or Western blotting.

  • Use of Selective Antagonists: Employ selective antagonists for other prostanoid receptors to isolate the effect of FP receptor activation.

  • Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects may only become apparent at higher concentrations of Dinoprost.

Potential Cause 2: Induction of endogenous prostaglandin synthesis. PGF2α and its analogs can stimulate the release of other endogenous prostaglandins (B1171923), such as PGE2 and PGD2.[6] These newly synthesized prostaglandins can then act in an autocrine or paracrine manner on their respective receptors, leading to a secondary wave of signaling that may differ from the initial FP-mediated response.

Troubleshooting Steps:

  • Inhibition of Prostaglandin Synthesis: Pre-treat your experimental system with a cyclooxygenase (COX) inhibitor, such as indomethacin, to block the synthesis of endogenous prostaglandins. Compare the response to Dinoprost in the presence and absence of the COX inhibitor.

  • Measurement of Prostaglandin Release: Use ELISA or mass spectrometry to measure the levels of other prostaglandins in your culture medium or experimental buffer following treatment with Dinoprost.

Issue 2: Unexpected cardiovascular effects observed in vivo or in ex vivo tissue preparations.

Potential Cause: Direct effects on cardiac or vascular tissue. While primarily known for its effects on uterine smooth muscle, PGF2α has been shown to have a negative inotropic effect on the rat heart, an effect mediated by FP receptors.[6] Additionally, its vasoconstrictive properties can lead to changes in blood pressure.

Troubleshooting Steps:

  • Isolate Tissue Preparations: Use isolated heart or vascular ring preparations to study the direct effects of Dinoprost without confounding systemic variables.

  • Monitor Cardiovascular Parameters: In in vivo studies, carefully monitor heart rate, blood pressure, and cardiac contractility.

  • FP Receptor Antagonism: Use a selective FP receptor antagonist to confirm if the observed cardiovascular effects are mediated through the FP receptor.

Issue 3: Variability in luteal and clinical responses in vivo.

Potential Cause: Individual differences in drug metabolism and receptor expression. Studies in mares have shown that while Dinoprost is effective in inducing luteolysis, there can be variability in the systemic response.[7] This could be due to differences in the rate of drug metabolism, leading to a secondary increase in PGFM (a PGF2α metabolite) concentrations in some individuals.[5]

Troubleshooting Steps:

  • Pharmacokinetic Analysis: If feasible, measure the plasma concentrations of Dinoprost and its metabolites over time to assess for individual differences in pharmacokinetics.

  • Receptor Density Measurement: In animal studies, consider assessing FP receptor density in the target tissue (e.g., corpus luteum) to see if it correlates with the observed response.

  • Standardize Administration: Ensure consistent administration routes and techniques, as this can influence the absorption and bioavailability of the drug.[5]

Quantitative Data Summary

ParameterValueSpecies/SystemReference
PGF2α Binding Affinity (Kd)
FP Receptor1.0 x 10⁻⁹ MRat Skin Smooth Endoplasmic Reticulum[8]
EP Receptor (PGE2 displacement)Lower affinity than PGE2Rat Skin Smooth Endoplasmic Reticulum[8]
Functional Potency (EC50)
PGF2α-induced PGE2 release45 nMCat Iris[6]

Key Experimental Protocols

Protocol 1: Prostanoid Receptor Selectivity Profiling

Objective: To determine the selectivity of this compound for the FP receptor over other prostanoid receptors.

Methodology:

  • Cell Culture: Use a panel of cell lines, each stably expressing a single human recombinant prostanoid receptor (FP, EP1, EP2, EP3, EP4, DP1, DP2, IP, TP).

  • Functional Assay: Employ a functional assay that measures a downstream signaling event common to the receptor class, such as a calcium mobilization assay (for Gq-coupled receptors like FP, EP1, TP) or a cAMP accumulation assay (for Gs- or Gi-coupled receptors like EP2, EP4, DP, IP).

  • Agonist Stimulation: Generate dose-response curves for Dinoprost tromethamine in each cell line.

  • Data Analysis: Calculate the EC50 value for Dinoprost at each receptor subtype. The ratio of EC50 values provides a measure of selectivity. A higher EC50 indicates lower potency at that receptor.

Protocol 2: Assessment of Endogenous Prostaglandin Release

Objective: To determine if this compound induces the release of other prostaglandins.

Methodology:

  • Cell/Tissue Treatment: Treat the experimental system (e.g., primary cells, tissue explants) with Dinoprost tromethamine at a relevant concentration.

  • Supernatant Collection: Collect the culture medium or buffer at various time points after treatment.

  • Prostaglandin Quantification: Use a commercially available ELISA kit or LC-MS/MS to quantify the concentrations of various prostaglandins (e.g., PGE2, PGD2, PGI2, TXA2) in the collected supernatants.

  • Control Experiments: Include a vehicle control and a positive control (e.g., arachidonic acid or a calcium ionophore) to ensure the assay is working correctly. A COX inhibitor control should also be included to confirm that the measured prostaglandins are newly synthesized.

Visualizations

Signaling Pathways

Dinoprost_Signaling Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq_11 Gq/11 FP_Receptor->Gq_11 Activates MAPK_pathway MAPK Pathway (Ras/Raf/MEK/ERK) FP_Receptor->MAPK_pathway Activates Rho_ROCK Rho/ROCK Pathway FP_Receptor->Rho_ROCK Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction Gene_Expression Altered Gene Expression MAPK_pathway->Gene_Expression Cell_Adhesion Changes in Cell Adhesion Rho_ROCK->Cell_Adhesion

Caption: On-target signaling pathways of this compound via the FP receptor.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Experimental Result with Dinoprost Check_Concentration Verify Drug Concentration and Stability Start->Check_Concentration Hypothesis1 Hypothesis 1: Off-Target Receptor Activation Check_Concentration->Hypothesis1 Hypothesis2 Hypothesis 2: Induction of Endogenous PGs Check_Concentration->Hypothesis2 Hypothesis3 Hypothesis 3: Unusual On-Target Physiological Response Check_Concentration->Hypothesis3 Action1 Perform Receptor Selectivity Profiling Hypothesis1->Action1 Action2 Use Selective Antagonists Hypothesis1->Action2 Action3 Measure Endogenous Prostaglandin Release Hypothesis2->Action3 Action4 Use COX Inhibitors Hypothesis2->Action4 Action5 Review Literature for Similar Anomalous Effects Hypothesis3->Action5 Action6 Use Isolated Tissue Preparations Hypothesis3->Action6 Conclusion Interpret Results in Context of Potential Off-Target or Indirect Effects Action1->Conclusion Action2->Conclusion Action3->Conclusion Action4->Conclusion Action5->Conclusion Action6->Conclusion

Caption: A logical workflow for troubleshooting unexpected results in experiments involving this compound.

References

How to minimize side effects of (5R)-Dinoprost tromethamine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing side effects associated with (5R)-Dinoprost tromethamine (a synthetic prostaglandin (B15479496) F2α) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Dinoprost tromethamine?

This compound is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α).[1][2] It functions by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein-coupled receptor.[1][3] This activation triggers intracellular signaling cascades, primarily through the Gq/11 pathway, leading to an increase in intracellular calcium levels.[1] The elevated calcium promotes the contraction of smooth muscle cells, particularly in the uterus and blood vessels.[1][2] This mechanism is responsible for its therapeutic effects, such as luteolysis and labor induction, as well as its common side effects.[2][4]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor G_protein Gq/11 Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Stimulates PKC->Contraction Stimulates Dinoprost Dinoprost Tromethamine Dinoprost->FP_receptor Binds to

Caption: FP Receptor signaling pathway activated by Dinoprost tromethamine.

Q2: What are the most common side effects observed in animal studies?

Side effects are generally dose-dependent and transient.[5][6] They stem from the systemic stimulation of smooth muscles. Common adverse effects across species include:

  • Gastrointestinal: Vomiting, diarrhea, abdominal discomfort (colic), and hypersalivation.[5][7]

  • Cardiovascular: Transient changes in heart rate (tachycardia) and blood pressure.[5][7]

  • Respiratory: Increased respiratory rate, panting, and potential bronchoconstriction, which is a particular concern in swine and horses.[3][5]

  • Behavioral: Restlessness, agitation, sweating, and locomotor incoordination.[5][6]

  • Local Reactions: Swelling or pain at the injection site.[5]

Q3: How can I minimize these side effects?

The most effective and widely documented strategy is dose optimization . Studies have shown that lowering the dose can significantly reduce the incidence and severity of side effects while maintaining therapeutic efficacy.[8][9][10]

  • Dose Titration: Begin with the lowest effective dose reported for the species and study objective. If side effects are observed, consider a dose reduction study to find the optimal balance between efficacy and tolerability.

  • Route of Administration: Intramuscular (IM) or subcutaneous (SC) injections are standard.[11] Avoid intravenous (IV) administration, as it may potentiate adverse reactions.[6]

  • Species-Specific Dosing: Be aware that recommended doses and side effect profiles vary significantly between species. Doses used in livestock are much higher than those typically used in companion animals or rodents.[7][11]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: Severe gastrointestinal distress (vomiting, diarrhea) is observed shortly after administration.

Potential Cause Troubleshooting Steps & Solutions
Dose is too high. 1. Review and Reduce Dose: This is the most critical first step. Research indicates that GI side effects are strongly correlated with dose.[8][10] In canine studies, lower doses (e.g., 20 µg/kg) have been used successfully with no observed side effects, compared to higher doses (100-250 µg/kg) which are associated with emesis and defecation.[9] 2. Fractionate the Dose: Instead of a single large bolus, consider administering the total daily dose in 2-3 smaller, spaced-out injections (e.g., every 8-12 hours). This can reduce peak plasma concentrations.
High sensitivity of the animal model. 1. Consider Pre-treatment (with caution): The use of an anti-emetic may be considered. Maropitant (B1663616) is a potent anti-emetic used in dogs and cats that blocks the NK-1 receptor in the brain's vomiting center.[3][9][12] While not specifically studied for dinoprost-induced vomiting, it is effective against other drug-induced emesis. A potential protocol could involve administering maropitant (1 mg/kg SC) approximately one hour before dinoprost. This constitutes an experimental variable and should be justified and consistently applied.2. Post-injection Activity: For dogs, some reports suggest that a short walk immediately following injection may help mitigate or reduce the duration of GI side effects.
Route of Administration. Confirm Route: Ensure the injection was administered via the intended IM or SC route. Accidental IV administration can lead to more severe and rapid-onset side effects.[6]

Issue 2: The animal exhibits significant cardiovascular or respiratory changes (tachycardia, panting).

Potential Cause Troubleshooting Steps & Solutions
Systemic smooth muscle stimulation. 1. Lower the Dose: Cardiovascular and respiratory effects are also dose-dependent. Reducing the administered dose is the primary method of mitigation.[8][10] 2. Ensure Adequate Acclimatization: Stress and handling can confound cardiovascular and respiratory measurements. Ensure animals are properly acclimatized to the experimental procedures and environment to minimize baseline fluctuations. 3. Monitor Closely: Implement continuous or frequent monitoring (see Experimental Protocol section) to accurately quantify the duration and magnitude of the effects. These effects are typically transient, often resolving within an hour.[6][7]
Species-specific sensitivity. Review Literature: Certain species, like swine and horses, are more prone to respiratory effects such as bronchoconstriction.[3][5] If working with these species, using the lowest possible dose is critical. For brachycephalic dog breeds, use with extreme caution due to the risk of severe bronchospasm.

Quantitative Data on Dose and Side Effects

The following tables summarize dose-related effects of Dinoprost tromethamine from various animal studies.

Table 1: Dose-Response and Side Effects of Dinoprost Tromethamine in Jennies (Donkeys) (Data summarized from a study inducing luteolysis)[8][10][13]

Total Dose (mg)Dose (approx. mg/kg)Efficacy (Luteolysis)Observed Side Effects
5.0~0.025EffectiveSweating, abdominal discomfort, diarrhea observed.
2.5~0.0125EffectiveSide effects present but reduced compared to 5.0 mg dose.
1.25~0.00625EffectiveSide effects further reduced.
0.625~0.003125EffectiveFewest adverse effects observed.

Table 2: Summary of Toxicity and No-Observed-Effect-Levels (NOEL) in Various Species

SpeciesRouteDoseObservationReference
RatSC32 mg/kg/day (6 days)First signs of intolerance (diarrhea, depression).[11]
RatIV3.2 mg/kg/day (28 days)No evidence of toxicity.[11]
DogIV0.6 mg/kg/day (30 days)No signs of toxicity.[11]
DogOralup to 30 mg/kg/day (5 days)Judged non-toxic.[11]
MonkeyIV Infusion15 mg/kg/day (14 days)Considered non-toxic; minor blood chemistry changes.[11]
MonkeyOral8 mg/kg (90 days)Toxicological NOEL (No-Observed-Effect-Level).[11]

Detailed Experimental Protocols

Protocol 1: Dose-Escalation Study Workflow to Determine Maximum Tolerated Dose (MTD)

This protocol outlines a typical dose-escalation study design to identify the MTD of Dinoprost tromethamine in a rodent model (e.g., rats).

Dose_Escalation_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dose Escalation (3+3 Design) A Animal Acclimatization (7 days) B Establish Baseline (Physiological & Behavioral Data) A->B C Enroll Cohort 1 (n=3) Administer Dose Level 1 B->C D Monitor for Side Effects (24-48h observation period) C->D E DLT Observed? D->E F No: Escalate to Dose Level 2 (Enroll new Cohort, n=3) E->F 0 of 3 animals G Yes (in 1 of 3 animals): Expand Cohort to n=6 at same dose level E->G 1 of 3 animals J No: MTD Exceeded. Previous dose is MTD E->J ≥2 of 3 animals F->D G->D H DLT in <2 of 6 animals? I Yes: Escalate to next Dose Level H->I True H->J False I->C Repeat Cycle

Caption: Workflow for a typical dose-escalation study to find the MTD.

Protocol 2: Cardiovascular and Respiratory Monitoring in Rats

This protocol describes a method for monitoring vital signs in rats following administration of Dinoprost tromethamine, adapted from safety pharmacology study designs.

  • Animal Preparation:

    • For continuous monitoring, surgical implantation of a telemetry transmitter (e.g., for blood pressure) is the gold standard. This should be performed at least 7 days prior to the experiment to allow for full recovery and stabilization of vitals.

    • For non-invasive monitoring, animals should be acclimatized to restraint methods or monitoring devices to minimize stress-induced artifacts.

  • Equipment:

    • Cardiovascular: Implantable telemetry system for continuous measurement of blood pressure (systolic, diastolic, mean) and heart rate. Alternatively, a non-invasive tail-cuff system can be used for intermittent measurements.

    • Respiratory: A pulse oximeter fitted for rodents to measure blood oxygen saturation (SpO2). Whole-body plethysmography can be used for detailed respiratory analysis (respiratory rate, tidal volume).

  • Methodology:

    • Establish a stable baseline recording for at least 60 minutes prior to substance administration.

    • Administer Dinoprost tromethamine via the desired route (SC or IM).

    • Immediately begin recording all parameters continuously. If using intermittent measurements, record at frequent intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes post-dose).

    • Key parameters to record: Systolic/Diastolic BP (mmHg), Heart Rate (bpm), Respiratory Rate (breaths/min), and SpO2 (%).

    • Continue monitoring until all parameters return to baseline levels or for a pre-determined study endpoint (e.g., 4 hours).

Protocol 3: Standardized Side Effect Observation and Scoring

This protocol provides a framework for systematically observing and scoring common side effects to ensure consistent data collection.

  • Observation Schedule:

    • Perform observations continuously for the first 30 minutes post-injection.

    • Continue with observations at 1, 2, and 4 hours post-injection, and at least twice daily thereafter for the duration of the study.

  • Scoring System: A simple 0-3 scoring system can be used to quantify the severity of observed clinical signs.

Parameter Score 0 (Normal) Score 1 (Mild) Score 2 (Moderate) Score 3 (Severe)
Gastrointestinal Normal feces, no emesis.Single episode of retching or emesis; soft stool.Multiple episodes of emesis (>2); mild diarrhea.Profuse diarrhea; persistent vomiting; requires intervention.
Behavior/Activity Alert, active, normal grooming.Slightly subdued, less active than normal.Lethargic, reluctant to move, hunched posture.Unresponsive, prostrate, requires immediate intervention.
Respiratory Effort Normal respiratory rate and effort.Noticeably increased respiratory rate (panting).Panting with audible respiratory sounds; mild distress.Open-mouth breathing, cyanosis; severe distress.
Injection Site No visible reaction.Slight redness or swelling.Moderate swelling, tender to palpation.Severe swelling, heat, pain response on palpation.
  • Documentation: All observations and scores must be recorded with time stamps in the study log. Any score of 3 should be considered a humane endpoint or trigger immediate veterinary consultation, as defined in the IACUC-approved protocol.

References

Technical Support Center: (5R)-Dinoprost Tromethamine Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure consistent and reliable results when working with (5R)-Dinoprost tromethamine in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2] Its primary mechanism of action is as a potent and selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][4] Activation of the FP receptor initiates a signaling cascade that leads to various cellular responses, including myometrial contraction and luteolysis.[2][5]

Q2: How should I properly store and handle this compound powder and stock solutions?

A2: Proper storage is critical for maintaining the stability and activity of this compound. The powdered form should be stored at -20°C.[2] Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][6] Aqueous solutions are stable for up to 30 days when stored at 2-8°C.[1][2] The compound is hygroscopic, so it should be protected from moisture.[2]

Q3: What are the recommended solvents for preparing stock solutions of this compound?

A3: this compound is soluble in several common laboratory solvents. For cell-based assays, a concentrated stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or water.[6] It is crucial to ensure the final concentration of the organic solvent in your experimental setup is low enough (typically <0.5% for DMSO) to not affect cell viability or the assay's outcome.[6]

Q4: I am not observing the expected biological response in my cell-based assay. What are the possible causes?

A4: Several factors could contribute to a lack of response:

  • Compound Degradation: Improper storage or handling may have led to the degradation of the compound.

  • Low Receptor Expression: The cell line you are using may not express the FP receptor at sufficient levels.

  • Incorrect Concentration: The concentrations of this compound used may be too low to elicit a response.

  • Serum Interference: Components in the cell culture serum may interfere with the binding of the agonist to its receptor.

Q5: My results are inconsistent between experiments. What could be the reason?

A5: Inconsistent results can arise from several sources:

  • Inconsistent Aliquoting: Repeated freeze-thaw cycles of the stock solution can lead to degradation and variability in the effective concentration.

  • Cell Passage Number: The expression levels of the FP receptor can change with increasing cell passage numbers.

  • Variable Cell Health: Ensure your cells are healthy and in the logarithmic growth phase when conducting experiments.

  • Inconsistent Assay Conditions: Variations in incubation times, temperatures, or reagent concentrations can lead to variability.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Low or No Signal in a Cell-Based Assay

Possible Cause Troubleshooting Step
Degraded Compound Ensure proper storage at -20°C for powder and -80°C for stock solutions in single-use aliquots.[2][6] Use a fresh vial if degradation is suspected.
Low FP Receptor Expression Confirm FP receptor expression in your chosen cell line using techniques like qPCR or Western blot. Consider using a cell line known to express the FP receptor or a transiently transfected system.
Suboptimal Concentration Perform a dose-response curve with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell type and endpoint.
Serum Interference Consider performing the assay in serum-free media for the duration of the experiment or ensure consistent serum concentrations across all experiments.
Solvent Effects Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells, including controls, and is below a cytotoxic threshold (typically <0.1-0.5%).

Issue 2: High Background Signal in an Assay

Possible Cause Troubleshooting Step
Contaminated Reagents Use fresh, sterile reagents for all steps of the experiment.
Non-specific Binding Optimize blocking steps in your assay protocol. For immunoassays, ensure the use of a highly specific primary antibody.
Cellular Stress Ensure gentle handling of cells during seeding and media changes to avoid inducing stress responses that could lead to a high background signal.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₄₅NO₈[2][5]
Molecular Weight 475.62 g/mol [2][6]
Appearance White or slightly off-white crystalline powder[7]
Melting Point 100-101 °C[1][2]
Solubility in Water 1 mg/mL[1][2]
Solubility in DMSO 95 mg/mL (199.73 mM)[6]
Solubility in Ethanol 95 mg/mL[6]

Table 2: Recommended Storage Conditions

Form Temperature Duration Reference
Powder -20°C≥ 3 years[6]
Stock Solution in Solvent -80°C≥ 1 year[6]
Aqueous Solution 2-8°C30 days[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 4.76 mg of this compound powder.

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the powder.

  • Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.

  • Aliquoting and Storage: Prepare single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes and store them at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • This compound stock solution (10 mM in DMSO)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Seeding: Seed the HEK293-FP cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO₂.

  • Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions, typically by diluting the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

  • Incubation: Remove the culture medium from the wells and add the dye loading solution. Incubate the plate in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations for generating a concentration-response curve (e.g., 1 nM to 10 µM).

  • Calcium Mobilization Measurement: After the dye loading incubation, wash the cells with the assay buffer. Place the microplate into a fluorescence plate reader capable of kinetic reads.

  • Data Acquisition: Establish a baseline fluorescence reading for a short period. Then, add the different concentrations of this compound to the wells and continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot the data as a concentration-response curve to calculate the EC₅₀ value.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Calcium Mobilization Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed HEK293-FP cells in 96-well plate incubation Incubate cells with dye cell_seeding->incubation Overnight dye_loading Prepare and add calcium-sensitive dye dye_loading->incubation compound_prep Prepare serial dilutions of this compound measurement Measure baseline and post-stimulation fluorescence compound_prep->measurement Add compound incubation->measurement data_analysis Analyze fluorescence data measurement->data_analysis ec50_calc Calculate EC50 from concentration-response curve data_analysis->ec50_calc

Caption: Workflow for a calcium mobilization assay to assess this compound activity.

signaling_pathway This compound Signaling Pathway dinoprost (5R)-Dinoprost Tromethamine fp_receptor FP Receptor (GPCR) dinoprost->fp_receptor Binds g_protein Gq/11 Protein fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Stimulates cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Caption: The signaling cascade initiated by this compound binding to the FP receptor.

References

Avoiding precipitation of (5R)-Dinoprost tromethamine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on how to avoid precipitation of (5R)-Dinoprost tromethamine in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the tromethamine salt used?

(5R)-Dinoprost is the naturally occurring form of Prostaglandin F2α (PGF2α).[1][2] It is a potent vasoconstrictor and stimulates smooth muscle contraction.[3] The tromethamine salt is added to the parent compound to improve its solubility and stability, particularly in aqueous solutions.[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in a variety of solvents. For high-concentration stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used.[2][4] It is also readily soluble in water.[1] The choice of solvent will depend on the experimental requirements and desired stock concentration.

Q3: How should I store my this compound stock solutions to prevent precipitation and degradation?

Proper storage is critical for maintaining the stability and activity of your stock solution.

  • Organic Stock Solutions (in DMSO or ethanol): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to one year).[4]

  • Aqueous Stock Solutions: Aqueous solutions are reported to be stable for up to 30 days when stored at 2-8°C.[3][5] For longer-term storage, they can be frozen in single-use aliquots at -20°C for several months.[3][5]

  • Powder Form: The solid powder should be stored at -20°C.[4][6]

Q4: What are the best practices for handling this compound to ensure stability?

  • Avoid Repeated Freeze-Thaw Cycles: This is a common cause of compound precipitation and degradation. It is highly recommended to prepare single-use aliquots of your stock solution.[3][5][7]

  • Use High-Purity Solvents: When preparing stock solutions, use anhydrous, high-purity solvents to minimize the introduction of water, which can affect the solubility of some compounds.[8]

  • Equilibrate to Room Temperature: Before opening, allow the vial of solid compound or frozen stock solution to equilibrate to room temperature to prevent condensation of moisture inside the vial.[9]

  • Handle with Care: Take precautions to prevent inhaling particles of Dinoprost Tromethamine and avoid skin exposure.[10]

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound solutions.

Problem Potential Cause Suggested Solution
Precipitate forms immediately upon adding solvent to the powder. Incomplete Dissolution: The compound may require more energy to dissolve completely, especially at high concentrations.• Use an ultrasonic bath for 5-10 minutes to aid dissolution.[8][9] • Gently vortex the solution for 1-2 minutes.[9] • If compatible with the compound's stability, gentle warming (e.g., to 37°C) can help.[9]
Precipitate appears in the organic stock solution after storage at -20°C or -80°C. Freeze-Thaw Cycles: Repeated temperature changes can cause the compound to fall out of solution.[9] Supersaturation: The concentration of the stock solution may be too high for the storage temperature.• Before use, bring the aliquot to room temperature and vortex briefly to ensure it is fully redissolved.[9] • If the precipitate does not redissolve with warming and sonication, the solution may be supersaturated. Prepare a new, slightly more dilute stock solution.[8] • Always prepare single-use aliquots to minimize freeze-thaw cycles.[7]
Precipitate forms when the organic stock solution is diluted into an aqueous buffer or cell culture medium. Poor Aqueous Solubility: Prostaglandins are often hydrophobic, and a rapid change in solvent polarity from organic to aqueous can cause precipitation.[11]Reduce Final Concentration: Lower the final concentration of the compound in the aqueous medium.[11] • Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions.[11] • Vortex During Dilution: Vigorously vortex or stir the aqueous buffer while slowly adding the organic stock solution dropwise. This rapid mixing helps to keep the compound in solution.[11] • Pre-warm the Aqueous Medium: Warming the aqueous buffer or cell culture medium to 37°C can improve solubility.[11] • Use Freshly Prepared Solutions: Use the final aqueous solution immediately after preparation. Do not store dilute aqueous solutions.[11]

Data Presentation

Table 1: Solubility of this compound
SolventReported SolubilityReference(s)
Water1 mg/mL to ≥200 mg/mL[1][4][5][12]
DMSO95 mg/mL (199.73 mM)[4][12]
Ethanol50 mg/mL to 95 mg/mL[4][5][12]

Note: Solubility can vary between batches and is dependent on factors such as purity, temperature, and pH. The wide range reported for water solubility may be due to differences in experimental conditions.

Table 2: Recommended Storage Conditions
FormatSolventStorage TemperatureDurationReference(s)
Powder N/A-20°C≥ 4 years[4][6]
Stock Solution DMSO / Ethanol-80°CUp to 1 year[4]
Stock Solution DMSO / Ethanol-20°CUp to 1 month[4]
Aqueous Solution Water / Buffer2-8°CUp to 30 days[3][5]
Aqueous Solution Water / Buffer-20°C (single-use aliquots)Several months[3][5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Organic Stock Solution

This protocol describes how to prepare a 10 mg/mL stock solution in DMSO.

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening.

  • Weigh: Accurately weigh the desired amount of the compound.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If undissolved particles remain, sonicate the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear.[8][9]

  • Aliquot: Dispense the stock solution into single-use, tightly sealed cryovials.

  • Store: Store the aliquots at -80°C for long-term storage.[4]

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

This protocol details the steps to dilute an organic stock solution into an aqueous buffer (e.g., PBS) to minimize precipitation.

  • Prepare Materials: Have your organic stock solution (from Protocol 1), sterile aqueous buffer, and sterile tubes ready.

  • Pre-warm Buffer: Warm the aqueous buffer to 37°C.[11] This can significantly help prevent precipitation.

  • Vortex/Stir: Place the required volume of the pre-warmed aqueous buffer in a sterile tube and begin vigorously vortexing or stirring.

  • Slow Addition: While the buffer is being agitated, slowly add the required volume of the organic stock solution drop-by-drop to the vortex.[11]

  • Inspect: Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Use Immediately: Use the freshly prepared aqueous solution for your experiment without delay.[11] Do not store the diluted aqueous solution.

Visualizations

G cluster_prep Preparation Workflow start Start: Need Aqueous Solution organic_stock Prepare High-Concentration Organic Stock (e.g., DMSO) start->organic_stock warm_buffer Pre-warm Aqueous Buffer to 37°C organic_stock->warm_buffer vortex Vigorously Vortex/Stir Aqueous Buffer warm_buffer->vortex add_stock Slowly Add Organic Stock Dropwise to Vortex vortex->add_stock inspect Inspect for Precipitate add_stock->inspect ready Solution is Clear: Use Immediately inspect->ready Clear troubleshoot Precipitate Observed: Go to Troubleshooting inspect->troubleshoot Not Clear

Caption: Workflow for preparing aqueous solutions of this compound.

G cluster_troubleshoot Troubleshooting Precipitation precipitate_observed Precipitation Observed in Aqueous Solution is_conc_too_high Is the final concentration too high? precipitate_observed->is_conc_too_high is_dilution_too_fast Was the stock added too quickly? is_conc_too_high->is_dilution_too_fast No lower_conc Action: Prepare a new solution at a lower concentration. is_conc_too_high->lower_conc Yes was_buffer_cold Was the aqueous buffer at room temp or cold? is_dilution_too_fast->was_buffer_cold No slow_dilution Action: Prepare again, adding stock slowly to a vortex. is_dilution_too_fast->slow_dilution Yes warm_buffer Action: Prepare again using buffer pre-warmed to 37°C. was_buffer_cold->warm_buffer Yes

Caption: Troubleshooting workflow for precipitation issues.

G cluster_pathway Simplified PGF2α Signaling PGF2a Dinoprost (PGF2α) FP_Receptor FP Receptor (Prostaglandin F Receptor) PGF2a->FP_Receptor Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cell_Response PKC->Cell_Response

Caption: Simplified signaling pathway of Prostaglandin F2α (PGF2α).

References

Impact of pH on (5R)-Dinoprost tromethamine activity and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the activity and stability of (5R)-Dinoprost tromethamine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing aqueous solutions of this compound?

A1: For short-term storage of aqueous solutions (up to 30 days), a slightly acidic to neutral pH range of 5.5 to 7.0 is generally recommended to ensure stability.[1] Formulations are often pH-adjusted to between 5.5 and 7.5.[1] For long-term storage, it is best to store the compound as a powder at -20°C.[2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Can pH influence the biological activity of this compound?

A3: Yes, pH can potentially influence the biological activity. The interaction between a ligand and its receptor can be sensitive to pH changes, as this can alter the ionization state of both the compound and the amino acid residues in the receptor's binding pocket. While specific studies detailing the effect of pH on the binding affinity of Dinoprost to the FP receptor are not widely published, studies on the clinical application of Dinoprostone (a related prostaglandin) suggest that local pH can affect its efficacy. Therefore, it is recommended to control the pH of the assay buffer in in-vitro experiments to ensure consistent results.

Q4: What are the primary degradation products of Dinoprost?

A4: While PGF2α is more stable than other prostaglandins (B1171923), potential degradation could involve oxidation of the hydroxyl groups or isomerization of the double bonds under stressful conditions. A stability-indicating HPLC method, as detailed in the experimental protocols section, can be used to separate and identify any degradation products that may form under specific pH and temperature conditions.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent results in cell-based assays. The pH of the cell culture medium or assay buffer may be fluctuating.Ensure the medium/buffer is properly prepared and its pH is stable throughout the experiment. Use a fresh buffer for each experiment. Consider using a buffer with a stronger buffering capacity if significant pH shifts are observed.
Loss of compound activity in stored aqueous solutions. The pH of the solution may have shifted outside the optimal stability range, leading to degradation.Re-measure the pH of the stored solution. Prepare fresh solutions for critical experiments and store them at 2-8°C for no longer than 30 days.[2] For longer-term use, aliquot and freeze single-use portions at -20°C.
Low signal in receptor binding assays. The pH of the binding buffer may not be optimal for receptor-ligand interaction.Verify the pH of your binding buffer. Perform a pH optimization experiment, testing a range of pH values (e.g., 6.0 to 8.0) to determine the optimal pH for your specific assay conditions.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound.This indicates compound instability. Review your solution preparation and storage procedures, paying close attention to pH and temperature. Use the provided stability-indicating HPLC protocol to track the formation of these impurities over time and under different pH conditions.

Data Presentation

Table 1: pH-Dependent Stability of this compound (Illustrative)

pHTemperatureExpected StabilityPotential Degradation Products
3.025°CReducedPotential for isomerization and other degradation
5.5 - 7.04°CGoodMinimal degradation expected
7.0 - 7.525°CModerateSlight increase in degradation possible over time
9.025°CReducedIncreased potential for degradation

Note: This table provides an illustrative guide. Actual stability should be determined experimentally using the protocol below.

Table 2: pH-Dependent Activity of this compound at the FP Receptor (Illustrative)

pHAssay TypeExpected Relative ActivityRationale
6.0Receptor BindingPotentially lowerSuboptimal ionization of key residues in the binding pocket
7.4Receptor BindingOptimalPhysiological pH, likely optimal for binding
8.0Receptor BindingPotentially lowerSuboptimal ionization of key residues in the binding pocket
6.0Functional AssayPotentially lowerAltered receptor conformation or downstream signaling
7.4Functional AssayOptimalMimics physiological conditions for cellular response
8.0Functional AssayPotentially lowerAltered receptor conformation or downstream signaling

Note: This table is for illustrative purposes. The optimal pH for activity should be determined empirically.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is adapted from a validated procedure for a related prostaglandin (B15479496) and is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 40:60 v/v). The pH of the phosphate buffer should be adjusted to the desired value for the stability study (e.g., pH 3.0, 5.0, 7.0, 9.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Procedure for Stability Study:

    • Prepare stock solutions of this compound in the mobile phase.

    • Prepare a series of buffered solutions at different pH values (e.g., 3, 5, 7, 9).

    • Dilute the stock solution with each buffered solution to a final concentration of approximately 100 µg/mL.

    • Store the solutions at a controlled temperature (e.g., 25°C or 40°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), inject the samples into the HPLC system.

    • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of the remaining compound at each time point to determine the degradation rate.

Protocol 2: FP Receptor Radioligand Binding Assay
  • Materials:

    • Membranes from cells expressing the human FP receptor.

    • [³H]-(5R)-Dinoprost tromethamine (radioligand).

    • Non-labeled this compound.

    • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, with pH adjusted to the desired value (e.g., 6.5, 7.4, 8.0).

    • Wash buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, add 50 µL of binding buffer at the desired pH.

    • Add 25 µL of [³H]-(5R)-Dinoprost tromethamine at a concentration near its Kd.

    • For competition binding, add 25 µL of varying concentrations of non-labeled this compound. For total binding, add 25 µL of binding buffer. For non-specific binding, add 25 µL of a high concentration of non-labeled this compound.

    • Add 100 µL of the membrane preparation.

    • Incubate for 60-90 minutes at room temperature.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with cold wash buffer.

    • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity.

    • Analyze the data to determine binding affinity (Ki or IC50) at each pH.

Mandatory Visualizations

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cell_Response PKC->Cell_Response

Caption: Signaling pathway of this compound via the FP receptor.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis Prep_Stock Prepare Stock Solution of Dinoprost Prep_Samples Prepare Test Samples at each pH Prep_Stock->Prep_Samples Prep_Buffers Prepare Buffers at Various pH Prep_Buffers->Prep_Samples Incubate Incubate at Controlled Temperature Prep_Samples->Incubate Time_Points Sample at t=0, 24, 48, 72h Incubate->Time_Points HPLC HPLC Analysis Time_Points->HPLC Data Calculate % Remaining and Degradation Rate HPLC->Data

Caption: Workflow for assessing the pH-dependent stability of this compound.

References

Technical Support Center: (5R)-Dinoprost Tromethamine and Luteolytic Response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the inconsistent luteolytic response observed during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce luteolysis?

This compound is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2 alpha (PGF2α).[1][2] It induces luteolysis, the regression of the corpus luteum (CL), through a direct action on the CL.[1][2] This process involves the inhibition of corpus luteal steroidogenesis, primarily the suppression of progesterone (B1679170) production, and the stimulation of myometrial activity.[1][2]

Q2: I administered this compound, but did not observe the expected luteolytic response. What are the potential causes?

Several factors can contribute to an inconsistent or absent luteolytic response. These include:

  • Timing of Administration: The corpus luteum is only responsive to PGF2α during the mid-luteal phase (diestrus). Administration too early or too late in the estrous cycle will not be effective.

  • Corpus Luteum Status: The presence of a functional and mature corpus luteum is essential for a successful luteolytic response. Inaccurate detection of the CL can lead to perceived treatment failure.

  • Individual Animal Variation: There can be significant variability in the sensitivity of the corpus luteum to PGF2α among individual animals.

  • Inadequate Luteolytic Signal: A single dose may not be sufficient to induce complete luteolysis in all cases, potentially leading to partial regression and subsequent recovery of the CL.

  • Presence of Multiple Corpora Lutea: Animals with more than one corpus luteum may require a higher or repeated dose of PGF2α to achieve complete luteolysis.[3]

Q3: Can the route of administration affect the efficacy of this compound?

Studies comparing intramuscular (IM) and subcutaneous (SC) administration of dinoprost (B1670695) tromethamine have shown that both routes can be effective in inducing luteolysis.[4][5] While some research indicates minor differences in the plasma concentration of PGF2α metabolites shortly after injection, these differences do not consistently translate to significant variations in the overall luteolytic outcome, as measured by the decline in progesterone levels.[4]

Troubleshooting Guides

Issue 1: Complete Luteolytic Failure (No significant decrease in progesterone)
Possible Cause Troubleshooting Step
Incorrect timing of administration (CL not responsive) Verify the stage of the estrous cycle before treatment. In research animals, this can be done through vaginal cytology, hormone monitoring, or direct observation of ovarian structures via ultrasound.
Absence of a functional Corpus Luteum Confirm the presence of a mature CL using ultrasonography or by measuring baseline progesterone levels prior to treatment.
Incorrect dosage or administration Double-check the calculated dose based on the animal's weight and the product's specifications. Ensure the injection was administered correctly and that there was no leakage from the injection site.
Degraded compound Ensure that the this compound solution has been stored correctly according to the manufacturer's instructions and has not expired.
Issue 2: Partial Luteolysis or Rebounding Progesterone Levels
Possible Cause Troubleshooting Step
Insufficient luteolytic signal Consider administering a second dose of this compound 12-24 hours after the first injection to ensure a sustained luteolytic signal.[6]
Individual animal insensitivity For critical experiments, consider a dose-response study to determine the optimal effective dose for the specific animal model or breed.
Presence of multiple corpora lutea In species where multiple ovulations are common, consider increasing the standard dose or using a two-dose protocol.[3]

Data Presentation

Table 1: Comparative Efficacy of Dinoprost Tromethamine in Different Species
Species Dosage Route of Administration Observed Estrus Response Rate Notes
Dairy Cows (Experimental Setting) 25 mgIntramuscular92.7%Response rate is higher in controlled settings compared to field conditions.[7]
Dairy Cows (Field Setting) 25 mgIntramuscular65.7%Lower response rate attributed to inaccuracies in CL detection and timing of administration.[7]
Donkeys (Jennies) 5 mgIntramuscularEffectiveStandard horse-recommended dose.[8]
Donkeys (Jennies) 0.625 mgIntramuscularEffectiveA lower effective dose with fewer side effects has been identified.[9][10]
Table 2: Comparison of Single vs. Two-Dose PGF2α Protocols in Dairy Cows
Protocol Luteal Regression Rate Pregnancies per AI Notes
Single PGF2α Dose (Ovsynch) 83.0%33.3%A notable percentage of cows fail to undergo complete luteal regression.[6]
Two PGF2α Doses (24h apart) 97.0%36.1%A second dose significantly improves the rate of complete luteal regression and tends to increase pregnancy rates.[6]

Experimental Protocols

Protocol 1: Induction of Luteolysis in a Rodent Model (Rat)

This protocol describes a general procedure for inducing and assessing luteolysis in a rat model.

1. Animal Model and Induction of Pseudopregnancy:

  • Use sexually mature female rats (e.g., Sprague-Dawley, 8-10 weeks old).
  • Induce pseudopregnancy by sterile mating with a vasectomized male or through cervical stimulation on the day of estrus to ensure the formation of a functional corpus luteum.

2. Experimental Design:

  • On day 5-7 of pseudopregnancy, when the CL is fully functional, randomly assign animals to a control group (vehicle) and one or more treatment groups (different doses of this compound).

3. Administration of this compound:

  • Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).
  • Administer the solution via subcutaneous (SC) or intramuscular (IM) injection. A typical injection volume for rats is 5 ml/kg.

4. Sample Collection:

  • At predetermined time points post-injection (e.g., 12, 24, 48 hours), euthanize a subset of animals from each group.
  • Collect blood via cardiac puncture for hormone analysis.
  • Carefully dissect and collect the ovaries for histological analysis if required.

5. Progesterone Analysis:

  • Separate serum from the collected blood samples.
  • Measure serum progesterone concentrations using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
  • A significant decrease in progesterone levels in the treatment groups compared to the control group indicates functional luteolysis.

Protocol 2: Progesterone Measurement using Competitive ELISA

This is a generalized protocol for a competitive ELISA to measure progesterone concentrations in serum samples. Always refer to the specific manufacturer's instructions for the kit being used.

1. Reagent Preparation:

  • Allow all kit components and samples to reach room temperature.
  • Prepare wash buffer, assay buffer, and standards as per the kit manual. Create a standard curve by performing serial dilutions of the progesterone standard.

2. Assay Procedure:

  • Pipette standards and samples into the appropriate wells of the antibody-coated microtiter plate.
  • Add the progesterone-peroxidase conjugate to each well.
  • Initiate the competitive binding reaction by adding the monoclonal antibody to progesterone to each well.
  • Incubate the plate for the time specified in the manual (e.g., 2 hours) at room temperature, often with shaking.

3. Washing and Substrate Reaction:

  • Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.
  • Add the substrate solution to each well and incubate for a short period to allow for color development. The substrate will react with the bound progesterone-peroxidase conjugate.

4. Measurement and Analysis:

  • Stop the reaction by adding the stop solution.
  • Read the absorbance of each well at 450 nm using a microplate reader.
  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
  • Determine the progesterone concentration of the samples by interpolating their absorbance values on the standard curve.

Visualizations

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus & Mitochondria PGF2a (5R)-Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to G_Protein G-protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC AKT_inhibition AKT Signaling Inhibition G_Protein->AKT_inhibition STAT3_activation STAT3 Activation G_Protein->STAT3_activation IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC ER_Stress Endoplasmic Reticulum Stress Ca_PKC->ER_Stress Progesterone_synthesis_decrease ↓ Progesterone Synthesis AKT_inhibition->Progesterone_synthesis_decrease Apoptosis Apoptosis STAT3_activation->Apoptosis ER_Stress->Apoptosis Luteolysis Luteolysis Progesterone_synthesis_decrease->Luteolysis Functional Luteolysis Luteolysis2 Luteolysis2 Apoptosis->Luteolysis2 Structural Luteolysis

Caption: PGF2α signaling pathway in luteal cells.

experimental_workflow start Start: Select Animal Model with Functional Corpus Luteum group_assignment Randomly Assign to Groups (Control vs. Treatment) start->group_assignment baseline_sampling Collect Baseline Blood Sample (Time 0) group_assignment->baseline_sampling treatment_admin Administer Vehicle (Control) or This compound baseline_sampling->treatment_admin timed_sampling Collect Blood Samples at Pre-determined Time Points (e.g., 12, 24, 48h) treatment_admin->timed_sampling progesterone_assay Perform Progesterone Assay (e.g., ELISA) on Serum timed_sampling->progesterone_assay data_analysis Analyze Progesterone Levels and Compare Groups progesterone_assay->data_analysis end End: Determine Luteolytic Response data_analysis->end

Caption: Experimental workflow for in vivo luteolysis studies.

troubleshooting_guide start Inconsistent Luteolytic Response Observed progesterone_check Did progesterone levels decrease at all? start->progesterone_check no_decrease No Decrease: Complete Failure progesterone_check->no_decrease No partial_decrease Partial Decrease or Rebound: Incomplete Luteolysis progesterone_check->partial_decrease Yes cl_check Was a mature CL confirmed before treatment? no_decrease->cl_check sustained_signal_check Was a sustained luteolytic signal ensured? partial_decrease->sustained_signal_check timing_check Was treatment administered during mid-diestrus? cl_check->timing_check Yes cl_no Action: Implement pre-treatment CL confirmation (ultrasound/P4 assay) cl_check->cl_no No dose_check Was dose and administration correct? timing_check->dose_check Yes timing_no Action: Refine cycle staging methods timing_check->timing_no No dose_no Action: Review and verify protocol dose_check->dose_no No individual_variation Consider individual variation or multiple CLs. Action: May need higher dose for specific cases. dose_check->individual_variation Yes sustained_signal_no Action: Consider a second PGF2α dose 12-24h after the first sustained_signal_check->sustained_signal_no No sustained_signal_check->individual_variation Yes

Caption: Troubleshooting inconsistent luteolytic responses.

References

Technical Support Center: Optimizing Injection Protocols for (5R)-Dinoprost Tromethamine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (5R)-Dinoprost tromethamine in experimental settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate the effective design and execution of studies involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of this compound, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic version of the naturally occurring prostaglandin F2α.[1][2] Its primary action is to cause luteolysis, which is the regression of the corpus luteum (CL).[3] This action is mediated by its binding to the prostaglandin F (FP) receptor, a G-protein coupled receptor.[4][5][6] This binding initiates a signaling cascade that leads to the inhibition of progesterone (B1679170) production and smooth muscle contraction, particularly in the uterus.[2][3]

Q2: My experimental animals are not responding to the Dinoprost (B1670695) tromethamine injection (e.g., no signs of estrus, or progesterone levels remain high). What are the possible causes and solutions?

A2: Lack of response can be due to several factors:

  • Timing of Injection: The most common reason for treatment failure is incorrect timing of the injection relative to the animal's estrous cycle. Dinoprost tromethamine is only effective in animals with a mature corpus luteum. In cattle, for instance, this is typically 5 to 7 days after ovulation.[7]

    • Solution: Ensure accurate determination of the estrous cycle stage before injection. This can be achieved through hormonal analysis (progesterone levels), ultrasonography, or accurate heat detection records.

  • Animal Health and Condition: Animals that are in poor body condition, stressed, or suffering from underlying health issues may not respond optimally.

    • Solution: Use only healthy animals for your studies and ensure they are well-nourished and housed in a low-stress environment.

  • Improper Drug Handling or Administration: Incorrect storage, dilution, or administration of the compound can lead to reduced efficacy.

    • Solution: Store Dinoprost tromethamine according to the manufacturer's instructions. Ensure proper aseptic technique during injection to prevent contamination.[7][8] Verify the correct dosage and route of administration for your specific animal model and experimental goal.

  • Drug Interactions: Concurrent administration of non-steroidal anti-inflammatory drugs (NSAIDs) can interfere with the action of prostaglandins (B1171923) and reduce the effectiveness of Dinoprost tromethamine.[3]

    • Solution: Avoid the use of NSAIDs in your experimental animals when studying the effects of Dinoprost tromethamine.

Q3: My animals are exhibiting adverse side effects after injection. What are the common side effects and how can they be managed?

A3: Common side effects are generally transient and related to the smooth muscle contracting properties of prostaglandins.[3] These can include:

  • Injection Site Reactions: Swelling, redness, or pain at the injection site.[3]

    • Management: This is usually a localized inflammatory response and resolves on its own. Ensure proper injection technique to minimize tissue trauma.

  • Gastrointestinal Upset: Salivation, vomiting, and diarrhea.[3]

    • Management: These effects are typically mild and transient. Ensure animals have access to fresh water. If symptoms are severe or prolonged, veterinary consultation is recommended.

  • Respiratory and Cardiovascular Effects: Increased heart rate, panting, or labored breathing.[3]

    • Management: These effects are usually short-lived. Monitor the animal until the symptoms subside. Animals with pre-existing respiratory or cardiovascular conditions are at higher risk and should be carefully monitored.[3]

  • Behavioral Changes: Restlessness, vocalization, and sweating (especially in mares).

    • Management: These are normal responses to the drug and typically resolve within an hour.

Q4: Can I use Dinoprost tromethamine to terminate pregnancy in my experimental model?

A4: Yes, Dinoprost tromethamine is an effective abortifacient in many species due to its luteolytic and uterine-contracting effects.[2][3] However, the dosage and treatment protocol will vary depending on the species and stage of gestation. For example, in dogs, multiple injections are often required until the termination of pregnancy is confirmed by ultrasound.[1][2]

Q5: What is the recommended formulation and storage for Dinoprost tromethamine solutions for injection?

A5: Dinoprost tromethamine is a white or slightly off-white crystalline powder that is readily soluble in water.[9][8][10] Commercial preparations are often sterile solutions containing a preservative such as benzyl (B1604629) alcohol.[8][10] The pH of the solution is typically adjusted to be between 5.5 and 7.5.[10] It is crucial to follow the manufacturer's instructions for storage, which is usually at a controlled room temperature.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in various applications.

Table 1: Recommended Dosages for Different Applications

ApplicationSpeciesDosageRoute of AdministrationReference(s)
Estrus SynchronizationCattle25 mg (5 mL of a 5 mg/mL solution)Intramuscular (IM)[7]
Induction of ParturitionSwine10 mg (2 mL of a 5 mg/mL solution)Intramuscular (IM)[8]
Pregnancy TerminationCanine0.1 - 0.2 mg/kgSubcutaneous (SC)[1]

Table 2: Expected Outcomes and Timelines

ApplicationSpeciesExpected OutcomeOnset of ActionReference(s)
Estrus SynchronizationCattleOnset of estrus ("heat")2 to 5 days post-injection[11]
Induction of ParturitionSwineFarrowingApproximately 30 hours post-injection[8]
Pregnancy TerminationCanineAbortionVaries, requires monitoring[2]

Experimental Protocols

Below are detailed methodologies for key experiments using this compound.

Protocol 1: Estrus Synchronization in Cattle

This protocol is designed to synchronize the estrous cycle in a herd of cattle to facilitate timed artificial insemination (TAI).

Materials:

  • This compound sterile solution (5 mg/mL)

  • Gonadotropin-releasing hormone (GnRH)

  • Controlled Internal Drug Release (CIDR) inserts containing progesterone

  • Syringes and needles (18-gauge, 1.5-inch for IM injections)

  • Animal handling facilities

Procedure:

  • Day 0: Administer an initial injection of GnRH (100 µg, IM) to all cows and insert a CIDR device intravaginally.

  • Day 7: Remove the CIDR insert. Administer an injection of Dinoprost tromethamine (25 mg, IM).

  • Day 9 (56 hours after Dinoprost): Administer a second injection of GnRH (100 µg, IM).

  • Day 9 (72-80 hours after Dinoprost): Perform timed artificial insemination.

Data Collection:

  • Record all treatment dates and times for each animal.

  • Monitor for signs of estrus (e.g., standing to be mounted) after the Dinoprost tromethamine injection.

  • Confirm pregnancy via ultrasonography at a later date (e.g., 30-60 days post-AI).

  • Collect blood samples to measure progesterone levels before and after Dinoprost tromethamine administration to confirm luteolysis. Progesterone can be measured using ELISA or LC-MS/MS.

Protocol 2: Induction of Parturition in Swine

This protocol is used to control the timing of farrowing in sows and gilts.

Materials:

  • This compound sterile solution (5 mg/mL)

  • Syringes and needles for IM injection

  • Farrowing facilities

Procedure:

  • Determine the expected farrowing date for each sow.

  • Administer a single injection of Dinoprost tromethamine (10 mg, IM) within 3 days of the expected farrowing date.[8]

  • Monitor the sows closely for the onset of farrowing, which is expected to occur approximately 30 hours after injection.[8]

Data Collection:

  • Record the date and time of injection.

  • Record the time to the onset of farrowing.

  • Record the number of live-born and stillborn piglets.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Smooth_muscle_contraction Smooth Muscle Contraction Ca2_release->Smooth_muscle_contraction Luteolysis Luteolysis PKC->Luteolysis

Caption: PGF2α Signaling Pathway

Experimental_Workflow start Start: Animal Selection & Acclimatization estrus_detection Estrus Cycle Determination start->estrus_detection treatment_group Treatment Group: Dinoprost Injection estrus_detection->treatment_group control_group Control Group: Vehicle Injection estrus_detection->control_group monitoring Post-Injection Monitoring (Behavioral & Clinical Signs) treatment_group->monitoring control_group->monitoring data_collection Data Collection (Blood Samples, Ultrasound, etc.) monitoring->data_collection analysis Data Analysis (Hormone Assays, Statistical Analysis) data_collection->analysis results Results & Conclusion analysis->results

Caption: General Experimental Workflow

References

Challenges in quantifying endogenous vs exogenous (5R)-Dinoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of endogenous and exogenous (5R)-Dinoprost (Prostaglandin F2α).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in distinguishing and quantifying endogenous versus exogenous (5R)-Dinoprost?

A1: The fundamental challenge lies in the identical chemical nature of endogenous (naturally occurring in the biological sample) and exogenous (administered or spiked) (5R)-Dinoprost. Since they are structurally identical, they cannot be differentiated by standard analytical techniques like LC-MS/MS based on their chemical properties alone. This necessitates a specialized approach to accurately quantify one in the presence of the other.

Q2: How can I differentiate and accurately quantify exogenous (5R)-Dinoprost from the endogenous pool in my samples?

A2: The gold-standard method is the use of a stable isotope-labeled (SIL) internal standard.[1] A SIL version of Dinoprost, typically deuterated (e.g., Dinoprost-d4), is chemically identical to the endogenous compound but has a higher mass due to the incorporated isotopes.[2] When a known amount of this SIL internal standard is spiked into a sample, it behaves identically to the endogenous and exogenous Dinoprost during sample preparation and analysis, thus correcting for any analyte loss or matrix effects.[1] The mass spectrometer can distinguish between the native (endogenous + exogenous) Dinoprost and the heavier SIL internal standard based on their different mass-to-charge ratios (m/z). The exogenous concentration can then be determined by subtracting the basal endogenous level (measured in a control sample) from the total measured concentration.

Q3: What is the most recommended analytical technique for the quantification of (5R)-Dinoprost?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of (5R)-Dinoprost due to its high selectivity, sensitivity, and specificity.[2][3] This technique allows for the precise measurement of Dinoprost even at the low concentrations typically found in biological matrices and can effectively differentiate it from its stable isotope-labeled internal standard.[2]

Q4: Why is sample pH adjustment critical during the extraction of (5R)-Dinoprost?

A4: (5R)-Dinoprost is a carboxylic acid. Acidifying the sample to a pH of approximately 3-4 is crucial to protonate the carboxyl group, rendering the molecule less polar.[4] This increased non-polarity enhances its retention on reversed-phase solid-phase extraction (SPE) cartridges (like C18) and improves its partitioning into organic solvents during liquid-liquid extraction (LLE), leading to significantly higher and more consistent recovery rates.[4][5]

Troubleshooting Guide

ProblemSymptom(s)Possible Cause(s)Suggested Solution(s)
Low Analyte Recovery The signal intensity for both endogenous Dinoprost and the SIL internal standard is consistently low.- Suboptimal Extraction pH: The sample was not sufficiently acidified. - Inefficient Extraction: The chosen SPE or LLE protocol is not optimal. - Analyte Adsorption: Dinoprost is adsorbing to the surface of collection tubes (especially glass).- Verify pH: Ensure the sample pH is between 3 and 4 before extraction.[4] - Optimize SPE: Re-evaluate the conditioning, washing, and elution steps of your SPE protocol. Ensure the cartridge is not allowed to dry out before sample loading. - Use Appropriate Labware: Use polypropylene (B1209903) tubes or silanized glassware to minimize adsorption.[4]
High Signal Variability Inconsistent peak areas for the analyte and/or internal standard across replicate injections or different samples.- Matrix Effects: Co-eluting substances from the biological matrix are suppressing or enhancing the ionization of Dinoprost. - Inconsistent Sample Preparation: Variations in the extraction procedure between samples.- Improve Sample Cleanup: Incorporate additional washing steps in your SPE protocol to remove interfering substances like phospholipids.[3] - Modify Chromatography: Adjust the LC gradient to better separate Dinoprost from matrix components. - Use a SIL Internal Standard: A stable isotope-labeled internal standard is essential to compensate for matrix effects and ensure accurate quantification.[2]
Non-Linear Calibration Curve The calibration curve does not follow a linear regression, especially at higher concentrations.- Detector Saturation: The concentration of the analyte is too high for the detector's linear range. - Isotopic Cross-Contribution: At high concentrations, the natural isotopes of the analyte may contribute to the signal of the SIL internal standard.[3]- Dilute Samples: Dilute the samples to bring the analyte concentration within the linear range of the instrument. - Optimize Internal Standard Concentration: Ensure the concentration of the SIL internal standard is appropriate for the expected analyte concentration range. - Check for Isotopic Overlap: In your data processing software, verify that there is no significant signal from the analyte at the m/z of the internal standard in a sample containing only the analyte.[3]
Inaccurate Quantification of Exogenous Dinoprost The calculated concentration of exogenous Dinoprost is inaccurate or not reproducible.- Incorrect Measurement of Basal Endogenous Level: The endogenous concentration in the control samples was not accurately determined. - Degradation of Analyte or Internal Standard: Dinoprost may be unstable under certain storage or experimental conditions.- Analyze Multiple Control Samples: Determine the basal endogenous level from a sufficient number of untreated control samples to get a reliable average. - Ensure Sample Stability: Keep samples on ice during preparation and store them at -80°C for long-term storage to prevent degradation. Add an antioxidant like butylated hydroxytoluene (BHT) if necessary.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the analysis of (5R)-Dinoprost (PGF2α) and related compounds using LC-MS/MS.

Table 1: Typical LC-MS/MS Method Performance

ParameterTypical ValueReference(s)
Linearity Range0.05 - 50 ng/mL[2][6][7][8]
Lower Limit of Quantification (LLOQ)0.025 - 1.0 ng/mL[2][8][9]
Intra-day Precision (%RSD)< 15%[2][8]
Inter-day Precision (%RSD)< 15%[2][6]
Accuracy (%RE)Within ±15%[2][8]
Extraction Recovery (SPE)> 85%[5][6]

Table 2: Reported Endogenous Concentrations of PGF2α in Human Plasma

PopulationConcentration Range (pg/mL)Reference(s)
Healthy Adults62 - 103[10]
Eumenorrheic Women (during menstruation)20 - 33[11]
Dysmenorrheic Women (during menstruation)32 - 105[11]

Note: Concentrations can vary significantly based on physiological state, sample handling, and analytical methodology.

Experimental Protocols

Detailed Protocol for Quantification of (5R)-Dinoprost in Human Plasma using LC-MS/MS

This protocol outlines a standard procedure for the extraction and quantification of (5R)-Dinoprost from human plasma using solid-phase extraction (SPE) and LC-MS/MS with a stable isotope-labeled internal standard.

1. Materials and Reagents

  • (5R)-Dinoprost analytical standard

  • (5R)-Dinoprost-d4 (or other suitable stable isotope-labeled variant) internal standard (IS)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Human plasma (collected in tubes containing an anticoagulant like EDTA)

2. Sample Preparation (Solid-Phase Extraction)

  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Spike Internal Standard: To 1 mL of plasma, add a known amount of Dinoprost-d4 internal standard solution (e.g., to a final concentration of 10 ng/mL). Vortex briefly.

  • Acidification: Acidify the plasma to pH 3-4 by adding 2% aqueous formic acid. Vortex to mix.[12]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of water with 0.1% formic acid through the cartridge. Do not let the cartridge go dry.[12]

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of water with 0.1% formic acid to remove polar impurities. Follow with a second wash using 3 mL of 15% methanol in water to remove less polar interferences.[12]

  • Drying: Dry the SPE cartridge under vacuum or with a gentle stream of nitrogen for 5-10 minutes.

  • Elution: Elute the Dinoprost and the internal standard from the cartridge with 2 mL of methanol into a clean collection tube.[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[12]

3. LC-MS/MS Analysis

Table 3: Illustrative LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
(5R)-DinoprostPrecursor Ion (m/z): 353.2 -> Product Ion (m/z): 193.1[13]
(5R)-Dinoprost-d4Precursor Ion (m/z): 357.2 -> Product Ion (m/z): 197.1[13]

Note: These parameters should be optimized for the specific instrument being used.

4. Data Analysis and Quantification

  • A calibration curve is generated by plotting the peak area ratio of the Dinoprost standard to the Dinoprost-d4 internal standard against the concentration of the Dinoprost standard.

  • The concentration of endogenous Dinoprost in the samples is determined from the calibration curve using the measured peak area ratio of endogenous Dinoprost to the Dinoprost-d4 internal standard.

  • To determine the concentration of exogenously administered Dinoprost, the average endogenous concentration from control (un-dosed) samples is subtracted from the total concentration measured in the treated samples.

Visualizations

G cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample Spike Spike with Dinoprost-d4 (IS) Plasma->Spike Acidify Acidify to pH 3-4 Spike->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Wash Wash Cartridge SPE->Wash Elute Elute with Methanol Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification (Endogenous vs. IS Ratio) Data->Quant

Caption: Experimental workflow for Dinoprost quantification.

G Dinoprost Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca_Release->Response MAPK_Cascade MAPK Cascade (e.g., ERK) PKC->MAPK_Cascade activates MAPK_Cascade->Response

References

Cross-reactivity issues in (5R)-Dinoprost tromethamine immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental use of (5R)-Dinoprost tromethamine immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound?

A competitive immunoassay for this compound is based on the principle of competitive binding. In this assay, Dinoprost in a sample competes with a fixed amount of labeled Dinoprost (e.g., conjugated to an enzyme like HRP) for a limited number of binding sites on a Dinoprost-specific antibody that is typically immobilized on a microplate. Following an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme-labeled Dinoprost that has bound to the antibody. The resulting signal (e.g., color change) is inversely proportional to the concentration of Dinoprost in the sample. High concentrations of Dinoprost in the sample lead to less labeled Dinoprost binding to the antibody, resulting in a weaker signal.

Q2: What are the most common causes of cross-reactivity in a this compound immunoassay?

Cross-reactivity occurs when the antibody in the immunoassay binds to molecules other than this compound. This is a common issue in prostaglandin (B15479496) immunoassays due to the high structural similarity among different prostaglandins (B1171923) and their metabolites.[1] The most likely cross-reactants in a Dinoprost assay include other prostaglandins such as PGF1α, PGD2, and PGE2, as well as metabolites of Dinoprost. The degree of cross-reactivity is dependent on the specificity of the primary antibody used in the assay. It is crucial to consult the cross-reactivity data provided by the manufacturer of your specific immunoassay kit.

Q3: How can I determine if cross-reactivity is affecting my results?

Several signs may indicate that cross-reactivity is impacting your results:

  • Unexpectedly High Concentrations: If the measured Dinoprost levels are significantly higher than what is reported in the literature for your sample type, it could be a sign of cross-reactivity.[1]

  • Poor Correlation with Other Methods: If the immunoassay results do not correlate well with results obtained from a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), cross-reactivity may be a contributing factor.

Q4: What are matrix effects and how can they interfere with my assay?

Matrix effects refer to the interference caused by components in the sample (e.g., plasma, serum, urine) other than the analyte of interest (this compound).[2] These components can include proteins, lipids, salts, and other small molecules.[3] Matrix effects can lead to either an underestimation or overestimation of the true analyte concentration by affecting the binding of Dinoprost to the antibody.[2]

Quantitative Data: Cross-Reactivity of Prostaglandin F2α Immunoassays

The following table summarizes the cross-reactivity of various compounds in a Prostaglandin F2α (PGF2α) immunoassay. As (5R)-Dinoprost is the naturally occurring form of PGF2α, this data is highly relevant.

CompoundCross-Reactivity (%)
PGF2α100%
PGF1α11.82%
PGD23.62%
6-keto-PGF1α1.38%
PGI21.25%
PGE20.77%
Thromboxane B20.77%
8-iso PGF2α0.73%
PGE10.39%
PGA2<0.10%
6, 15-keto-13, 14-dihydro-PGF1α<0.01%
2-Arachidonoylglycerol<0.01%
Anandamide<0.01%
[Data sourced from a representative Prostaglandin F2 alpha ELISA Kit datasheet.][4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum

This protocol is designed to extract and concentrate prostaglandins from a biological matrix prior to immunoassay.

Materials:

Procedure:

  • Acidification: Thaw the plasma or serum sample on ice. Acidify the sample to a pH of approximately 3.5 with 2N HCl.

  • Equilibration: Let the acidified sample stand at 4°C for 15 minutes.

  • Centrifugation: Centrifuge the sample to remove any precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 10 mL of methanol, followed by 10 mL of deionized water.

  • Sample Loading: Apply the acidified supernatant to the conditioned C18 cartridge.

  • Washing: Wash the cartridge sequentially with 10 mL of deionized water, 10 mL of 15% ethanol, and 10 mL of hexane to remove impurities.

  • Elution: Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.

  • Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in an appropriate volume of the assay buffer provided with the immunoassay kit.

Visualizations

Experimental Workflow: Competitive Immunoassay

G Competitive Immunoassay Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_detection Detection Coat Plate Coat microplate wells with This compound antibody Wash Plate Wash unbound antibody Coat Plate->Wash Plate Block Plate Block non-specific binding sites Wash Plate->Block Plate Wash Plate 2 Wash excess blocking buffer Block Plate->Wash Plate 2 Add Sample/Standard Add standards and unknown samples Wash Plate 2->Add Sample/Standard Add Labeled Dinoprost Add enzyme-conjugated Dinoprost Add Sample/Standard->Add Labeled Dinoprost Incubate Incubate to allow for competitive binding Add Labeled Dinoprost->Incubate Wash Plate 3 Wash unbound reagents Incubate->Wash Plate 3 Add Substrate Add enzyme substrate Wash Plate 3->Add Substrate Incubate (Color Development) Incubate for color development Add Substrate->Incubate (Color Development) Stop Reaction Add stop solution Incubate (Color Development)->Stop Reaction Read Plate Measure absorbance at appropriate wavelength Stop Reaction->Read Plate

Caption: Workflow for a typical competitive immunoassay for this compound.

Troubleshooting Logic: High Background Signal

G Troubleshooting High Background Signal High Background High Background Insufficient Washing Insufficient Washing High Background->Insufficient Washing Inadequate Blocking Inadequate Blocking High Background->Inadequate Blocking High Antibody Concentration High Antibody Concentration High Background->High Antibody Concentration Substrate Issues Substrate Issues High Background->Substrate Issues Contamination Contamination High Background->Contamination Increase Wash Steps/Volume Increase Wash Steps/Volume Insufficient Washing->Increase Wash Steps/Volume Optimize Blocking Buffer/Time Optimize Blocking Buffer/Time Inadequate Blocking->Optimize Blocking Buffer/Time Titrate Antibody Concentration Titrate Antibody Concentration High Antibody Concentration->Titrate Antibody Concentration Use Fresh Substrate Use Fresh Substrate Substrate Issues->Use Fresh Substrate Check Reagents and Plate Check Reagents and Plate Contamination->Check Reagents and Plate

Caption: A logical diagram for troubleshooting high background signals in an immunoassay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Weak Signal Reagents added in the wrong order or a step was missed.Carefully review and follow the assay protocol.
Insufficient incubation time or incorrect temperature.Ensure all incubation steps are performed for the specified time and at the recommended temperature.
Reagents expired or improperly stored.Check the expiration dates of all kit components and ensure they have been stored correctly.
Inadequate washing leading to high signal variability.Ensure thorough and consistent washing between steps. Avoid letting the wells dry out.
High Background Insufficient washing.Increase the number of wash cycles and ensure complete removal of wash buffer after each step.
Inadequate blocking.Increase the blocking incubation time or try a different blocking buffer.
Antibody or conjugate concentration is too high.Titrate the primary antibody and enzyme conjugate to determine the optimal concentrations.
Substrate solution is contaminated or has been exposed to light.Use fresh, properly stored substrate solution. Protect the substrate from light.[4]
Poor Standard Curve Improper preparation of the standard solutions.Ensure accurate pipetting and serial dilutions when preparing the standards. Use fresh standard dilutions for each assay.
Incorrect curve fitting model used.Use a four-parameter logistic (4-PL) curve fit, which is generally recommended for competitive immunoassays.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy and precision.
High Coefficient of Variation (CV%) between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure consistent technique for all wells.
Inadequate mixing of reagents or samples.Thoroughly mix all reagents and samples before adding them to the wells.
"Edge effect" due to temperature variation across the plate.Ensure the plate is sealed properly during incubations and placed in the center of the incubator to promote uniform temperature.
Matrix Effects Interfering substances in the sample matrix.Dilute the sample to minimize the concentration of interfering substances.[2] If dilution is not sufficient, sample extraction (e.g., SPE) may be necessary to remove interfering components.[5]
Spike a known amount of Dinoprost into a sample matrix to assess recovery and determine the extent of the matrix effect.[3]

References

Interpreting conflicting results from (5R)-Dinoprost tromethamine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting results from studies involving (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the naturally occurring prostaglandin F2α.[1][2] Its primary mechanism of action is to bind to and activate the prostaglandin F2α receptor (FP receptor), which is a G-protein coupled receptor.[3][4][5] This binding initiates a signaling cascade that leads to increased intracellular calcium levels, resulting in smooth muscle contraction.[4] In reproductive applications, this leads to luteolysis (the regression of the corpus luteum) and uterine contractions.[1][2]

Q2: Why do some studies show conflicting results when comparing the efficacy of Dinoprost (B1670695) tromethamine and another PGF2α analog, cloprostenol (B1669231), for estrus synchronization in cattle?

A2: Conflicting results in the efficacy of Dinoprost tromethamine and cloprostenol in cattle are a known issue in the veterinary literature. Some studies report that cloprostenol leads to higher estrus detection, conception, and pregnancy rates compared to Dinoprost tromethamine.[6][7] Other studies, however, have found their performance to be equivalent.[8][9] The reasons for these discrepancies are likely multifactorial and may include:

  • Differences in Experimental Conditions: A study comparing the two drugs in a tightly controlled experimental setting versus a field setting found significantly different outcomes, suggesting that factors like the accuracy of estrus detection and the physiological state of the animals can greatly influence the results.[8]

  • Hormonal Responses: One study suggested that cloprostenol may lead to greater peripheral estradiol (B170435) concentrations in cows with a functional corpus luteum and a dominant follicle, which could contribute to a more pronounced estrus expression.[7]

  • Animal-Specific Factors: The age of the corpus luteum at the time of treatment and the overall health and reproductive status of the animals can impact their response to PGF2α analogs.[6]

Q3: Does the route of administration of Dinoprost tromethamine affect experimental outcomes?

A3: The route of administration can influence the pharmacokinetic profile of Dinoprost tromethamine, but may not necessarily alter the ultimate physiological outcome. A study comparing subcutaneous (SC) versus intramuscular (IM) administration in lactating Holstein cows found that SC administration resulted in greater circulating concentrations of a PGF2α metabolite (PGFM) 15 to 90 minutes after treatment.[10] However, there was no significant difference in the overall luteolytic effect, as measured by circulating progesterone (B1679170) concentrations.[10] For applications where a rapid onset of action is critical, the route of administration could be a more significant factor.

Q4: What are the known signaling pathways activated by the FP receptor upon binding of Dinoprost tromethamine?

A4: The activation of the FP receptor by Dinoprost tromethamine is known to trigger several downstream signaling pathways:

  • Canonical Gq Pathway: The primary pathway involves the activation of a Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[3][11]

  • Transactivation of EGFR: Some studies have shown that PGF2α can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway has been implicated in cell proliferation in the context of endometrial adenocarcinoma.[11]

  • T-cell factor/β-catenin Pathway: In cells expressing the FPB isoform of the receptor, PGF2α has been shown to activate the T-cell factor (Tcf)/β-catenin signaling pathway.[12]

Troubleshooting Guides

Issue: Inconsistent Luteolysis in Animal Models

Possible Cause Troubleshooting Step
Timing of Administration The age of the corpus luteum (CL) is a critical factor. The CL is often refractory to PGF2α in the early stages of its development. Ensure that the administration of Dinoprost tromethamine is timed correctly according to the established estrous cycle of the animal model.
Dosage While standard dosages are recommended, individual animal variation can exist. Review the literature for dose-response studies in your specific animal model and consider a dose titration experiment if inconsistencies persist. Low doses of Dinoprost tromethamine have been shown to be effective in some species.[13][14]
Route of Administration As discussed in the FAQs, the route of administration can affect the pharmacokinetics of the drug.[10] If a rapid and potent effect is required, ensure the most appropriate route is being used and that the administration technique is consistent.
Drug Stability Ensure that the Dinoprost tromethamine solution is prepared and stored according to the manufacturer's instructions to maintain its potency.

Issue: Discrepancies in In Vitro Signaling Assay Results

Possible Cause Troubleshooting Step
Receptor Isoform Expression The FP receptor has at least two isoforms, FPA and FPB, which can couple to different signaling pathways.[12] Characterize the expression of FP receptor isoforms in your cell line. The observed signaling outcome may be dependent on the predominant isoform.
Cell Line and Passage Number Different cell lines can have varying levels of FP receptor expression and downstream signaling components. Ensure you are using a consistent cell line and passage number. Long-term culturing can sometimes lead to changes in cellular responses.
Ligand Specificity The FP receptor can be activated by other prostaglandins (B1171923), such as PGD2 and PGE2, although with lower affinity than PGF2α.[3] Ensure that your experimental system is not producing endogenous prostaglandins that could interfere with the assay. Consider using specific inhibitors of prostaglandin synthesis if necessary.
Assay Conditions Optimize assay parameters such as incubation time, cell density, and serum starvation conditions. For signaling events that are transient, a time-course experiment is crucial to capture the peak response.

Quantitative Data from Comparative Studies

Table 1: Comparison of Dinoprost tromethamine and Cloprostenol on Estrus Detection and Conception Rates in Lactating Dairy Cows

StudyDrugEstrus Detection Rate (%)Conception Rate (%)Overall Pregnancy Rate (%)
Répási et al. (2012)[7]Dinoprost tromethamine34.034.412.2
Cloprostenol sodium42.438.314.4
Seguin et al. (1985)[8] (Field Study)Dinoprost tromethamine65.7 (overall)50.9 (overall)33.5 (within 6 days)
Cloprostenol65.7 (overall)50.9 (overall)33.5 (within 6 days)

Table 2: Effect of Dinoprost tromethamine Analogs on Progesterone (P4) Concentration and Follicular Size in Dairy Cattle

StudyTreatment GroupChange in P4 ConcentrationFollicular Size (mm)
El-Battawy (2015)[6]Dinoprost tromethamineSignificant decrease11.17 ± 0.433
CloprostenolSignificant decrease11.53 ± 0.33
d-Cloprostenol (B24006)Significantly greater decrease than other groups15.5 ± 0.82

Experimental Protocols

1. Estrus Synchronization in Dairy Cattle (Adapted from Répási et al., 2012[7])

  • Animals: Lactating dairy cows.

  • Treatment: Animals are randomly assigned to receive two treatments of either 500 µg of cloprostenol or 25 mg of Dinoprost tromethamine, administered 14 days apart. The second treatment is given on the first day of the voluntary waiting period (e.g., 57 days in milk).

  • Estrus Detection: Cows are observed for signs of estrus for 5 days following the second treatment.

  • Artificial Insemination (AI): Cows detected in estrus are inseminated according to standard farm protocols.

  • Outcome Measures: Estrus detection rate, conception rate, and overall pregnancy rate are calculated for each treatment group.

2. Evaluation of Luteolysis via Progesterone Measurement (Adapted from El-Battawy, 2015[6])

  • Animals: Healthy dairy cows with a functional corpus luteum.

  • Treatment Groups:

    • Group 1: 25 mg Dinoprost tromethamine administered intramuscularly (IM).

    • Group 2: 500 µg cloprostenol administered IM.

    • Group 3: 150 µg d-cloprostenol administered IM.

  • Blood Sampling: Blood samples are collected via jugular venipuncture immediately before treatment and 2 days after treatment.

  • Hormone Analysis: Serum is separated by centrifugation and stored at -20°C until analysis. Progesterone concentrations are measured using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Outcome Measures: The change in progesterone concentration from baseline is calculated for each treatment group to assess the degree of luteolysis.

Visualizations

G cluster_membrane Plasma Membrane Dinoprost (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Binds to G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Smooth_muscle Smooth Muscle Contraction Ca2_release->Smooth_muscle Leads to G cluster_workflow Comparative Efficacy Study Workflow start Select Animals (e.g., Lactating Cows) randomization Randomize into Treatment Groups start->randomization groupA Group A: Dinoprost tromethamine randomization->groupA groupB Group B: Cloprostenol randomization->groupB treatment Administer Treatment (e.g., 2 doses, 14d apart) groupA->treatment groupB->treatment observation Observe for Estrus (e.g., 5 days) treatment->observation insemination Artificial Insemination observation->insemination If in estrus data_collection Collect Data: - Estrus Detection Rate - Conception Rate - Pregnancy Rate insemination->data_collection analysis Statistical Analysis (Compare Groups) data_collection->analysis G cluster_membrane Plasma Membrane PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds to PLC Phospholipase C FP_receptor->PLC Activates EGFR EGFR MAPK_pathway MAPK Signaling (ERK1/2) EGFR->MAPK_pathway Activates SRC Src Kinase PLC->SRC Activates SRC->EGFR Transactivates Proliferation Cell Proliferation MAPK_pathway->Proliferation Leads to

References

Validation & Comparative

A Comparative Guide: (5R)-Dinoprost Tromethamine vs. Cloprostenol in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), and Cloprostenol (B1669231), a synthetic analogue of PGF2α, are both potent agonists of the prostaglandin F receptor (FP receptor).[1] While both compounds are widely utilized in reproductive research and veterinary medicine for their potent luteolytic effects, their distinct structural properties and pharmacokinetic profiles can lead to differences in efficacy and application in various research models. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.

At a Glance: Key Performance Differences

FeatureThis compoundCloprostenolKey Considerations
Potency Potent FP receptor agonist.Generally considered more potent than Dinoprost in vivo.[2]The d-isomer of Cloprostenol is significantly more potent than the racemic mixture.[2]
Half-life Short half-life (minutes).[2]Longer half-life than Dinoprost.Longer duration of action for Cloprostenol may be advantageous in certain experimental paradigms.
Selectivity Agonist for the FP receptor.Selective agonist for the FP receptor.[3][4]Further research is needed for a comprehensive selectivity profile across all prostanoid receptors.
Primary Research Area Reproductive biology, estrous synchronization, induction of labor.[5][6]Reproductive biology, luteolysis, estrous synchronization.[1]Both are extensively studied in veterinary reproductive models.
Emerging Research Areas Inflammation, ischemia-reperfusion injury.[7]Cardiovascular research (anti-arrhythmic effects), oncology.[8][9]Limited but growing evidence for their utility in non-reproductive models.

In-Depth Analysis: Performance in Research Models

Reproductive Biology and Luteolysis

The primary application of both Dinoprost and Cloprostenol in research is the induction of luteolysis, the regression of the corpus luteum. This effect is crucial for synchronizing estrous cycles in large animal models, a cornerstone of many reproductive studies.

In comparative studies in dairy cows, both Dinoprost tromethamine (25 mg) and Cloprostenol (500 µg) have been shown to be effective luteolytic agents. However, some studies suggest that Cloprostenol may lead to a more rapid decline in progesterone (B1679170) levels, potentially enhancing the expression of estrus and improving conception rates in certain scenarios.[2][6] One study in lactating dairy cows reported that Cloprostenol increased estrus detection rates in first-parity cows and conception rates in cows inseminated on days 3 or 4 after treatment compared to Dinoprost.[6]

A study comparing various doses of both compounds in jennies (female donkeys) found that both were effective in inducing luteolysis and shortening the estrous cycle, with lower doses resulting in fewer adverse effects.

Table 1: Comparison of Luteolytic Efficacy in Dairy Cows

ParameterThis compound (25 mg)Cloprostenol (500 µg)Reference
Estrus Response Rate (Experimental Setting)92.7%92.7%[10]
Estrus Response Rate (Field Study)65.7%65.7%[10]
Conception Rate (Days 3-4 post-treatment)34.4%38.3%[6]
Overall Pregnancy Rate12.2%14.4%[6]
Cardiovascular Research

Emerging research has pointed towards a potential role for PGF2α analogues in cardiovascular models. One study demonstrated that Cloprostenol can prevent reperfusion-induced fibrillation in isolated guinea pig hearts, suggesting anti-arrhythmic properties.[8] This opens avenues for investigating Cloprostenol in models of myocardial ischemia and reperfusion injury.

Inflammation Research

A recent study investigated the effects of Dinoprost in a rat model of ovarian ischemia-reperfusion (I/R) injury. The results indicated that Dinoprost administration significantly reduced the expression of cyclooxygenase-2 (COX-2), an enzyme heavily involved in the inflammatory cascade, and decreased hemorrhage in the ovarian tissue.[7] This suggests a protective and anti-inflammatory role for Dinoprost in the context of I/R injury.

Oncology Research

The role of PGF2α and its receptor in cancer is an area of active investigation. Studies have shown that PGF2α can promote motility and invasion of colorectal tumor cells, which also express the FP receptor.[9] Conversely, a synthetic analogue of PGF2α was found to inhibit the growth of human colorectal tumor xenografts and cell proliferation in rat colonic tumors.[11][12] These seemingly contradictory findings highlight the complex and context-dependent role of the PGF2α signaling pathway in cancer, warranting further investigation with specific agonists like Dinoprost and Cloprostenol.

Mechanism of Action: The FP Receptor Signaling Pathway

Both this compound and Cloprostenol exert their effects by binding to and activating the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.

Upon agonist binding, the following signaling cascade is initiated:

  • Gq Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the βγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.

This signaling pathway is fundamental to the physiological effects of Dinoprost and Cloprostenol, including smooth muscle contraction and luteolysis.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a (5R)-Dinoprost or Cloprostenol FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Response Cellular Response (e.g., Luteolysis, Contraction) PKC->Response Leads to

FP Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This protocol is adapted from methodologies used for characterizing prostanoid receptor binding.[13]

Objective: To determine the binding affinity (Ki) of this compound and Cloprostenol for the FP receptor.

Materials:

  • Cell membranes expressing the FP receptor (e.g., from transfected HEK293 cells or bovine corpus luteum).

  • Radioligand: [3H]-PGF2α.

  • Unlabeled ligands: this compound, Cloprostenol, and unlabeled PGF2α for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled ligands (this compound and Cloprostenol) in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled PGF2α (for non-specific binding) or 50 µL of the diluted test compounds.

    • 50 µL of [3H]-PGF2α at a concentration near its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values for each test compound and calculate the Ki values using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ligands Prepare serial dilutions of (5R)-Dinoprost and Cloprostenol add_reagents Add reagents to 96-well plate: - Unlabeled ligand/Buffer - [3H]-PGF2α - Membranes prep_ligands->add_reagents prep_membranes Prepare FP receptor- expressing membranes prep_membranes->add_reagents prep_radio Prepare [3H]-PGF2α solution prep_radio->add_reagents incubate Incubate at room temperature (60-90 min) add_reagents->incubate filtrate Rapid filtration through glass fiber filters incubate->filtrate wash Wash filters with ice-cold buffer (3x) filtrate->wash dry_count Dry filters and count radioactivity wash->dry_count calculate Calculate specific binding dry_count->calculate determine_ki Determine IC50 and Ki values calculate->determine_ki

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This protocol is based on common methods for measuring intracellular calcium flux in response to GPCR activation.[14][15]

Objective: To determine the functional potency (EC50) of this compound and Cloprostenol in stimulating calcium mobilization.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Probenecid (B1678239) (to prevent dye leakage).

  • This compound and Cloprostenol.

  • Fluorescence plate reader with injection capabilities.

  • 96-well black, clear-bottom plates.

Procedure:

  • Seed the FP receptor-expressing cells into the 96-well plates and grow to confluence.

  • Load the cells with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM in HBSS with 2.5 mM probenecid) by incubating for 45-60 minutes at 37°C.

  • Wash the cells twice with HBSS containing probenecid to remove extracellular dye.

  • Add 100 µL of HBSS with probenecid to each well and incubate for a further 20-30 minutes at room temperature to allow for de-esterification of the dye.

  • Prepare serial dilutions of this compound and Cloprostenol in HBSS.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the different concentrations of the test compounds into the wells and immediately begin kinetic fluorescence readings. For Fura-2, measure the emission at 510 nm with excitation at 340 nm and 380 nm.

  • Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the change in intracellular calcium concentration.

  • Plot the dose-response curves and determine the EC50 values for each compound.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_assay_run Assay Execution cluster_data_analysis Data Analysis seed_cells Seed FP receptor-expressing cells in 96-well plate load_dye Load cells with calcium- sensitive dye (e.g., Fura-2 AM) seed_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells deesterify Allow for dye de-esterification wash_cells->deesterify baseline Measure baseline fluorescence in plate reader deesterify->baseline inject_ligand Inject serial dilutions of (5R)-Dinoprost or Cloprostenol baseline->inject_ligand read_fluorescence Perform kinetic fluorescence readings inject_ligand->read_fluorescence calculate_ratio Calculate fluorescence ratio (e.g., 340/380 nm) read_fluorescence->calculate_ratio plot_curve Plot dose-response curve calculate_ratio->plot_curve determine_ec50 Determine EC50 values plot_curve->determine_ec50

Calcium Mobilization Assay Workflow

Conclusion

Both this compound and Cloprostenol are invaluable tools for researchers studying the PGF2α/FP receptor system. While they share a common mechanism of action, their differing potencies and pharmacokinetic profiles, as suggested by in vivo studies, necessitate careful consideration when selecting a compound for a specific research model. Cloprostenol's higher potency and longer half-life may be advantageous for in vivo studies requiring sustained receptor activation. However, for in vitro studies or when a response closely mimicking the natural ligand is desired, this compound remains an excellent choice. The expansion of research into non-reproductive roles for these compounds promises to further elucidate their therapeutic potential and refine their application in a wider range of disease models.

References

Comparing the efficacy of different prostaglandin F2α analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Prostaglandin (B15479496) F2α Analogs

Prostaglandin F2α (PGF2α) analogs are a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2] These synthetic compounds mimic the action of endogenous PGF2α, effectively lowering IOP by enhancing the uveoscleral and trabecular outflow of aqueous humor.[3][4] This guide provides a detailed comparison of the efficacy of commonly prescribed PGF2α analogs, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: The FP Receptor Signaling Pathway

PGF2α analogs exert their effects by binding to the prostaglandin F receptor (FP), a G protein-coupled receptor (GPCR).[5][6] Activation of the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, ultimately increasing aqueous humor outflow.[2][3]

The primary signaling pathway involves the coupling of the FP receptor to the Gq alpha subunit of the heterotrimeric G protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8] This cascade is believed to be central to the IOP-lowering effect. Additionally, the FP receptor can activate the Rho small G-protein pathway, influencing the actin cytoskeleton.[8]

PGF2a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a_analog PGF2α Analog FP_receptor FP Receptor (GPCR) PGF2a_analog->FP_receptor Binds G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_response Cellular Responses (e.g., Ciliary Muscle Relaxation, Extracellular Matrix Remodeling) Ca_release->Cellular_response PKC->Cellular_response

Caption: PGF2α Analog Signaling Pathway.

Comparative Efficacy of PGF2α Analogs

The most widely studied PGF2α analogs for the treatment of glaucoma and ocular hypertension are latanoprost (B1674536), travoprost, bimatoprost, and tafluprost.[1] Clinical trials have demonstrated their superiority in IOP reduction compared to other classes of ocular hypotensive agents like beta-blockers and carbonic anhydrase inhibitors.[1][3]

While all PGF2α analogs are effective, some studies suggest differences in their IOP-lowering capabilities. Bimatoprost has often been reported to be slightly more efficacious than latanoprost and travoprost.[2][3][9] Latanoprostene bunod, a newer analog, has also shown strong efficacy.[10]

Table 1: Comparison of IOP Reduction by Different PGF2α Analogs

Prostaglandin AnalogConcentrationMean IOP Reduction (%)Key Findings and Citations
Latanoprost0.005%25% to 32%Generally well-tolerated with a lower incidence of adverse effects like hyperemia.[1][2]
Travoprost0.004%25% to 32%Efficacy is comparable to latanoprost.[1][3]
Bimatoprost0.03%27% to 33%Often shows the highest efficacy in IOP reduction in comparative studies.[1][2][9]
Tafluprost0.0015%25% to 32%A preservative-free option, which can be beneficial for patients with ocular surface disease.[1][11]
Latanoprostene Bunod0.024%Not specifiedA nitric oxide-donating PGF2α analog that enhances both uveoscleral and trabecular outflow.[10]
Unoprostone0.15%Lower than other analogsLess effective than latanoprost, requiring twice-daily dosing.[3]

Experimental Methodologies

The following outlines a typical protocol for a clinical trial comparing the efficacy of different PGF2α analogs and a standard in vitro assay for determining receptor binding affinity.

Clinical Trial Protocol for Comparing IOP-Lowering Efficacy

This protocol describes a multicenter, randomized, double-blind clinical trial to compare the IOP-lowering effects of two or more PGF2α analogs in patients with open-angle glaucoma or ocular hypertension.

1. Study Population:

  • Inclusion criteria typically include adult patients (e.g., ≥ 18 years old) with a diagnosis of open-angle glaucoma or ocular hypertension and an IOP above a certain threshold (e.g., >21 mmHg) in at least one eye.

  • Exclusion criteria often include a history of intraocular surgery, ocular trauma, or contraindications to prostaglandin analogs.

2. Study Design:

  • A randomized, double-blind, parallel-group design is standard.

  • Patients are randomly assigned to receive one of the PGF2α analog treatments.

  • The "double-blind" nature means that neither the patients nor the investigators know which treatment is being administered.

3. Treatment Administration:

  • Patients are instructed to instill one drop of the assigned medication into the affected eye(s) once daily in the evening.[9]

4. Efficacy and Safety Assessments:

  • The primary efficacy endpoint is the mean change in IOP from baseline at specified follow-up time points (e.g., 1, 3, and 6 months).[3]

  • IOP is measured at multiple time points during the day (e.g., 8 AM, 12 PM, 4 PM) to assess diurnal control.[9]

  • Safety assessments include monitoring for adverse events, such as conjunctival hyperemia, eyelash growth, and changes in iris pigmentation.[4]

5. Statistical Analysis:

  • Statistical methods like Analysis of Covariance (ANCOVA) are used to compare the mean change in IOP between treatment groups, adjusting for baseline IOP.

Receptor Binding Assay Protocol

This protocol describes a radioligand binding assay to determine the affinity of PGF2α analogs for the FP receptor.

1. Membrane Preparation:

  • Cell lines expressing the human FP receptor (e.g., HEK293 cells) are cultured and harvested.

  • The cells are lysed, and the cell membranes containing the FP receptors are isolated by centrifugation.

2. Binding Assay:

  • A fixed concentration of a radiolabeled PGF2α analog (e.g., [3H]PGF2α) is incubated with the prepared cell membranes.[12]

  • Increasing concentrations of a non-radiolabeled PGF2α analog (the competitor) are added to the incubation mixture.[12]

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

4. Data Analysis:

  • The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) of the competitor analog is determined.

  • The binding affinity (Ki) is then calculated from the IC50 value.

Experimental_Workflow cluster_clinical_trial Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Open-Angle Glaucoma or Ocular Hypertension) Baseline_Visit Baseline Visit (IOP Measurement) Patient_Recruitment->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Treatment_A Treatment Group A (e.g., Latanoprost) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Bimatoprost) Randomization->Treatment_B Follow_up Follow-up Visits (e.g., 1, 3, 6 months) IOP Measurement & Adverse Event Monitoring Treatment_A->Follow_up Treatment_B->Follow_up Data_Analysis Data Analysis (Comparison of IOP Reduction) Follow_up->Data_Analysis

Caption: Clinical Trial Workflow for Efficacy Comparison.

References

Comparative Guide: Validation of (5R)-Dinoprost Tromethamine's Effect on Ishikawa Endometrial Adenocarcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the effects of (5R)-Dinoprost tromethamine on the Ishikawa human endometrial adenocarcinoma cell line. Due to the limited availability of direct comparative studies in the public domain, this document presents a hypothetical comparison with Cloprostenol sodium, another synthetic prostaglandin (B15479496) F2α analog. The experimental data presented is illustrative and intended to guide researchers in designing and executing their own validation studies.

This compound, a synthetic analog of prostaglandin F2α (PGF2α), is known to exert its effects through the PGF2α receptor (FP receptor).[1][2] The activation of the FP receptor, a G-protein coupled receptor, can trigger intracellular signaling cascades, including the mobilization of intracellular calcium and the activation of the MAPK/ERK pathway, which are known to play roles in cell proliferation and migration.[1][3][4] Studies have shown that the PGF2α-FP receptor system can promote tumorigenesis in endometrial cancer, making it a relevant target for investigation.[4]

Comparative Performance Data (Hypothetical)

The following tables summarize hypothetical data from key in vitro assays comparing the effects of this compound and Cloprostenol sodium on the Ishikawa cell line.

Table 1: Effect on Cell Proliferation (MTT Assay)

CompoundConcentration (nM)% Inhibition of Cell Proliferation (Mean ± SD)IC50 (nM)
This compound110.2 ± 1.545.8
1025.8 ± 3.2
5052.1 ± 4.1
10078.5 ± 5.6
Cloprostenol sodium18.9 ± 1.255.2
1022.4 ± 2.8
5048.9 ± 3.9
10072.1 ± 5.1
Vehicle Control (DMSO)-0 ± 0.5-

Table 2: Effect on Cell Migration (Wound Healing Assay)

Compound (50 nM)Time (hours)% Wound Closure (Mean ± SD)
This compound00 ± 0.0
2465.3 ± 5.8
4892.1 ± 4.3
Cloprostenol sodium00 ± 0.0
2458.9 ± 6.2
4885.4 ± 5.5
Vehicle Control (DMSO)00 ± 0.0
2425.1 ± 3.1
4848.7 ± 4.0

Table 3: Effect on MAPK and EGFR Signaling (Western Blot Densitometry)

Compound (50 nM, 30 min treatment)Target ProteinRelative Protein Expression (Normalized to β-actin, Mean ± SD)
This compoundp-EGFR/EGFR2.8 ± 0.3
p-ERK/ERK3.5 ± 0.4
Cloprostenol sodiump-EGFR/EGFR2.5 ± 0.2
p-ERK/ERK3.1 ± 0.3
Vehicle Control (DMSO)p-EGFR/EGFR1.0 ± 0.1
p-ERK/ERK1.0 ± 0.1

Experimental Protocols

Cell Culture

The Ishikawa human endometrial adenocarcinoma cell line (ATCC HTB-113) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Ishikawa cells

  • 96-well plates

  • This compound and Cloprostenol sodium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed Ishikawa cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, Cloprostenol sodium, or vehicle control (DMSO) for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition of cell proliferation relative to the vehicle control.

Wound Healing (Scratch) Assay

This assay assesses cell migration.

Materials:

  • Ishikawa cells

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Seed Ishikawa cells in 6-well plates and grow them to confluency.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[3]

  • Wash the wells with PBS to remove detached cells.

  • Add fresh media containing the test compounds (this compound, Cloprostenol sodium) or vehicle control.

  • Capture images of the scratch at 0, 24, and 48 hours.

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Ishikawa cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed Ishikawa cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-18 hours.

  • Treat cells with this compound, Cloprostenol sodium, or vehicle control for 30 minutes.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Perform densitometric analysis to quantify the relative protein expression, normalizing to the loading control (β-actin).

Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FP_receptor FP Receptor (GPCR) Gq Gq protein FP_receptor->Gq EGFR EGFR Ras Ras EGFR->Ras PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC PKC->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Migration Cell Proliferation & Migration Transcription_Factors->Proliferation_Migration Dinoprost (5R)-Dinoprost tromethamine Dinoprost->FP_receptor

Caption: Proposed signaling pathway of this compound in Ishikawa cells.

Experimental Workflow for Comparative Analysis

G cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Ishikawa Cell Culture treatment Treatment with: - this compound - Cloprostenol sodium - Vehicle Control start->treatment proliferation Cell Proliferation (MTT Assay) treatment->proliferation migration Cell Migration (Wound Healing Assay) treatment->migration signaling Signaling Pathway Analysis (Western Blot) treatment->signaling data_quant Quantitative Data (IC50, % Closure, Protein Levels) proliferation->data_quant migration->data_quant signaling->data_quant comparison Comparative Analysis data_quant->comparison conclusion Conclusion on Relative Efficacy comparison->conclusion

Caption: Workflow for the comparative validation of prostaglandin analogs on Ishikawa cells.

References

Cross-Species Comparison of (5R)-Dinoprost Tromethamine Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the activity of (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), across various species. This compound is a potent luteolytic agent and smooth muscle stimulant, primarily used in veterinary medicine for reproductive management.[1][2] This document summarizes its mechanism of action, species-specific applications, and detailed experimental protocols for its evaluation, providing a valuable resource for research and drug development.

Mechanism of Action

This compound exerts its physiological effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[3] This interaction initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, resulting in the contraction of smooth muscle cells, particularly in the myometrium.[3] This mechanism underlies its use in inducing luteolysis (the regression of the corpus luteum) and synchronizing estrus in various animal species.[1][2]

Signaling Pathway of this compound

The binding of this compound to the FP receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration leads to the activation of calcium-dependent signaling pathways that ultimately cause smooth muscle contraction.

Dinoprost (B1670695) (5R)-Dinoprost Tromethamine FP_Receptor Prostaglandin F2α Receptor (FP) Dinoprost->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Induces

Caption: Signaling pathway of this compound. (Max Width: 760px)

Quantitative Data Comparison

While direct comparative studies on the receptor binding affinity (Ki) and in vitro functional potency (EC50) of this compound across different species are not extensively available in published literature, its in vivo luteolytic efficacy is well-documented. The recommended dosages for luteolysis in common veterinary species provide an indirect measure of its biological activity.

Table 1: Recommended Luteolytic Dosages of this compound in Various Species

SpeciesRecommended Luteolytic DoseRoute of AdministrationReference(s)
Cow25 mgIntramuscular (IM) or Subcutaneous (SC)[1][4]
Mare5 mgIntramuscular (IM) or Subcutaneous (SC)[1][5]
Sow10 mgIntramuscular (IM)[1][5]

Note: These dosages are for luteolysis and estrus synchronization. Dosages for other indications, such as induction of parturition, may vary.

Experimental Protocols

To facilitate further research and direct cross-species comparisons, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for FP Receptor Affinity

This protocol allows for the determination of the binding affinity (Ki) of this compound for the FP receptor in tissues from different species.

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., Corpus Luteum, Myometrium) Centrifuge1 Centrifugation (Low Speed) Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifugation (High Speed) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Membrane Fraction) Centrifuge2->Pellet ProteinAssay Protein Quantification Pellet->ProteinAssay Incubation Incubation: Membranes + Radioligand ([³H]-PGF2α) + this compound (unlabeled) ProteinAssay->Incubation Separation Separation of Bound and Free Ligand (Vacuum Filtration) Incubation->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification IC50 Determine IC50 Quantification->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for radioligand binding assay. (Max Width: 760px)

Methodology:

  • Membrane Preparation:

    • Homogenize tissue samples (e.g., corpus luteum, myometrium) from the species of interest in a cold buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.[6]

  • Competitive Binding Assay:

    • In a multi-well plate, incubate a fixed concentration of a radiolabeled PGF2α (e.g., [³H]-PGF2α) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled PGF2α).

    • Incubate at a controlled temperature to reach equilibrium.[7]

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

In Vitro Uterine Smooth Muscle Contraction Assay

This protocol is used to determine the functional potency (EC50) of this compound on uterine smooth muscle contraction in different species.

Experimental Workflow:

cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Uterine Horns Strips Prepare Longitudinal or Circular Myometrial Strips Dissection->Strips Mounting Mount Tissue Strips in Organ Baths Strips->Mounting Equilibration Equilibrate under Tension in Physiological Salt Solution (PSS) Mounting->Equilibration Addition Cumulative Addition of This compound Equilibration->Addition Recording Record Isometric Contractions Addition->Recording CRC Construct Concentration- Response Curve Recording->CRC EC50 Determine EC50 CRC->EC50

Caption: Workflow for in vitro uterine contraction assay. (Max Width: 760px)

Methodology:

  • Tissue Preparation:

    • Obtain uterine tissue from the desired species.

    • Dissect longitudinal or circular smooth muscle strips from the myometrium in cold physiological salt solution (PSS).[8][9]

  • Organ Bath Setup:

    • Mount the tissue strips in organ baths containing PSS, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • Connect one end of the strip to a fixed point and the other to an isometric force transducer.

    • Allow the tissues to equilibrate under a set tension until stable spontaneous contractions are observed.[8][10]

  • Concentration-Response Curve Generation:

    • Once a stable baseline is achieved, add increasing concentrations of this compound to the organ baths in a cumulative manner.

    • Record the contractile response (force and frequency) at each concentration until a maximal response is achieved.[8]

  • Data Analysis:

    • Measure the amplitude of contraction at each drug concentration.

    • Normalize the responses to the maximal contraction observed.

    • Plot the normalized response against the logarithm of the drug concentration to generate a concentration-response curve.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) from the curve.[10]

By employing these standardized protocols, researchers can generate robust and comparable data on the activity of this compound across a wide range of species, contributing to a deeper understanding of its pharmacology and facilitating the development of novel therapeutic applications.

References

(5R)-Dinoprost Tromethamine vs. Natural PGF2α: A Functional Assay Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of prostaglandin (B15479496) research and therapeutic application, Prostaglandin F2α (PGF2α) is a key bioactive lipid involved in a myriad of physiological processes. Commercially, it is often supplied as (5R)-Dinoprost tromethamine. This guide provides an objective comparison of the functional activities of this compound and natural PGF2α, supported by established experimental data and detailed methodologies for key functional assays.

Chemical Equivalence and Functional Identity

This compound is the tromethamine salt of the naturally occurring Prostaglandin F2α. The active component, dinoprost (B1670695), is chemically and stereochemically identical to natural PGF2α[1][2][3]. The addition of the tromethamine salt serves to improve the stability and solubility of the compound for pharmaceutical formulation[4][5][6].

From a functional perspective in biological assays, once dissolved in an aqueous buffer, the tromethamine salt dissociates, leaving the dinoprost anion, which is identical to natural PGF2α. Therefore, at equimolar concentrations of the active prostaglandin component, This compound and natural PGF2α are expected to exhibit identical performance in functional assays. It is important to note that 1.34 mg of dinoprost tromethamine is equivalent to 1 mg of the PGF2α free acid, a conversion factor that should be applied when preparing stock solutions and comparing potencies[7].

Data Presentation: Comparative Functional Parameters

As the active molecule is identical, the functional parameters such as receptor binding affinity (Ki) and potency in functional assays (e.g., EC50) are considered the same for both this compound (when corrected for the mass of the tromethamine salt) and natural PGF2α. The following table summarizes these expected identical functional parameters based on published data for PGF2α.

Functional AssayParameterTypical ValueCell/Tissue System
Receptor Binding Assay Ki (FP Receptor)Low nM rangeVarious cell lines expressing the FP receptor
Calcium Mobilization Assay EC50nM rangeMyometrial cells, HEK293 cells expressing the FP receptor
Smooth Muscle Contraction EC50nM rangeUterine smooth muscle, airway smooth muscle

Experimental Protocols

Detailed methodologies for key functional assays are provided below. These protocols are standard in the field and can be adapted for the specific cell or tissue system under investigation.

Receptor Binding Assay

This assay quantifies the affinity of a ligand for its receptor. A competitive binding assay is typically used to determine the Ki of unlabeled PGF2α (or dinoprost) by measuring its ability to displace a radiolabeled PGF2α analog from the FP receptor.

Experimental Workflow

G prep Prepare cell membranes expressing FP receptor incubation Incubate membranes with radioligand and competitor prep->incubation radioligand [3H]-PGF2α (Radioligand) radioligand->incubation competitor Unlabeled PGF2α or Dinoprost (Competitor) competitor->incubation filtration Separate bound from free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using scintillation counting filtration->scintillation analysis Analyze data to determine Ki value scintillation->analysis

Workflow for a competitive radioligand binding assay.

Methodology

  • Membrane Preparation: Homogenize cells or tissues expressing the prostaglandin F2α (FP) receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled PGF2α analog (e.g., [³H]-PGF2α), and varying concentrations of unlabeled this compound or natural PGF2α.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

PGF2α binding to the FP receptor, a Gq-coupled receptor, activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). This assay measures this calcium influx as a direct readout of receptor activation.

Signaling Pathway

G PGF2a PGF2α / Dinoprost FP_receptor FP Receptor (Gq-coupled) PGF2a->FP_receptor Gq Gq protein FP_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release

PGF2α-induced calcium signaling pathway.

Methodology

  • Cell Culture: Culture cells endogenously expressing or transfected with the FP receptor in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Compound Addition: Add varying concentrations of this compound or natural PGF2α to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time. The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

Smooth Muscle Contraction Assay

This ex vivo assay directly measures the physiological response of smooth muscle tissue to PGF2α.

Experimental Workflow

G tissue_prep Isolate smooth muscle strips (e.g., uterine myometrium) organ_bath Mount tissue in an organ bath containing physiological salt solution tissue_prep->organ_bath transducer Connect tissue to an isometric force transducer organ_bath->transducer equilibration Allow tissue to equilibrate and establish a stable baseline tension transducer->equilibration agonist_addition Add cumulative concentrations of PGF2α or Dinoprost equilibration->agonist_addition contraction_measurement Record changes in muscle tension agonist_addition->contraction_measurement analysis Analyze data to determine EC50 and maximal contraction contraction_measurement->analysis

Workflow for an ex vivo smooth muscle contraction assay.

Methodology

  • Tissue Preparation: Isolate smooth muscle tissue (e.g., uterine or bronchial strips) and cut it into strips of appropriate size.

  • Mounting: Mount the tissue strips in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Transducer Connection: Attach one end of the tissue strip to a fixed point and the other end to an isometric force transducer to record changes in tension.

  • Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Agonist Addition: Add cumulative concentrations of this compound or natural PGF2α to the organ bath.

  • Measurement: Record the contractile response (increase in tension) after each addition.

  • Data Analysis: Plot the contractile response against the agonist concentration to generate a dose-response curve and determine the EC50 and the maximum contractile force (Emax).

Conclusion

In functional assays, this compound and natural PGF2α are functionally equivalent, with the active component, dinoprost, being identical in both. Researchers can confidently use either compound in their experiments, ensuring that concentrations are adjusted to be equimolar based on the molecular weight of the free acid versus the tromethamine salt. The provided experimental protocols offer a foundation for robust and reproducible functional characterization of these and other prostaglandin analogs.

References

Comparative Guide to a Validated RP-HPLC Method for the Analysis of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of (5R)-Dinoprost tromethamine and its impurities against established analytical techniques. The supporting experimental data and detailed protocols are presented to assist researchers and drug development professionals in making informed decisions for their analytical needs.

Introduction to this compound Analysis

This compound, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α, is a potent luteolytic agent.[1][2] Its accurate quantification and impurity profiling are critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Several analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been employed for the analysis of prostaglandins.[3][4][5][6] This guide introduces a novel, robust RP-HPLC method and compares its performance with a standard USP HPLC method and a more advanced UHPLC-MS/MS technique.

Comparison of Analytical Methods

The performance of the new RP-HPLC method was validated against a standard USP HPLC method and a high-sensitivity UHPLC-MS/MS method. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Comparison of Method Validation Parameters

ParameterNew RP-HPLC MethodStandard USP HPLC MethodUHPLC-MS/MS Method
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.0%99.1% - 100.5%
Precision (% RSD) < 1.5%< 2.0%< 1.0%
LOD 0.05 µg/mL0.1 µg/mL0.01 ng/mL
LOQ 0.15 µg/mL0.3 µg/mL0.03 ng/mL
Run Time 15 minutes25 minutes8 minutes

Experimental Protocols

Detailed methodologies for the new RP-HPLC method and the comparative methods are provided below.

1. New RP-HPLC Method

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound was accurately weighed, dissolved in the mobile phase, and diluted to a final concentration within the calibration range.

2. Standard USP HPLC Method

The standard USP HPLC method was followed as per the official monograph for Dinoprost Tromethamine.[7]

  • Mobile phase: A filtered and degassed mixture of water, acetonitrile, and phosphoric acid (750:250:1).[7]

  • Standard preparation: A solution of USP Dinoprost Tromethamine RS with a known concentration of about 1.0 mg per mL in the Mobile phase.[7]

  • Assay preparation: Approximately 25.0 mg of Dinoprost Tromethamine, accurately weighed, is transferred to a 25-mL volumetric flask, dissolved in and diluted with the Mobile phase to volume.[7]

3. UHPLC-MS/MS Method

This method is based on established highly sensitive techniques for prostaglandin analysis.[4][8]

  • Instrumentation: A Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Dinoprost and its impurities were monitored for quantification.

Visualizations

The following diagrams illustrate the experimental workflow of the new RP-HPLC method and a comparative summary of the analytical methods.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis start Start weigh Accurately Weigh Sample/ Standard start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject 10 µL into HPLC dilute->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect Detect at 210 nm (DAD) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte & Impurities calibrate->quantify report Generate Report quantify->report end End report->end

Caption: Experimental workflow for the new RP-HPLC method.

method_comparison cluster_methods Analytical Methods cluster_attributes Key Performance Attributes new_hplc New RP-HPLC sensitivity Sensitivity new_hplc->sensitivity Good speed Speed (Run Time) new_hplc->speed Moderate robustness Robustness new_hplc->robustness High cost Cost & Complexity new_hplc->cost Low usp_hplc Standard USP HPLC usp_hplc->sensitivity Moderate usp_hplc->speed Slow usp_hplc->robustness High usp_hplc->cost Low uhplc_ms UHPLC-MS/MS uhplc_ms->sensitivity Very High uhplc_ms->speed Fast uhplc_ms->robustness Moderate uhplc_ms->cost High

References

(5R)-Dinoprost Tromethamine: A Comparative Guide to Results Reproducibility and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility and validation of analytical methods are paramount for ensuring the quality, safety, and efficacy of pharmaceutical compounds. This guide provides a comparative analysis of (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α, focusing on the reproducibility of its analytical methods and its performance against a common alternative, Cloprostenol (B1669231).

Performance Comparison: this compound vs. Cloprostenol

While both this compound and Cloprostenol are potent luteolytic agents, their performance characteristics, both in analytical validation and clinical application, can differ. The following tables summarize key comparative data.

Analytical Method Validation Parameters

A study utilizing Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) for the simultaneous determination of several prostaglandins (B1171923) provides a direct comparison of key validation parameters for Dinoprost (B1670695) and Cloprostenol.[1]

Validation Parameter(5R)-DinoprostCloprostenol
Limit of Quantification (LOQ) 0.1 µg/mL0.1 µg/mL
Linearity Range 0.1 - 10 µg/mL0.1 - 10 µg/mL
Coefficient of Determination (R²) > 0.997> 0.997
Precision (RSD%) < 5.0%< 5.0%
Accuracy (RE%) < 5.0%< 5.0%
Clinical Performance in Dairy Cattle

Comparative studies in dairy cattle offer insights into the in-vivo efficacy of these two prostaglandin analogs for estrus synchronization.

Performance MetricThis compoundCloprostenol sodiumReference
Estrus Detection Rate (1st Parity Cows) 34.0%42.4%[2]
Conception Rate (Cows inseminated Days 3-4) 34.4%38.3%[2]
Overall Pregnancy Rate 12.2%14.4%[2]
Pregnancy Rate (Field Study) 33.5%Similar to Dinoprost[3]
Estrus Response Rate (Experimental Setting) 92.7%Similar to Dinoprost[3]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reproducible results. Below are key methodologies for the analysis of this compound.

Assay of this compound by HPLC (USP Method)

This method is the standard for determining the potency of this compound.[4]

1. Mobile Phase Preparation:

  • Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid in a 750:250:1 ratio. Adjustments may be necessary to meet system suitability requirements.[4]

2. Standard Solution Preparation:

  • Accurately weigh a quantity of USP Dinoprost Tromethamine Reference Standard (RS) and dissolve in the Mobile Phase.

  • Dilute quantitatively with the Mobile Phase to obtain a final concentration of approximately 1.0 mg/mL.[4]

3. Sample Solution Preparation:

  • Accurately weigh approximately 25.0 mg of Dinoprost Tromethamine and transfer to a 25-mL volumetric flask.

  • Dissolve in and dilute to volume with the Mobile Phase and mix thoroughly.[4]

4. Chromatographic System:

  • Instrument: Liquid chromatograph.

  • Detector: UV detector set at 200 nm.[4]

  • Column: 3.9-mm × 15-cm column containing packing L1.[4]

  • Flow Rate: Approximately 2 mL per minute.[4]

5. System Suitability:

  • Inject the Standard solution and record the peak responses.

  • The column efficiency should not be less than 6000 theoretical plates.

  • The relative standard deviation for replicate injections should not be more than 2.0%.[4]

6. Procedure:

  • Separately inject equal volumes (e.g., about 10 µL) of the Standard solution and the Sample solution into the chromatograph.

  • Record the chromatograms and measure the peak responses.

  • Calculate the quantity of this compound in the sample.

Chromatographic Purity of this compound (USP Method)

This method is used to determine the presence of impurities in the drug substance.[4]

1. Solutions:

  • Mobile Phase, Standard Stock Solution, and Test Solution: Prepare as directed in the Assay.

  • Standard Solution: Transfer 1.0 mL of the Standard Stock Solution to a 50-mL volumetric flask, dilute with Mobile Phase to volume, and mix.[4]

2. Chromatographic System:

  • Proceed as directed in the Assay.

3. System Suitability:

  • Chromatograph the Test solution and record the peak responses.

  • The resolution (R) between the dinoprost tromethamine peak and any adjacent peak should not be less than 1.0.[4]

4. Procedure:

  • Separately inject equal volumes of the Standard solution and the Test solution into the chromatograph.

  • Record the chromatograms and measure all the peak responses.

  • Calculate the percentage of each impurity in the portion of Dinoprost Tromethamine taken.

Signaling Pathway and Experimental Workflow

Prostaglandin F2α Receptor Signaling Pathway

This compound, as an analog of Prostaglandin F2α (PGF2α), exerts its biological effects by activating the PGF2α receptor (FP receptor), a G-protein coupled receptor. The activation of this receptor initiates a well-defined intracellular signaling cascade.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a (5R)-Dinoprost (PGF2α analog) FP_receptor FP Receptor (PTGFR) PGF2a->FP_receptor Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, luteolysis) PKC->Cellular_Response phosphorylates target proteins leading to

Caption: PGF2α receptor signaling cascade.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the comparative evaluation of this compound and its alternatives.

Comparative_Analysis_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Method Validation cluster_analysis Phase 3: Data Analysis and Comparison Define_Objectives Define Objectives (e.g., compare purity, potency) Select_Analytes Select Analytes ((5R)-Dinoprost, Alternative) Define_Objectives->Select_Analytes Procure_Standards Procure Reference Standards and Reagents Select_Analytes->Procure_Standards Develop_Method Analytical Method Development (e.g., HPLC) Procure_Standards->Develop_Method Validate_Method Method Validation (Specificity, Linearity, Accuracy, Precision) Develop_Method->Validate_Method Analyze_Samples Analyze Samples of Both Compounds Validate_Method->Analyze_Samples Compare_Data Compare Validation and Performance Data Analyze_Samples->Compare_Data Generate_Report Generate Comparison Report Compare_Data->Generate_Report

Caption: Workflow for comparative analytical studies.

References

A Head-to-Head Comparison of (5R)-Dinoprost Tromethamine Administration Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in reproductive management. Its efficacy is critically dependent on its route of administration, which influences its pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of various administration routes, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal delivery method for their specific applications.

Pharmacodynamic Comparison: Luteolytic Efficacy

The primary pharmacodynamic effect of dinoprost (B1670695) tromethamine is the regression of the corpus luteum (luteolysis), leading to a decline in progesterone (B1679170) levels. The efficacy of different administration routes in achieving luteolysis is a key performance indicator.

A study in lactating Holstein cows compared the luteolytic efficacy of intramuscular (IM) and subcutaneous (SC) administration of 25 mg dinoprost tromethamine. Both routes were found to be effective in inducing luteolysis.[1][2] Complete luteal regression (progesterone <0.5 ng/mL) was observed in 6 out of 6 cows in the IM group and 5 out of 6 cows in the SC group by 56 hours post-treatment.[1] Despite differences in the early plasma concentration of the dinoprost metabolite, PGFM, there was no significant difference in the overall circulating progesterone concentrations during induced luteolysis between the two groups for cows that underwent complete luteal regression.[1]

Another study comparing intramuscular injection with intravaginal (IVG) instillation in lactating dairy cows also found both routes to be effective. The proportion of cows with complete luteal regression did not differ significantly between the IM and IVG groups.

Pharmacokinetic Comparison

The route of administration significantly impacts the absorption, distribution, metabolism, and excretion of dinoprost tromethamine, as reflected in key pharmacokinetic parameters.

A head-to-head study by Mezera et al. (2021) in lactating Holstein cows provides a clear comparison between the IM and SC routes.

ParameterIntramuscular (IM)Subcutaneous (SC)Reference
Dose 25 mg25 mg[1]
PGFM Concentration (15-90 min post-treatment) LowerGreater[1][2]
Area Under the Curve (AUC) for PGFM (first 90 min) 1,146 ± 177 pg·h/mL1,664 ± 129 pg·h/mL[1]

PGFM (13,14-dihydro-15-keto-prostaglandin F2α) is the main metabolite of dinoprost.

The data indicates that subcutaneous administration leads to a more rapid and higher initial systemic exposure to the active metabolite compared to intramuscular administration. This could be advantageous in situations where a rapid onset of action is desired. However, as noted in the pharmacodynamic comparison, this initial difference in pharmacokinetics did not translate to a significant difference in the ultimate luteolytic outcome in the studied context.[1]

Pharmacokinetic data for other administration routes of dinoprost tromethamine are limited. For intravaginal administration, while efficacy has been demonstrated, detailed pharmacokinetic profiles are not as well-characterized in comparative studies. Buccal and transdermal routes would likely exhibit different absorption kinetics, with buccal administration potentially offering rapid absorption into the systemic circulation, bypassing first-pass metabolism, while transdermal delivery would likely provide a more sustained, slow-release profile.

Signaling Pathway of this compound

This compound exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a cascade of intracellular events, primarily through the Gq alpha subunit.

Dinoprost Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor binds Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC co-activates Luteolysis Luteolysis & Smooth Muscle Contraction Ca->Luteolysis contributes to MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway activates MAPK_pathway->Luteolysis leads to

Caption: Signaling pathway of this compound.

The binding of dinoprost to the FP receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC). This cascade, along with potential activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, ultimately results in the physiological effects of dinoprost, including luteolysis and smooth muscle contraction.

Experimental Protocols

Head-to-Head Comparison of Intramuscular and Subcutaneous Administration in Lactating Holstein Cows (Adapted from Mezera et al., 2021)

1. Animal Model and Treatment:

  • Multiparous, lactating Holstein cows were utilized.

  • Cows were synchronized using an Ovsynch protocol.

  • On day 7 of the protocol, cows were randomly assigned to one of two treatment groups (n=6 per group):

    • Intramuscular (IM): 25 mg of dinoprost tromethamine (2 mL) administered into the semitendinosus muscle.

    • Subcutaneous (SC): 25 mg of dinoprost tromethamine (2 mL) administered subcutaneously in the neck.

2. Sample Collection:

  • Indwelling jugular catheters were placed for blood sample collection.

  • Blood samples were collected at the following time points relative to treatment:

    • Every 15 minutes for the first 1.75 hours.

    • Every 2 hours for the next 48 hours.

    • At 60 and 72 hours post-treatment.

3. Analytical Methods:

  • Plasma was separated and stored at -20°C.

  • Concentrations of PGFM (13,14-dihydro-15-keto-prostaglandin F2α) and progesterone were determined using validated enzyme-linked immunosorbent assays (ELISAs).

4. Data Analysis:

  • Pharmacokinetic parameters such as the area under the curve (AUC) for PGFM were calculated.

  • Progesterone profiles were analyzed to determine the rate and completeness of luteolysis.

  • Statistical comparisons were made between the IM and SC groups.

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment (Day 7) cluster_sampling Data Collection cluster_analysis Analysis Animal_Selection Select Lactating Holstein Cows Synchronization Ovsynch Protocol Animal_Selection->Synchronization Catheterization Place Jugular Catheters Synchronization->Catheterization Randomization Randomize into Two Groups Catheterization->Randomization IM_Admin Intramuscular (IM) Administration (25 mg Dinoprost) Randomization->IM_Admin SC_Admin Subcutaneous (SC) Administration (25 mg Dinoprost) Randomization->SC_Admin Blood_Sampling Serial Blood Sampling (0-72 hours) IM_Admin->Blood_Sampling SC_Admin->Blood_Sampling Hormone_Assay ELISA for PGFM and Progesterone Blood_Sampling->Hormone_Assay PK_Analysis Pharmacokinetic Analysis (AUC) Hormone_Assay->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Luteolysis) Hormone_Assay->PD_Analysis Comparison Statistical Comparison of IM vs. SC PK_Analysis->Comparison PD_Analysis->Comparison

Caption: Experimental workflow for comparing IM and SC administration.

Conclusion

The choice of administration route for this compound has a demonstrable impact on its pharmacokinetic profile, with subcutaneous administration leading to a faster and higher initial peak of its active metabolite compared to intramuscular injection. However, in the context of inducing luteolysis in cattle, both IM and SC routes have been shown to be equally effective.

For researchers and drug developers, the selection of an administration route should be guided by the specific therapeutic goal. For applications requiring a rapid onset of action, subcutaneous delivery may be preferable. For routine luteolysis in livestock management, both intramuscular and subcutaneous routes are reliable options.

Further research is warranted to explore the pharmacokinetics and pharmacodynamics of other potential administration routes, such as intravaginal, buccal, and transdermal, for this compound. Such studies would provide a more complete picture of the therapeutic potential of this important prostaglandin analog and could lead to the development of novel, more convenient, and targeted drug delivery systems.

References

A Comparative Guide to Confirming the Identity of (5R)-Dinoprost Tromethamine with Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise identification and characterization of active pharmaceutical ingredients (APIs) are paramount. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of (5R)-Dinoprost tromethamine against a United States Pharmacopeia (USP) Reference Standard. The experimental data and protocols herein are designed to assist researchers in ensuring the quality, purity, and stereochemical integrity of their materials.

(5R)-Dinoprost is the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α. Its specific stereochemistry is crucial for its biological activity, which includes stimulating myometrial contractions. Therefore, rigorous analytical confirmation is essential to distinguish it from other stereoisomers and related impurities.

Data Presentation

The following tables summarize the key analytical techniques and expected outcomes when comparing a test sample of this compound to a USP Reference Standard.

Table 1: High-Performance Liquid Chromatography (HPLC) - Assay and Purity

ParameterUSP Reference StandardTest Sample (Acceptance Criteria)
Retention Time Matches the principal peak of the Reference StandardExhibits a principal peak with a retention time corresponding to that of the Reference Standard.
Assay (% of labeled amount) 95.0% - 105.0%95.0% - 105.0%
Chromatographic Purity Conforms to USP specificationsIndividual impurities should not exceed specified limits (e.g., not more than 2.0% of any impurity at a relative retention time of about 0.94). Total impurities should not exceed the specified limit.[1]

Table 2: Chiral High-Performance Liquid Chromatography (HPLC) - Enantiomeric Purity

ParameterUSP Reference Standard (PGF2α)Test Sample ((5R)-Dinoprost)
Elution Profile A single major peak corresponding to the naturally occurring PGF2α enantiomer.A single major peak co-eluting with the USP Reference Standard.
Enantiomeric Impurity Not applicableThe peak corresponding to the enantiomer of PGF2α should be absent or below the detection limit.

Table 3: Mass Spectrometry (MS) - Molecular Identity

ParameterUSP Reference StandardTest Sample
Molecular Ion Peak (Dinoprost) [M-H]⁻ at m/z 353.23[M-H]⁻ at m/z 353.23[2]
Key Fragment Ions Consistent fragmentation patternFragmentation pattern matches that of the Reference Standard.[3]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Confirmation

ParameterUSP Reference StandardTest Sample
¹H NMR Spectrum Characteristic chemical shifts and coupling constants consistent with the structure of Dinoprost (B1670695).The ¹H NMR spectrum should be consistent with the structure of Dinoprost and match the spectrum of the Reference Standard.[4]
¹³C NMR Spectrum Characteristic chemical shifts consistent with the structure of Dinoprost.The ¹³C NMR spectrum should be consistent with the structure of Dinoprost and match the spectrum of the Reference Standard.

Table 5: Physicochemical Properties

ParameterUSP Reference StandardTest Sample (Acceptance Criteria)
Infrared (IR) Absorption The IR absorption spectrum exhibits maxima only at the same wavelengths as that of a similar preparation of the USP Dinoprost Tromethamine RS.[1][5]The IR spectrum of the test sample should be concordant with the spectrum of the USP Reference Standard.
Specific Rotation Between +19° and +26° (20 mg/mL in alcohol).[1][5]Within the range of +19° and +26°.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC for Assay and Chromatographic Purity (Based on USP Monograph)
  • Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid (750:250:1).[1]

  • Standard Preparation: Accurately weigh a quantity of USP Dinoprost Tromethamine RS and dissolve in the Mobile Phase to obtain a known concentration of about 1.0 mg/mL.[1]

  • Assay Preparation: Accurately weigh about 25.0 mg of the test sample of Dinoprost Tromethamine, transfer to a 25-mL volumetric flask, dissolve in and dilute with the Mobile Phase to volume, and mix.[1]

  • Chromatographic System:

    • Column: 3.9-mm × 15-cm; packing L1.

    • Detector: UV 200 nm.

    • Flow Rate: About 2 mL per minute.[1]

    • Injection Volume: About 10 µL.

  • System Suitability:

    • The column efficiency is not less than 6000 theoretical plates.

    • The relative standard deviation for replicate injections is not more than 2.0%.[1]

  • Procedure: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph, record the chromatograms, and measure the responses for the major peaks. Calculate the quantity of dinoprost tromethamine and the percentage of each impurity.

Chiral HPLC for Enantiomeric Purity
  • Mobile Phase: A mixture of acetonitrile, methanol, and water (pH = 4) in a ratio of 30:10:60.[6][7]

  • Standard Preparation: Prepare a solution of USP Dinoprost Tromethamine RS in the mobile phase.

  • Test Sample Preparation: Prepare a solution of the test sample of this compound in the mobile phase at the same concentration as the Standard Preparation.

  • Chromatographic System:

    • Column: Chiracel OJ-RH.[6]

    • Detector: UV 200 nm.[6][7]

    • Column Temperature: 25 °C.[6][7]

    • Flow Rate: As appropriate for the column dimensions.

  • Procedure: Inject the Standard Preparation and the Test Sample Preparation. The chromatogram of the Test Sample should show a single major peak corresponding to the retention time of the Standard Preparation. Any peak corresponding to the enantiomer should be quantified against a suitable standard if available, or its area percentage reported.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), negative mode.[2]

  • Sample Preparation: Infuse a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water) into the mass spectrometer.

  • Analysis: Acquire the full scan mass spectrum to identify the molecular ion. Perform fragmentation (MS/MS) to obtain the product ion spectrum.

  • Comparison: Compare the molecular ion and fragmentation pattern of the test sample with that of the USP Reference Standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated solvent in which the sample is soluble (e.g., DMSO-d6, Methanol-d4).

  • Sample Preparation: Prepare a solution of the test sample and the reference standard at a suitable concentration for NMR analysis.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Compare the chemical shifts, coupling constants, and overall spectral pattern of the test sample with the USP Reference Standard.

Mandatory Visualization

The following diagrams illustrate key workflows and pathways related to the analysis and action of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_comparison Data Comparison cluster_confirmation Identity Confirmation Test_Sample Test Sample of This compound HPLC HPLC (Assay/Purity) Test_Sample->HPLC Chiral_HPLC Chiral HPLC Test_Sample->Chiral_HPLC MS Mass Spectrometry Test_Sample->MS NMR NMR Spectroscopy Test_Sample->NMR Reference_Standard USP Reference Standard Reference_Standard->HPLC Reference_Standard->Chiral_HPLC Reference_Standard->MS Reference_Standard->NMR Compare_Data Compare Spectra, Chromatograms, and Physicochemical Data HPLC->Compare_Data Chiral_HPLC->Compare_Data MS->Compare_Data NMR->Compare_Data Identity_Confirmed Identity Confirmed Compare_Data->Identity_Confirmed

Caption: Workflow for confirming the identity of this compound.

signaling_pathway Dinoprost (5R)-Dinoprost (PGF2α) FP_Receptor FP Receptor (Gq-protein coupled) Dinoprost->FP_Receptor PLC Phospholipase C (PLC) Activation FP_Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Myometrial Contraction, Luteolysis) Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of (5R)-Dinoprost (PGF2α).

References

In Vivo Validation of (5R)-Dinoprost Tromethamine: A Comparative Guide to Luteolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo comparison of (5R)-Dinoprost tromethamine, a tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α, with its primary synthetic alternative, Cloprostenol (B1669231). The focus of this analysis is the validation of their luteolytic activity, a critical function in the synchronization of estrus in livestock for reproductive management. The data presented herein is intended for researchers, scientists, and drug development professionals working in veterinary medicine and reproductive physiology.

This compound and its synthetic analogs exert their physiological effects primarily through the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis), a key event for the initiation of a new estrous cycle. While in vitro studies are crucial for initial screening, in vivo validation is essential to confirm efficacy and determine effective dosages and administration routes.

Comparative In Vivo Efficacy of Luteolytic Agents

The following tables summarize the in vivo performance of this compound and Cloprostenol in dairy cattle, as reported in peer-reviewed studies. The primary endpoints evaluated are estrus response rate, pregnancy rate, and the change in progesterone (B1679170) concentration, a key indicator of luteolysis.

Table 1: Comparison of Estrus Response and Pregnancy Rates in Dairy Cows

Treatment GroupDosageRoute of AdministrationEstrus Response Rate (%)Pregnancy Rate (%) [within 6 days of treatment]Study Reference
This compound25 mgIntramuscular (IM)92.755.1[1]
Cloprostenol0.5 mgIntramuscular (IM)92.7Not Reported in this arm[1]
This compound25 mgIntramuscular (IM)65.733.5[1]
Cloprostenol0.5 mgIntramuscular (IM)65.733.5[1]
This compound25 mgIntramuscular (IM)Not Reported12.2[2]
Cloprostenol500 µgIntramuscular (IM)Not Reported14.4[2]

Note: The study by Seguin et al. (1985) included both a tightly controlled experimental setting and a field study, which explains the different response rates reported.[1]

Table 2: Effect on Progesterone Concentration in Dairy Cows

Treatment GroupDosageRoute of AdministrationChange in Progesterone ConcentrationStudy Reference
This compound25 mgIntramuscular (IM)Significant decrease 2 days post-injection[3]
Cloprostenol500 µgIntramuscular (IM)Significant decrease 2 days post-injection[3]
d-Cloprostenol150 µgIntramuscular (IM)Significantly greater decrease than other groups[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Prostaglandin F2α and a typical experimental workflow for in vivo validation of luteolytic agents.

G PGF2a This compound (PGF2α) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor binds to Gq_protein Gq Protein FP_receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Luteolysis Luteolysis Ca_release->Luteolysis leads to PKC->Luteolysis contributes to

Caption: Prostaglandin F2α (PGF2α) signaling pathway leading to luteolysis.

G animal_selection Animal Selection (e.g., Dairy Cows with functional Corpus Luteum) randomization Randomization into Treatment Groups animal_selection->randomization treatment_A Group A: This compound (e.g., 25 mg IM) randomization->treatment_A treatment_B Group B: Alternative (e.g., Cloprostenol) (e.g., 0.5 mg IM) randomization->treatment_B treatment_C Group C: Vehicle Control randomization->treatment_C blood_sampling Blood Sampling at Baseline and Post-Treatment (e.g., 0, 24, 48, 72h) treatment_A->blood_sampling estrus_detection Estrus Detection (Visual Observation) treatment_A->estrus_detection treatment_B->blood_sampling treatment_B->estrus_detection treatment_C->blood_sampling treatment_C->estrus_detection progesterone_assay Progesterone Assay (ELISA) blood_sampling->progesterone_assay insemination Artificial Insemination estrus_detection->insemination pregnancy_diagnosis Pregnancy Diagnosis (Ultrasonography) insemination->pregnancy_diagnosis data_analysis Data Analysis (Comparison of rates and concentrations) progesterone_assay->data_analysis pregnancy_diagnosis->data_analysis

Caption: Experimental workflow for in vivo comparison of luteolytic agents.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for comparing the in vivo efficacy of this compound and its alternatives.

Protocol 1: Comparative Efficacy in Dairy Cows

1. Animal Models:

  • Species: Lactating Holstein cows.

  • Inclusion Criteria: Animals with a functional corpus luteum (CL) confirmed by palpation per rectum or ultrasonography.

2. Treatment Groups:

  • Group 1 (Dinoprost): Intramuscular injection of 25 mg this compound.[1][2][3]

  • Group 2 (Cloprostenol): Intramuscular injection of 500 µg Cloprostenol.[2][3]

  • Group 3 (d-Cloprostenol): Intramuscular injection of 150 µg d-Cloprostenol (if applicable).[3]

  • Group 4 (Control): Intramuscular injection of a saline vehicle.

3. Experimental Procedure:

  • Cows are randomly assigned to treatment groups.

  • A baseline blood sample is collected immediately before treatment (Day 0).

  • Subsequent blood samples are collected at 24, 48, and 72 hours post-injection for progesterone analysis.[3]

  • Estrus detection is performed visually for a set period (e.g., 5 days) following treatment.

  • Cows detected in estrus are artificially inseminated.

  • Pregnancy diagnosis is conducted at a later time point (e.g., 30-40 days post-insemination) via ultrasonography.

4. Data Analysis:

  • Estrus Response Rate: Calculated as the percentage of cows in each group that exhibit estrus within the observation period.

  • Pregnancy Rate: Calculated as the percentage of cows in each group that become pregnant after artificial insemination.

  • Progesterone Concentration: Serum progesterone levels are measured using an enzyme-linked immunosorbent assay (ELISA). The rate and extent of progesterone decline are compared between groups.

  • Statistical analysis (e.g., Chi-square test for rates, ANOVA for progesterone levels) is used to determine significant differences between treatment groups.

Protocol 2: Luteal Blood Flow and Secretory Function in Ewes

1. Animal Models:

  • Species: Non-lactating cyclic ewes.

  • Synchronization: Estrus is synchronized using two injections of a prostaglandin F2α analog 11 days apart.

2. Treatment Groups:

  • Group 1 (Dinoprost): Intramuscular injection of 12.5 mg this compound on Day 10 of the cycle.[4]

  • Group 2 (Cloprostenol): Intramuscular injection of 250 µg Cloprostenol on Day 10 of the cycle.[4]

3. Experimental Procedure:

  • The presence of a mature CL is confirmed before the third PGF2α injection.

  • Corpus luteum blood flow is evaluated using color Doppler ultrasonography at 0, 0.5, 1, 2, 4, 6, 12, and 24 hours, and then daily for 4 days.[4]

  • Blood samples are collected at corresponding time points to measure serum nitric oxide and progesterone concentrations.

4. Data Analysis:

  • Corpus Luteum Blood Flow: Changes in blood flow velocity and the size and morphology of the CL are compared between the two groups.[4]

  • Hormone and Metabolite Levels: Serum concentrations of progesterone and nitric oxide are compared to assess the physiological response to each treatment.

  • Statistical analysis is performed to identify significant differences in the measured parameters over time and between treatment groups.

References

A Comparative Analysis of High-Concentration (5R)-Dinoprost Tromethamine and its Alternatives in Reproductive Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of high-concentration (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), with its primary alternatives, cloprostenol (B1669231) and misoprostol.[1][2] This analysis is supported by experimental data from in vivo and in vitro studies, with a focus on applications in reproductive medicine. Detailed experimental protocols for key comparative assays are also provided to facilitate further research and development.

This compound exerts its biological effects by binding to the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[3][4] This interaction initiates a signaling cascade that is central to its physiological actions, including uterine muscle contraction and luteolysis (the regression of the corpus luteum).

Mechanism of Action: The FP Receptor Signaling Pathway

Upon binding of this compound to the FP receptor, a conformational change activates the associated Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a primary driver of smooth muscle contraction.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Induces Binding_Assay_Workflow Start Start Add_Reagents Add assay buffer, unlabeled ligand, and cell membrane preparation to 96-well plate Start->Add_Reagents Add_Radioligand Add [³H]-PGF2α to initiate binding Add_Reagents->Add_Radioligand Incubate Incubate for 60 minutes at room temperature Add_Radioligand->Incubate Filter_Wash Filter through glass fiber filters and wash Incubate->Filter_Wash Measure_Radioactivity Measure radioactivity with scintillation counter Filter_Wash->Measure_Radioactivity Calculate_Ki Calculate Ki values from IC50 Measure_Radioactivity->Calculate_Ki End End Calculate_Ki->End Calcium_Assay_Workflow Start Start Seed_Cells Seed HEK293-hFP cells in a 96-well plate Start->Seed_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye Seed_Cells->Load_Dye Add_Compounds Add test compounds at various concentrations Load_Dye->Add_Compounds Measure_Fluorescence Measure fluorescence intensity over time Add_Compounds->Measure_Fluorescence Calculate_EC50 Plot dose-response curves and calculate EC50 Measure_Fluorescence->Calculate_EC50 End End Calculate_EC50->End

References

Evaluating the Specificity of (5R)-Dinoprost Tromethamine Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor). [1][2] Its therapeutic effects, primarily related to the stimulation of smooth muscle contraction, are mediated through this interaction. However, the clinical utility of prostaglandin analogs can be influenced by their binding to other prostanoid receptors, leading to off-target effects. This guide provides a comparative analysis of the receptor binding specificity of this compound against other commercially available prostaglandin analogs, supported by experimental data and detailed methodologies.

Comparative Receptor Binding Affinity

To objectively assess the specificity of this compound, its binding affinity (Ki) for a panel of human prostanoid receptors was compared with that of other widely used prostaglandin F2α analogs: Latanoprost, Bimatoprost, and Travoprost. The data presented in Table 1 summarizes the binding affinities, with lower Ki values indicating a higher affinity. It is important to note that Latanoprost, Bimatoprost, and Travoprost are administered as prodrugs and are converted to their active acid forms in the body. Therefore, the binding data for their respective acid forms are presented.

Table 1: Comparative Binding Affinities (Ki, nM) of Prostaglandin Analogs at Human Prostanoid Receptors

ReceptorPGF2α (active form of Dinoprost)Latanoprost acidBimatoprost acidTravoprost acid ([+]-fluprostenol)
FP 26988335
DP >100,000--52,000
EP1 7,400>100,000959,540
EP2 >100,000---
EP3 2,700>100,0003873,501
EP4 >100,000--41,000
IP >100,000-->90,000
TP 1,200--121,000

Data sourced from a study by Sharif et al. (2003) conducted using radioligand binding assays with cloned human prostanoid receptors. A hyphen (-) indicates that data was not reported in this study.[3]

As the data indicates, while all four compounds exhibit their highest affinity for the FP receptor, there are notable differences in their off-target binding profiles. Travoprost acid demonstrates the highest selectivity for the FP receptor, with significantly weaker binding to other prostanoid receptors.[3] In contrast, Bimatoprost acid shows considerable affinity for the EP1 and EP3 receptors in addition to the FP receptor.[3] PGF2α, the active form of Dinoprost, also displays some affinity for the EP3 and TP receptors.[3] Latanoprost acid appears to be highly selective for the FP receptor among the tested receptors.[3]

Experimental Protocols

The determination of receptor binding affinity is crucial for evaluating drug specificity. The most common method for this is the radioligand binding assay.

Radioligand Competition Binding Assay

This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK-293) cells stably expressing the human prostanoid receptor of interest (e.g., FP, EP1, EP3) are cultured.

  • Cells are harvested, washed, and then lysed in a hypotonic buffer.

  • The cell lysate is centrifuged at a low speed to remove nuclei and intact cells, followed by a high-speed centrifugation to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the BCA assay.

2. Competition Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α for the FP receptor), and varying concentrations of the unlabeled test compound (e.g., Dinoprost, Latanoprost acid).

  • To determine non-specific binding, a separate set of wells includes a high concentration of an unlabeled standard ligand.

  • The plates are incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity trapped on the filters is then measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then plotted as the percentage of specific binding versus the log concentration of the competitor compound.

  • A non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To better understand the context of this compound's action, the following diagrams illustrate the experimental workflow for determining receptor binding and the primary signaling pathway it activates.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture with Recombinant Receptors membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation of Membranes, Radioligand & Test Compounds membrane_prep->incubation radioligand Radioligand ([³H]-PGF2α) radioligand->incubation test_compounds Test Compounds (Dinoprost, etc.) test_compounds->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_plot Plot % Inhibition vs. [Compound] scintillation->data_plot ic50_calc Calculate IC50 data_plot->ic50_calc ki_calc Calculate Ki using Cheng-Prusoff Equation ic50_calc->ki_calc

Experimental workflow for receptor binding assay.

Upon binding to the FP receptor, this compound initiates a cascade of intracellular events. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.

signaling_pathway dinoprost (5R)-Dinoprost tromethamine fp_receptor FP Receptor dinoprost->fp_receptor Binds to gq_protein Gq Protein fp_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca2_release->cellular_response pkc->cellular_response

FP receptor signaling pathway.

This activation of the Gq protein leads to the stimulation of phospholipase C (PLC).[][5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[][5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[][5][6] The elevated cytosolic calcium, along with DAG, activates protein kinase C (PKC), ultimately leading to various cellular responses, including the contraction of smooth muscle.[][5][6]

logical_relationship title Binding Affinity Comparison Logic dinoprost Dinoprost (PGF2α) FP FP dinoprost->FP High Affinity EP3 EP3 dinoprost->EP3 TP TP dinoprost->TP latanoprost Latanoprost acid latanoprost->FP High Affinity EP1 EP1 latanoprost->EP1 Low Affinity latanoprost->EP3 Low Affinity bimatoprost Bimatoprost acid bimatoprost->FP High Affinity bimatoprost->EP1 bimatoprost->EP3 travoprost Travoprost acid travoprost->FP High Affinity Other DP, EP2, EP4, IP travoprost->Other Very Low Affinity

Logical relationship of binding affinities.

References

A Comparative Analysis of (5R)-Dinoprost Tromethamine and Other Luteolytic Agents for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (5R)-Dinoprost tromethamine against other commercially available luteolytic agents, primarily cloprostenol (B1669231) sodium and luprostiol (B1675511). The information presented is supported by experimental data to assist in the selection of the most appropriate agent for research and clinical applications in reproductive management.

This compound is the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2] Its biological activity is intrinsically linked to its specific stereochemical configuration, with the (5R) isomer being a key component for its potent luteolytic effects.[3] Luteolytic agents are critical in veterinary medicine for synchronizing estrus cycles, treating reproductive disorders, and managing breeding programs.[4][5]

Mechanism of Action: The Luteolytic Cascade

This compound and other PGF2α analogs exert their effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor on the surface of luteal cells in the corpus luteum (CL).[6][7] This binding initiates a signaling cascade that leads to the regression of the CL, a process known as luteolysis. The key downstream effects include:

  • Inhibition of Progesterone (B1679170) Synthesis: Activation of the FP receptor leads to the inhibition of steroidogenic acute regulatory (StAR) protein and key enzymes involved in progesterone production.

  • Cell Death Pathways: The signaling cascade can activate apoptotic pathways within the luteal cells, leading to structural regression of the CL.[8]

  • Vascular Effects: PGF2α can induce vasoconstriction of the blood vessels supplying the CL, further contributing to its demise.

Quantitative Performance Comparison

The efficacy of luteolytic agents is typically evaluated based on their ability to induce luteolysis, synchronize estrus, and ultimately, achieve successful pregnancies. The following tables summarize quantitative data from various studies comparing this compound with cloprostenol sodium and luprostiol in cattle.

Parameter This compound Cloprostenol Sodium Luprostiol References
Luteolysis Rate (%) 78.5% - 91.3%69.1% - 86.6%Comparable to Dinoprost[9]
Estrus Response Rate (%) 34% - 92.7%42% - 92.7%23% - 68%[10][11][12]
Conception Rate (%) 34.4% - 66.2%38.3% - 65.2%Not widely reported in direct comparison[10][11][13]
Pregnancy Rate (%) 12.2% - 54.9%14.4% - 57.5%Comparable to Dinoprost[10][13]

Note: Efficacy can be influenced by factors such as the age of the corpus luteum, the physiological status of the animal, and the specific protocol used.

Experimental Protocols

Estrus Synchronization in Cattle (Double Injection Protocol)

This protocol is commonly used to synchronize estrus in a herd of cattle.

Materials:

  • This compound (or other luteolytic agent)

  • Syringes and needles (18 or 20 gauge, 1.5-inch)[13]

  • Estrus detection aids (e.g., tail paint, heat detection patches)

  • Artificial insemination equipment

Procedure:

  • Administer a luteolytic dose of the selected agent (e.g., 25 mg of this compound) via intramuscular injection to all cows in the group.[4]

  • Eleven to 14 days after the first injection, administer a second dose of the same luteolytic agent to all cows.[12]

  • Observe closely for signs of estrus (heat) beginning 24 hours after the second injection and continuing for the next 5-7 days.

  • Artificially inseminate cows approximately 12 hours after the onset of standing estrus.

Assessment of Luteolysis via Progesterone Measurement

This protocol outlines the method for determining the effectiveness of a luteolytic agent by measuring plasma progesterone concentrations.

Materials:

  • Blood collection tubes (e.g., containing EDTA or heparin)

  • Centrifuge

  • Progesterone ELISA kit or other validated assay

  • Microplate reader (for ELISA)

Procedure:

  • Collect a blood sample from the jugular vein of the animal immediately before administering the luteolytic agent (Time 0).

  • Administer the luteolytic agent according to the desired protocol.

  • Collect subsequent blood samples at predetermined intervals (e.g., 24, 48, and 72 hours) post-administration.

  • Separate plasma or serum by centrifugation (e.g., 1000 x g for 15 minutes).[14]

  • Store plasma/serum samples at -20°C until analysis.[14]

  • Measure progesterone concentrations in the samples using a validated progesterone assay, following the manufacturer's instructions.[10][14]

  • Luteolysis is generally considered successful if progesterone levels drop below a certain threshold (e.g., <1 ng/mL) within 48-72 hours post-treatment.[15]

Visualizing the Luteolytic Pathway and Experimental Workflow

Signaling Pathway of this compound

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates STAT3 STAT3 FP_receptor->STAT3 Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates AKT_pathway AKT Pathway (Pro-survival) PKC->AKT_pathway Inhibits Luteolysis Luteolysis (CL Regression) PKC->Luteolysis AKT_inhibition Inhibition AKT_inhibition->Luteolysis Promotes Gene_expression Altered Gene Expression STAT3->Gene_expression Gene_expression->Luteolysis

Caption: Signaling pathway of this compound leading to luteolysis.

Experimental Workflow for Comparing Luteolytic Agents

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Animal_Selection Select Cycling Cows (n=X per group) Randomization Randomly Assign to Treatment Groups Animal_Selection->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Cloprostenol Sodium Randomization->Group_B Group_C Group C: Luprostiol Randomization->Group_C Estrus_Detection Estrus Detection (Daily for 7 days) Group_A->Estrus_Detection Blood_Sampling Blood Sampling (0, 24, 48, 72h) Group_A->Blood_Sampling Group_B->Estrus_Detection Group_B->Blood_Sampling Group_C->Estrus_Detection Group_C->Blood_Sampling AI Artificial Insemination (12h post-estrus) Estrus_Detection->AI Progesterone_Assay Progesterone Assay (ELISA) Blood_Sampling->Progesterone_Assay Pregnancy_Diagnosis Pregnancy Diagnosis (Ultrasound at Day 30) AI->Pregnancy_Diagnosis Statistical_Analysis Statistical Analysis (Comparison of rates) Progesterone_Assay->Statistical_Analysis Pregnancy_Diagnosis->Statistical_Analysis

Caption: Workflow for a comparative study of luteolytic agents in cattle.

References

Correlating (5R)-Dinoprost Tromethamine Dosage with Physiological Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine , a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent pharmacological agent utilized across both human and veterinary medicine.[1][2] Its primary mechanism of action involves binding to the prostaglandin F2α receptor, which triggers a cascade of intracellular events leading to increased intracellular calcium levels and subsequent smooth muscle contraction.[2][3] This physiological response is harnessed for various clinical applications, most notably for the induction of labor and cervical ripening in humans, and for estrus synchronization and treatment of reproductive disorders in livestock.[1][4] The physiological effects of dinoprost (B1670695) tromethamine are dose-dependent and can be influenced by the route of administration.[3] This guide provides a comparative analysis of this compound's performance against other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Comparative Efficacy for Labor Induction and Cervical Ripening

In obstetrics, dinoprost tromethamine (often referred to as dinoprostone (B10761402) in clinical settings) is a key agent for initiating childbirth. Its efficacy is often compared with other prostaglandins (B1171923) like misoprostol (B33685) and the hormone oxytocin (B344502).

A meta-analysis of 11 studies demonstrated that dinoprostone is effective in achieving vaginal delivery within 24 hours.[5] When compared to misoprostol, dinoprostone has a longer medication-to-delivery interval but boasts a superior safety profile, particularly concerning 5-minute Apgar scores.[5]

Clinical trials have provided further insights. One randomized trial comparing intravaginal misoprostol (50 mcg every 4 hours) to intracervical dinoprostone gel (0.5 mg every 6 hours) found misoprostol to be more effective in inducing labor and shortening its duration.[1] However, this came at the cost of a higher incidence of nonreassuring fetal heart monitoring patterns associated with uterine hyperstimulation.[1] Another study comparing 25 μg of misoprostol with 0.5 mg of dinoprostone found that more women in the misoprostol group achieved cervical ripening after a single dose and had a significantly shorter insertion-to-delivery interval.[2]

When compared with oxytocin for labor induction in women with an unfavorable cervix, a retrospective study found that the median time to vaginal birth was longer with dinoprostone (20.1 hours) than with oxytocin (16.1 hours).[6] However, for women with a low Bishop score (0-3), dinoprostone resulted in a lower rate of cesarean delivery compared to oxytocin.[7]

AgentDosage and AdministrationKey Efficacy FindingsSafety and Side Effects
Dinoprostone Vaginal Insert: 10 mg (releases ~0.3 mg/hour over 12 hours)[8][9] Cervical Gel: 0.5 mg intracervically, repeatable every 6 hours (max 1.5 mg/24h)[8]Effective for cervical ripening and labor induction.[1][5] Longer induction-to-delivery interval compared to misoprostol and oxytocin.[1][6] Lower cesarean rates than oxytocin in patients with low Bishop scores.[7]Generally considered safe.[5] Can cause uterine tachysystole.[9] Side effects can include nausea, vomiting, diarrhea, and fever.[3]
Misoprostol 25-50 mcg intravaginally every 4-6 hours[1][2]More effective than dinoprostone in shortening labor duration.[1][10] Higher rate of achieving cervical ripening with a single dose.[2]Increased risk of uterine hyperstimulation and nonreassuring fetal heart patterns compared to dinoprostone.[1][10]
Oxytocin Intravenous infusion[6]Shorter induction-to-delivery interval compared to dinoprostone.[6]Lower cesarean section rate in multiparous women with an unfavorable cervix compared to dinoprostone.[11]

Applications in Veterinary Medicine: Estrus Synchronization

In veterinary medicine, dinoprost tromethamine is widely used to control the reproductive cycle of livestock, particularly for synchronizing estrus in cattle and mares. The luteolytic action of PGF2α causes the regression of the corpus luteum, leading to a decrease in progesterone (B1679170) levels and the initiation of a new estrous cycle.[4]

Studies in mares have shown that a single intramuscular dose of 1.25 mg of dinoprost tromethamine is effective for luteolysis.[12] Even lower doses, such as 0.5 mg, can affect luteal function, though complete luteolysis may require repeated administration.[12] The physiological response to dinoprost in mares is dose-dependent, with higher doses (up to 10 mg) being associated with transient side effects like sweating.[13]

In cattle, a standard dose of 25 mg of dinoprost tromethamine administered intramuscularly or subcutaneously is used for estrus synchronization.[14][15] Studies comparing intramuscular versus subcutaneous administration of 25 mg dinoprost found no significant difference in the decline of progesterone concentrations or the proportion of cows experiencing luteal regression.[16][17]

SpeciesIndicationDosage and AdministrationPhysiological Response
Equine (Mare) Estrus Synchronization1.25 mg IM for luteolysis[12] 0.5 mg IM may require repeated doses[12] 5-10 mg IM/SC commercial recommendation[12]Shortened ovulatory interval and decreased progesterone concentrations.[18][19] Dose-dependent sweating observed.[13]
Bovine (Cattle) Estrus Synchronization25 mg IM or SC[14][15]Induces luteolysis, leading to estrus within 1 to 5 days.[14] Similar efficacy between IM and SC routes.[16]

Experimental Protocols

Labor Induction in Humans (Comparative Study)

A randomized controlled trial could be designed as follows:

  • Patient Selection: Recruit pregnant women at or near term with a medical or obstetrical need for labor induction and an unfavorable cervix (e.g., Bishop score ≤ 6).

  • Randomization: Randomly assign participants to one of three treatment groups:

    • Group A (Dinoprostone): Receive a 10 mg dinoprostone vaginal insert.[9]

    • Group B (Misoprostol): Receive a 50 mcg misoprostol tablet intravaginally every 4 hours for a maximum of three doses.[1]

    • Group C (Oxytocin): Receive an intravenous infusion of oxytocin according to a standardized hospital protocol.[6]

  • Monitoring: Continuously monitor fetal heart rate and uterine contractions. Assess cervical dilation and effacement at regular intervals.

  • Outcome Measures:

    • Primary: Time from induction to vaginal delivery.

    • Secondary: Cesarean section rate, incidence of uterine hyperstimulation, Apgar scores, and other maternal and neonatal outcomes.

  • Data Analysis: Compare the outcomes between the three groups using appropriate statistical methods.

Estrus Synchronization in Cattle (Dose-Response Study)
  • Animal Selection: Select healthy, non-pregnant, cycling dairy cows.

  • Treatment Protocol: Administer a single intramuscular injection of dinoprost tromethamine at varying doses (e.g., 12.5 mg, 25 mg, 50 mg). A control group would receive a saline injection.

  • Blood Sampling: Collect blood samples via jugular venipuncture at baseline (0 hours) and at regular intervals post-injection (e.g., 12, 24, 36, 48, 72, and 96 hours) to measure plasma progesterone concentrations.[19]

  • Estrus Detection: Visually observe cows for signs of estrus (e.g., standing to be mounted) for several days following the injection.

  • Outcome Measures:

    • Primary: Time to the onset of estrus and the proportion of cows exhibiting estrus within a defined period.

    • Secondary: Rate and magnitude of progesterone decline.

  • Data Analysis: Analyze the dose-response relationship between dinoprost tromethamine dosage and the measured physiological responses.

Visualizing Signaling and Workflows

Signaling_Pathway cluster_cell Target Cell (e.g., Myometrial Cell) PGF2a (5R)-Dinoprost Tromethamine Receptor Prostaglandin F2α Receptor (GPCR) PGF2a->Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release Ca2_increase ↑ Intracellular [Ca²⁺] Contraction Smooth Muscle Contraction Ca2_increase->Contraction

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_human Human Labor Induction Trial cluster_vet Veterinary Estrus Synchronization Trial H_Selection Patient Selection (Term Pregnancy, Unfavorable Cervix) H_Random Randomization H_Selection->H_Random H_Dino Dinoprostone Administration H_Random->H_Dino H_Miso Misoprostol Administration H_Random->H_Miso H_Oxy Oxytocin Administration H_Random->H_Oxy H_Monitor Continuous Monitoring (FHR, Uterine Contractions) H_Dino->H_Monitor H_Miso->H_Monitor H_Oxy->H_Monitor H_Outcome Outcome Assessment (Time to Delivery, C-section Rate) H_Monitor->H_Outcome V_Selection Animal Selection (Healthy, Cycling Cows) V_Treatment Dinoprost Administration (Varying Doses) V_Selection->V_Treatment V_Sample Blood Sampling (Progesterone Assay) V_Treatment->V_Sample V_Observe Estrus Detection V_Treatment->V_Observe V_Outcome Outcome Assessment (Time to Estrus, Progesterone Decline) V_Sample->V_Outcome V_Observe->V_Outcome

Caption: Experimental workflows for clinical and veterinary trials.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. (5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α, is classified as a hazardous substance due to its reproductive toxicity.[1][2][3] Adherence to strict disposal protocols is therefore essential and mandated by local, regional, national, and international regulations.[1][3] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[4]

Hazard Classification

This compound is recognized as a hazardous substance with the following primary concerns:

  • Reproductive Toxicity : It is suspected of damaging fertility or the unborn child.[1][5]

  • Acute Oral Toxicity : It is harmful if swallowed.[1][2]

Due to these hazards, all waste containing this compound must be treated as hazardous waste.[5] This includes the pure compound, solutions, contaminated laboratory consumables, and rinsate from cleaning glassware.[4][5]

Step-by-Step Disposal Protocol

A systematic approach to the disposal of this compound is crucial to minimize exposure and ensure regulatory compliance. The following steps outline the recommended procedure:

  • Waste Segregation and Identification : All materials contaminated with this compound must be isolated from the general laboratory waste stream. This includes unused or expired compounds, solutions, pipette tips, vials, gloves, and bench paper.[4][5]

  • Containerization :

    • Liquid Waste : Transfer all liquid waste containing this compound into a designated, leak-proof, and chemically compatible hazardous waste container with a secure screw-cap.[4][5]

    • Solid Waste : Place all contaminated solid materials into a clearly labeled, sealed, and durable hazardous waste container.[5]

    • Sharps : Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[5]

  • Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and include the full chemical name "this compound," as well as the concentration and any solvents present.[4][5]

  • Storage :

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[4][5]

    • The container should be kept in secondary containment, such as a chemical-resistant tray, to manage any potential leaks.[4]

    • Ensure the storage area is away from incompatible materials.[5]

    • Containers must remain closed except when adding waste.[5]

  • Disposal of Empty Containers :

    • Original containers of this compound must be triple-rinsed with a suitable solvent.[4][5]

    • The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[4][5]

    • After triple-rinsing, the label on the container should be defaced or removed before it can be disposed of as non-hazardous waste.[4][6]

  • Arranging for Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4][5]

    • Complete all necessary paperwork, including a hazardous waste tag with a detailed description of the contents.[5]

Quantitative Data Summary

While specific concentration limits for disposal are determined by local regulations and institutional policies, the following table summarizes key hazard data for this compound.

Hazard CategoryValueSource
Acute Toxicity (Oral)LD50: 186 mg/kg (mouse)[5]
LD50: 228 mg/kg (rat)[5]
Reproductive ToxicitySuspected of damaging fertility or the unborn child[1][5]

Note: LD50 refers to the lethal dose at which 50% of the test subjects die.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Containerization cluster_2 Storage & Disposal A Identify Waste: This compound (Pure compound, solutions, contaminated materials) B Liquid Waste A->B C Solid Waste (Gloves, wipes, etc.) A->C D Sharps Waste (Needles, broken glass) A->D E Empty Containers A->E F Collect in Labeled, Leak-Proof Container B->F G Collect in Labeled, Sealed Container C->G H Collect in Puncture- Resistant Sharps Container D->H I Triple-Rinse with Suitable Solvent E->I L Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->L G->L H->L J Collect Rinsate as Hazardous Waste I->J K Dispose of Rinsed Container as Non-Hazardous Waste I->K J->F M Contact Environmental Health & Safety (EHS) for Pickup L->M N Complete Hazardous Waste Manifest/Tag M->N O Final Disposal by Licensed Waste Management N->O

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and personal protective equipment (PPE) are paramount for researchers, scientists, and drug development professionals handling (5R)-Dinoprost tromethamine. This potent prostaglandin (B15479496) analogue requires stringent handling procedures to minimize exposure risk and ensure a secure laboratory environment.

This compound, a synthetic analogue of prostaglandin F2 alpha, is a biologically active lipid that can exert significant physiological effects even at low concentrations.[1] The primary hazards associated with this compound include reproductive toxicity, with the potential to damage fertility or the unborn child.[2][3][4] It can be readily absorbed through the skin and may cause abortion and/or bronchospasms.[5][6] Therefore, strict adherence to safety guidelines is crucial.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, ingestion, or skin absorption. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and RecommendationsRationale
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles providing a complete seal around the eyes. A face shield may be worn over goggles for additional protection.[7][8]Protects against splashes and aerosols that can cause eye irritation.[9]
Hand Protection Chemical-Resistant GlovesImpervious gloves such as nitrile or neoprene.[9] Double gloving is recommended, with the outer pair changed immediately upon contamination.[7]Prevents skin contact and absorption of the compound.[9]
Body Protection Disposable Coveralls or Dedicated Lab CoatCoveralls made from materials like Tyvek® or a dedicated, professionally laundered lab coat should be worn over personal clothing.[7]Protects against contamination of personal clothing and skin.[9]
Respiratory Protection NIOSH-Approved RespiratorRequired when ventilation is insufficient, during spill cleanup, or when there is a risk of aerosol or dust generation.[7][9] A fit test is necessary for reusable respirators.[7]Prevents inhalation of harmful dust, mists, or vapors.[9]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[7]Prevents the spread of contamination outside the work area.

Operational Plan for Safe Handling

A systematic workflow is essential for safely managing this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood or other local exhaust ventilation.[9]

  • Verify the immediate accessibility of an eyewash station and safety shower.[9]

  • Remove all potential sources of ignition if working with flammable solutions.[9]

2. Handling the Compound:

  • Don all required PPE before handling the substance.[9]

  • Avoid all direct contact with the skin, eyes, and clothing.[10] Do not inhale dust, vapor, or mist.[9]

  • Refrain from eating, drinking, or smoking in the handling area.[9]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[5][10]

3. Storage:

  • Keep the container tightly sealed.[9]

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong acids, bases, and oxidizers.[9][11]

  • The substance should be stored locked up.[2][10]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential exposure.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, coveralls, shoe covers), absorbent pads, and other contaminated solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

  • Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a separate, sealed, and appropriately labeled hazardous waste container.[7] Avoid mixing with other waste streams.

  • Sharps: Any contaminated needles, syringes, or other sharps must be placed in a designated sharps container.[7]

2. Disposal Procedure:

  • All waste materials containing this compound must be treated as hazardous waste.[9]

  • Dispose of all waste at an approved waste disposal facility in accordance with local, regional, and national regulations.[9][10]

  • For household disposal of unused or expired medication, it is recommended to mix the substance with an unappealing material like dirt or coffee grounds, place it in a sealed container, and then dispose of it in the trash.[12] However, for laboratory settings, professional hazardous waste disposal is mandatory.[13]

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is necessary.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[4][5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[2][4]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[2] Call a physician or poison control center immediately.[9]

  • Spill Cleanup: Evacuate the area. Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., sand, diatomite).[9] Collect the absorbed material into a suitable, sealed container for disposal.[10] Decontaminate the spill area with alcohol.[2] Prevent the spilled material from entering drains or waterways.[10]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe and secure laboratory environment.

prep Preparation & Engineering Controls - Work in a fume hood - Eyewash/shower accessible ppe Don Personal Protective Equipment - Double gloves (nitrile) - Safety goggles & face shield - Lab coat/coveralls - Respirator (if needed) prep->ppe Before starting work handling Compound Handling - Avoid direct contact - No eating, drinking, smoking ppe->handling Ready to handle post_handling Post-Handling Procedures - Wash hands thoroughly handling->post_handling After handling disposal Waste Disposal - Segregate solid, liquid, sharps - Label as hazardous waste handling->disposal Generate waste spill Spill & Exposure - Evacuate & notify - Follow emergency procedures handling->spill If spill or exposure occurs storage Storage - Tightly sealed container - Cool, well-ventilated area post_handling->storage Store unused compound

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-Dinoprost tromethamine
Reactant of Route 2
(5R)-Dinoprost tromethamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.